molecular formula C7H16ClNO2 B613183 Ethyl D-valinate hydrochloride CAS No. 73913-64-1

Ethyl D-valinate hydrochloride

Cat. No.: B613183
CAS No.: 73913-64-1
M. Wt: 181.7
InChI Key: PQGVTLQEKCJXKF-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl D-valinate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGVTLQEKCJXKF-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80224520
Record name Ethyl D-valinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73913-64-1
Record name D-Valine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73913-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl D-valinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073913641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl D-valinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl D-valinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Ethyl D-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of Ethyl D-valinate hydrochloride. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of the ethyl ester of the D-isomer of the essential amino acid valine. It is a crucial building block in synthetic organic chemistry, particularly in the synthesis of peptides and pharmaceutical compounds.[1] Its stereochemistry and reactivity make it a valuable chiral starting material.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
IUPAC Name ethyl (2R)-2-amino-3-methylbutanoate;hydrochloride
CAS Number 73913-64-1[2]
Molecular Formula C₇H₁₆ClNO₂[2][3]
Molecular Weight 181.66 g/mol [2][3][4]
Appearance White to almost white crystalline powder[5]
Melting Point 102-106 °C[1]
Boiling Point 169.2 °C at 760 mmHg (for the free base)[4]
Solubility Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5]
Optical Rotation [α]²⁰/D = -7.3 ± 1° (c=2 in H₂O)[1]
LogP 2.03510 (Computed for the free base)[4]
PSA (Polar Surface Area) 52.32 Ų (Computed for the free base)[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through the Fischer esterification of D-valine, followed by the introduction of hydrochloric acid.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow DValine D-Valine ReactionMixture Reaction Mixture DValine->ReactionMixture Dissolution Ethanol Anhydrous Ethanol Ethanol->ReactionMixture Solvent ThionylChloride Thionyl Chloride ThionylChloride->ReactionMixture:n Esterification Reagent CrudeProduct Crude Product ReactionMixture->CrudeProduct Reaction & Concentration PurifiedProduct Purified Ethyl D-valinate HCl CrudeProduct->PurifiedProduct Purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from the general procedure for the synthesis of the L-isomer.[5]

  • Dissolution: In a 50 L glass reactor, add 5 kg (42.7 mol) of D-valine to 4 kg of anhydrous ethanol. Stir the mixture until the D-valine is completely dissolved.

  • Cooling: Cool the reaction mixture to a temperature between 0-10 °C.

  • Esterification: Slowly add 8.8 liters of thionyl chloride dropwise to the cooled reaction mixture.

  • Reflux: After the complete addition of thionyl chloride, gradually heat the mixture to reflux and maintain this temperature for 18 hours.

  • Concentration: Upon completion of the reaction, concentrate the reaction solution to dryness under reduced pressure.

  • Precipitation: Add 15 liters of isopropyl acetate to the dried residue at a temperature of 15-20 °C and stir for 1 hour to precipitate the product.

  • Isolation: Collect the solid product by filtration to yield this compound.

Experimental Protocol: Purification

Purification of the crude product can be achieved by recrystallization.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Recrystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Analytical Methods

A variety of analytical techniques are employed to confirm the identity, purity, and structure of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for assessing the purity of this compound.[6]

The diagram below outlines the typical workflow for the HPLC analysis of this compound.

G HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Injection into HPLC System SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Peak Integration & Purity Calculation) Detection->DataAnalysis

Caption: Workflow for the HPLC analysis of this compound.

The following is a representative HPLC method for the analysis of this compound.[6]

  • Column: Newcrom R1 or a similar C18 reverse-phase column.[6]

  • Mobile Phase: A mixture of acetonitrile and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]

  • Detection: UV detection at an appropriate wavelength (typically 210-220 nm for amino acid derivatives).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare the sample solution by dissolving the synthesized product in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the retention time of the main peak.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Spectroscopic Analysis

IR and Raman spectroscopy are used to identify the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a solid (neat) using an Attenuated Total Reflectance (ATR) accessory for IR spectroscopy, or as a KBr pellet. For Raman spectroscopy, the solid sample can be analyzed directly.

  • Data Acquisition: Acquire the spectra over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹ for IR).

  • Interpretation: The spectra of this compound are expected to show characteristic peaks for the amine group (N-H stretching), the ester carbonyl group (C=O stretching), and C-H, C-N, and C-O bonds.

¹H NMR spectroscopy is used to elucidate the structure of the molecule by identifying the different types of protons and their connectivity.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

  • Interpretation: The spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), the protons on the valine side chain (a multiplet and two doublets), and the alpha-proton. The chemical shifts and coupling patterns provide definitive structural information.

Biological Activity and Applications

This compound serves as a vital chiral building block in the synthesis of various pharmaceutical agents.[1] Its applications are primarily in:

  • Peptide Synthesis: It is a common reagent in both solution-phase and solid-phase peptide synthesis.[5]

  • Drug Development: It is used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

  • Nutritional Supplements: Amino acid esters, in general, are utilized in nutritional supplements.[4]

  • Research in Neurobiology: The parent compound and its derivatives are studied for potential neuroprotective effects.[1]

Currently, there is limited publicly available information detailing the specific signaling pathways directly modulated by this compound itself. Its biological relevance is primarily understood through its incorporation into larger, biologically active molecules. Further research is needed to elucidate any intrinsic biological activity and its mechanism of action.

Safety and Handling

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[5]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[5]

This technical guide provides a foundational understanding of the chemical properties and handling of this compound. For further detailed information, consulting the cited literature is recommended.

References

Ethyl D-valinate hydrochloride CAS number 73913-64-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl D-valinate hydrochloride (CAS: 73913-64-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 73913-64-1, is a chiral amino acid ester derivative of significant interest in the fields of pharmaceutical and organic synthesis. As a versatile building block, it plays a crucial role in the development of novel therapeutics, particularly in the synthesis of peptides and peptidomimetics. The incorporation of the D-enantiomer of valine can confer unique properties to bioactive molecules, such as enhanced stability against enzymatic degradation. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 73913-64-1[1][2]
Molecular Formula C₇H₁₆ClNO₂[1][2]
Molecular Weight 181.66 g/mol [1][2]
Appearance White to off-white crystalline powder[3]
Melting Point 102-106 °C[4]
Optical Rotation [α]²⁰/D = -7.3 ± 1º (c=2 in H₂O)[4]
Solubility Soluble in water.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of D-valine. A common and effective method involves the use of thionyl chloride in ethanol.

Experimental Protocol: Esterification of D-valine using Thionyl Chloride

This protocol is adapted from a procedure for the synthesis of D-alanine ethyl ester hydrochloride, a closely related compound.[5]

Materials:

  • D-valine

  • Anhydrous Ethanol

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Diethyl ether

Procedure:

  • Suspend D-valine (e.g., 14.5 g) in anhydrous ethanol (e.g., 40 g) in a round-bottom flask equipped with a stirrer and a reflux condenser at room temperature.

  • Raise the internal temperature of the suspension to 50 °C.

  • Slowly add thionyl chloride (e.g., 22.8 g) dropwise to the suspension over a period of 2 hours, maintaining the temperature at 50 °C.

  • After the addition is complete, continue to stir the reaction mixture at 50 °C for an additional 3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove unreacted ethanol and thionyl chloride, while maintaining the internal temperature at or above 50 °C.

  • To the concentrated residue, add toluene (e.g., 51.7 g) and heat to 70 °C to ensure a homogeneous solution.

  • Cool the solution to an internal temperature of 20 °C over 2 hours to induce crystallization.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with diethyl ether (e.g., 40 g).

  • Dry the crystals under reduced pressure to obtain this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification D_Valine D-valine Reaction_Vessel Reaction at 50°C D_Valine->Reaction_Vessel Ethanol Anhydrous Ethanol Ethanol->Reaction_Vessel Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_Vessel dropwise Concentration Concentration (remove excess reagents) Reaction_Vessel->Concentration Crystallization Crystallization (Toluene) Concentration->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing (Diethyl Ether) Filtration->Washing Drying Drying Washing->Drying Final_Product Ethyl D-valinate hydrochloride Drying->Final_Product

A flowchart of the synthesis and purification process for this compound.

Analytical Methods

The purity and enantiomeric excess of this compound are critical parameters. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for its analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of this compound.

Experimental Protocol (General Method): This protocol is based on general methods for the chiral separation of amino acid esters.[1][6]

  • Column: A chiral stationary phase (CSP) column, such as a Chiralcel OD-3R, is suitable for the separation of derivatized amino acid enantiomers.[1]

  • Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., ammonium acetate) is commonly used. The exact ratio should be optimized for the specific column and system.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID can be used to assess the purity of this compound, particularly for volatile impurities. The amino acid ester may require derivatization to improve its volatility and chromatographic performance.[7][8]

Experimental Protocol (Adapted Method): This protocol is adapted from a method for L-valine methyl ester hydrochloride.

  • Derivatization (optional but recommended): Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be performed to increase volatility.[8] Alternatively, derivatization with ethyl chloroformate can be employed.[2]

  • Column: A capillary column with a suitable stationary phase, such as a 5% phenyl methylpolysiloxane (e.g., TRACE TR-5), is recommended for the analysis of derivatized amino acids.[8]

  • Carrier Gas: Nitrogen or Helium.

  • Injector and Detector Temperature: Typically set around 250-280 °C.

  • Oven Temperature Program: A temperature gradient is usually employed, for example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the separation of all components.

  • Detection: Flame Ionization Detector (FID).

Applications in Research and Drug Development

This compound is a valuable chiral building block with several applications in the pharmaceutical industry.

  • Peptide Synthesis: It is used as a component in the synthesis of peptides. The incorporation of a D-amino acid can significantly increase the resistance of the resulting peptide to proteolytic degradation, thereby enhancing its in vivo stability and therapeutic potential.[4]

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For example, D-valine derivatives are used in the development of antiviral and anticancer drugs.[4]

  • Chiral Ligands: It can be used in the synthesis of chiral ligands for asymmetric catalysis.

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the D-valine moiety it provides is of significant biological interest. Peptides containing D-amino acids are being explored for their ability to modulate various signaling pathways with enhanced stability.

D-Amino Acid Containing Peptides and G-Protein Coupled Receptors (GPCRs)

Peptide ligands are crucial for the activation of many G-protein coupled receptors (GPCRs). A major limitation of native peptide ligands as therapeutics is their rapid degradation. The substitution of L-amino acids with D-amino acids, such as D-valine, is a key strategy to overcome this limitation. These modified peptides can act as agonists or antagonists for GPCRs involved in a wide range of physiological processes. The interaction of a D-amino acid containing peptide with a GPCR can initiate a signaling cascade, often involving second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP₃), leading to a cellular response.[9][10]

D-Amino Acid Peptides in Neurodegenerative Disease Research

In the context of Alzheimer's disease, the aggregation of the amyloid-beta (Aβ) peptide is a key pathological event. D-amino acid containing peptides have been designed to interact with Aβ and inhibit its aggregation, thereby reducing its neurotoxicity.[4][11] The mechanism of Aβ neurotoxicity is complex and is believed to involve the disruption of cellular signaling pathways, including those related to synaptic function and cell survival.[4]

The following diagram illustrates a generalized workflow for screening D-amino acid containing peptides for their effect on a GPCR-mediated signaling pathway.

GPCR_Signaling_Workflow cluster_synthesis Peptide Synthesis cluster_assay Cell-Based Assay cluster_analysis Data Analysis Start Start with Ethyl D-valinate HCl SPPS Solid-Phase Peptide Synthesis (SPPS) Start->SPPS D_Peptide D-valine containing Peptide SPPS->D_Peptide Treatment Treat cells with D-valine peptide D_Peptide->Treatment Cell_Culture Cells expressing target GPCR Cell_Culture->Treatment Assay Measure second messenger (e.g., cAMP) levels Treatment->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Analysis Dose-response curve (EC50/IC50 determination) Data_Acquisition->Analysis Conclusion Identify lead peptide Analysis->Conclusion

A workflow for the synthesis and screening of D-valine containing peptides on GPCR signaling.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause eye, skin, and respiratory tract irritation. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chiral building block with significant applications in the synthesis of pharmaceuticals and other bioactive molecules. Its value lies in the introduction of the D-valine stereocenter, which can impart desirable properties such as increased metabolic stability to the final product. A thorough understanding of its properties, synthesis, and analysis is essential for researchers and professionals working in drug discovery and development. The continued exploration of D-amino acid containing molecules promises to yield novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl D-valinate Hydrochloride

This guide provides a comprehensive overview of this compound, a significant amino acid derivative utilized in pharmaceutical research and development. The document details its chemical and physical properties, synthesis, analytical methods, and applications, presenting quantitative data in structured tables and illustrating workflows with diagrams.

Chemical and Physical Properties

This compound is the hydrochloride salt of the ethyl ester of D-valine, a non-proteinogenic stereoisomer of the essential amino acid L-valine. Its chemical structure makes it a valuable chiral building block in the synthesis of more complex molecules.

PropertyValueReference
Molecular Weight 181.66 g/mol [1][2]
Molecular Formula C₇H₁₆ClNO₂[1][2]
CAS Number 73913-64-1[1][2][3]
Appearance White powder[3]
Melting Point 102-106 °C[3]
Purity (Typical) ≥ 99% (HPLC)[3]
Optical Rotation [α]D²⁰ = -7.3 ± 1º (c=2 in H₂O)[3]
IUPAC Name ethyl (2R)-2-amino-3-methylbutanoate;hydrochloride[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of D-valine. This process involves reacting the amino acid with ethanol in the presence of an acid catalyst, commonly thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.

Experimental Protocol: Fischer Esterification
  • Reaction Setup : To a 50-liter glass reactor, add 5 kg (42.7 mol) of D-valine and 4 kg of anhydrous ethanol. Stir the mixture until the D-valine is completely suspended.

  • Acid Catalyst Addition : Cool the reaction mixture to a temperature between 0-10°C. Slowly add 8.8 liters of thionyl chloride dropwise to the stirred suspension. The thionyl chloride reacts with ethanol to form sulfur dioxide and hydrogen chloride in situ, which acts as the catalyst.

  • Reaction : After the complete addition of thionyl chloride, gradually heat the mixture to reflux and maintain this temperature for 18 hours to drive the esterification to completion.

  • Work-up : Upon completion, concentrate the reaction solution to dryness under reduced pressure to remove excess ethanol and volatile byproducts.

  • Crystallization : Add 15 liters of isopropyl acetate to the dried residue at a temperature of 15-20°C and stir for 1 hour to induce crystallization of the hydrochloride salt.

  • Isolation : Collect the resulting white solid product by filtration, wash with a small amount of cold isopropyl acetate, and dry under vacuum to yield this compound.

Note: This protocol is adapted from a general procedure for the L-isomer and may require optimization for specific lab conditions and scale.[4]

Synthesis_Workflow DVal D-Valine Reactor Glass Reactor (0-10°C) DVal->Reactor EtOH Anhydrous Ethanol EtOH->Reactor Reflux Reflux (18h) Reactor->Reflux SOCl2 Thionyl Chloride SOCl2->Reactor Slowly Concentration Concentration (Dryness) Reflux->Concentration Crystallization Crystallization (Isopropyl Acetate) Concentration->Crystallization Filtration Filtration & Drying Crystallization->Filtration Product Ethyl D-valinate HCl Filtration->Product

Synthesis Workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity and enantiomeric excess of this compound. A reverse-phase HPLC method is commonly employed.

Experimental Protocol: HPLC Analysis
  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A reverse-phase column, such as Newcrom R1.[5]

  • Mobile Phase : A mixture of acetonitrile (MeCN) and water, with a small amount of an acid modifier like phosphoric acid or, for MS compatibility, formic acid.[5]

  • Detection : UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation : Dissolve a known quantity of this compound in the mobile phase to create a standard solution.

  • Injection : Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Analysis : The retention time of the main peak is compared to a reference standard to identify the compound. The peak area is used to quantify the purity of the sample. Enantiomeric purity can be determined using a chiral column.

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC System SamplePrep->HPLC Inject Column Reverse-Phase Column (e.g., Newcrom R1) HPLC->Column Detector UV Detector Column->Detector Data Data Acquisition & Analysis Detector->Data Result Purity Determination Data->Result

Analytical Workflow for Purity Assessment by HPLC.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in various synthetic applications.

  • Pharmaceutical Synthesis : It is a key building block for synthesizing chiral drugs. For instance, derivatives of D-valine are used in the development of antiviral medications like Valacyclovir, where the valine ester improves the bioavailability of the active drug.[6]

  • Peptide Synthesis : In peptide chemistry, D-amino acids like D-valine are incorporated into peptide sequences to increase their stability against enzymatic degradation, thereby enhancing their therapeutic potential.

  • Nutritional Supplements : While the L-isomer is more common in nutrition, D-amino acid derivatives are researched for their unique biological properties and potential therapeutic benefits.[3][7]

Safety and Handling

This compound may cause skin, eye, and respiratory tract irritation.[8] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to minimize inhalation exposure.[8] Store the compound in a tightly sealed container in a cool, dry place.[3][9]

Conclusion

This compound is a versatile and valuable chiral building block with a well-defined set of chemical and physical properties. Its synthesis via Fischer esterification is a robust and scalable process. Standard analytical techniques like HPLC ensure its quality for use in high-stakes applications such as pharmaceutical development and peptide synthesis. Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

References

An In-depth Technical Guide to the Solubility of Ethyl D-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl D-valinate hydrochloride is a chiral amino acid ester derivative with applications in pharmaceutical synthesis and research. A thorough understanding of its solubility characteristics is paramount for its effective use in drug development, formulation, and manufacturing processes. This technical guide provides a comprehensive overview of the available solubility data for this compound, details common experimental protocols for solubility determination, and presents a logical workflow for such analyses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a framework for researchers to conduct their own solubility assessments.

Introduction to this compound

This compound is the hydrochloride salt of the ethyl ester of D-valine, a non-polar, aliphatic amino acid. The presence of the ester group and the hydrochloride salt form significantly influences its physicochemical properties, including its solubility in various aqueous and organic solvent systems. Accurate solubility data is critical for a range of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

  • Formulation Development: Designing stable and bioavailable drug formulations.

  • Crystallization Processes: Controlling crystal growth and morphology.

  • Analytical Method Development: Preparing standards and sample solutions.

Qualitative Solubility Profile

While specific quantitative data is scarce, qualitative solubility information for this compound and its enantiomeric form (Ethyl L-valinate hydrochloride) is available. This information provides a general understanding of its solubility behavior.

Table 1: Qualitative Solubility of this compound

Solvent ClassGeneral Solubility
AqueousSoluble in water.
AlcoholsGenerally soluble in lower-chain alcohols like methanol and ethanol.
Chlorinated SolventsSoluble in solvents such as chloroform and dichloromethane.
Polar Aprotic SolventsSoluble in dimethyl sulfoxide (DMSO) and acetone.
EstersSoluble in ethyl acetate.

Note: This information is based on general statements found in chemical supplier catalogues and safety data sheets and should be confirmed by quantitative experimental determination.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following section details a generalized protocol for the widely used isothermal shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound.

Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.

Materials and Apparatus:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or a validated titration method)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials or flasks, ensuring that a solid phase remains after equilibration.

  • Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. The filtration step should be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical method.

  • Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method.

  • Calculation: Calculate the solubility of the compound in the solvent at the given temperature, taking into account the dilution factor. The results are typically expressed in units of g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start weigh Weigh excess Ethyl D-valinate HCl start->weigh add_solvent Add known volume of solvent weigh->add_solvent equilibrate Equilibrate at constant temperature with agitation add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample sample->dilute analyze Analyze concentration (e.g., HPLC) dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Solubility Determination Workflow

Conclusion

This technical guide has outlined the currently available, albeit limited, solubility information for this compound and has provided a detailed, generalized experimental protocol for its quantitative determination. For researchers and drug development professionals, obtaining precise and accurate solubility data through rigorous experimental work is a critical step. The provided workflow and methodologies offer a solid foundation for undertaking such studies, which will ultimately facilitate the successful application of this compound in its intended pharmaceutical contexts. It is strongly recommended that researchers perform their own solubility studies under their specific experimental conditions to ensure the data's relevance and accuracy for their applications.

Technical Guide: Physicochemical Characterization of Ethyl D-valinate hydrochloride—Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point of Ethyl D-valinate hydrochloride (CAS RN: 73913-64-1), a critical parameter for its identification, purity assessment, and formulation development in the pharmaceutical industry. This document outlines the reported melting point values, details a standardized experimental protocol for its determination, and provides essential safety and handling information.

Introduction to this compound

This compound is the hydrochloride salt of the ethyl ester of D-valine, an enantiomer of the essential amino acid L-valine. It serves as a valuable chiral building block in the synthesis of various pharmaceutical compounds. Accurate determination of its physical properties, such as the melting point, is fundamental for quality control and ensuring the consistency of active pharmaceutical ingredients (APIs) and intermediates.

Melting Point Data of Ethyl valinate hydrochloride Isomers

The melting point of Ethyl valinate hydrochloride can vary based on its stereoisomeric form. The following table summarizes the reported melting point ranges for the D-enantiomer, L-enantiomer, and the DL-racemic mixture.

CompoundCAS NumberReported Melting Point (°C)
This compound 73913-64-1102 - 106[1]
120[2]
Ethyl L-valinate hydrochloride17609-47-1102 - 105[3][4][5]
DL-Valine ethyl ester hydrochloride23358-42-194[6]

Note: Variations in reported melting points can be attributed to differences in experimental conditions, instrument calibration, and sample purity.

Experimental Protocol: Melting Point Determination

A standardized method for melting point determination is crucial for obtaining accurate and reproducible results. The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature".[7][8][9]

Apparatus
  • Melting Point Apparatus: An electrically heated metal block equipped with a thermometer and a means for visual observation of the sample.[8]

  • Capillary Tubes: Glass tubes with a length of approximately 10 cm, an internal diameter of 0.8 to 1.2 mm, and a wall thickness of 0.2 to 0.3 mm.[4][8]

  • Thermometer: Calibrated with USP Melting Point Reference Standards.[8][9]

Sample Preparation
  • Ensure the this compound sample is a fine, dry powder. If necessary, gently pulverize the crystals.[8]

  • Introduce the sample into a capillary tube by tapping the open end into the powder.

  • Compact the sample to a height of 2.5 to 3.5 mm at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[8][10]

Procedure
  • Insert the prepared capillary tube into the melting point apparatus.

  • Heat the apparatus at a rate of approximately 3°C per minute until the temperature is about 5°C below the expected melting point.[4]

  • Reduce the heating rate to 1 ± 0.5°C per minute.[8]

  • Record the temperature at which the substance is first observed to collapse against the side of the tube as the beginning of the melting range.[8]

  • Record the temperature at which the sample becomes completely liquid as the end of the melting range.[8]

  • For accurate results, perform the determination in triplicate and calculate the average.

The following diagram illustrates the general workflow for this experimental procedure.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Obtain Dry Sample B Load Capillary Tube A->B C Pack Sample (2.5-3.5 mm) B->C D Insert into Apparatus C->D Prepared Sample E Rapid Heat to T_exp - 5°C D->E F Slow Heat (1°C/min) E->F G Observe and Record Start of Melting F->G H Observe and Record End of Melting G->H I Repeat 2x H->I J Calculate Average Melting Range I->J

Caption: Workflow for Melting Point Determination.

Safety and Handling

This compound is generally considered non-hazardous.[3] However, standard laboratory safety practices should always be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust. Use in a well-ventilated area. If inhaled, move to fresh air.[11]

  • Skin Contact: Avoid contact with skin. In case of contact, wash with soap and water.[11]

  • Eye Contact: In case of contact, rinse thoroughly with plenty of water.[11]

  • Ingestion: If swallowed, drink water and consult a physician if feeling unwell.[3]

  • Storage: Store in a cool, dry place in a tightly sealed container.[11]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The melting point of this compound is a key physicochemical property, with a reported range generally between 102°C and 120°C. The observed value can be influenced by the isomeric purity and the experimental methodology. Adherence to a standardized protocol, such as the one outlined in USP <741>, is essential for achieving accurate and consistent results, which are critical for the quality control and successful application of this compound in research and drug development.

References

An In-depth Technical Guide to (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-ethyl 2-amino-3-methylbutanoate hydrochloride, systematically known as ethyl (2R)-2-amino-3-methylbutanoate hydrochloride, is the hydrochloride salt of the ethyl ester of D-valine. As a chiral building block, it serves as a crucial intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. The presence of the D-amino acid moiety can confer unique properties to the final product, such as enhanced enzymatic stability. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and comparative data with its L-enantiomer.

Chemical Structure and Properties

(2R)-ethyl 2-amino-3-methylbutanoate hydrochloride is a white crystalline powder. Its chemical structure consists of a chiral center at the alpha-carbon, with the (R) configuration. The molecule contains an ethyl ester group and an amino group which is protonated to form the hydrochloride salt.

Physicochemical Properties

A summary of the key physicochemical properties of (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride is presented below, alongside the properties of its (2S)-enantiomer for comparative analysis.

Property(2R)-ethyl 2-amino-3-methylbutanoate hydrochloride(2S)-ethyl 2-amino-3-methylbutanoate hydrochloride
Synonyms D-Valine ethyl ester hydrochloride, H-D-Val-OEt·HClL-Valine ethyl ester hydrochloride, H-L-Val-OEt·HCl
Molecular Formula C₇H₁₅NO₂·HClC₇H₁₅NO₂·HCl
Molecular Weight 181.66 g/mol 181.66 g/mol [1]
Melting Point 102-106 °C, 120 °C~100 °C, 102-105 °C[1]
Optical Rotation [α]D²⁰ = -7.3 ± 1º (c=2 in H₂O)[α]D²⁰ = +6.7° (c = 2 in H₂O)[1]
Appearance White powderWhite crystalline powder
Solubility Soluble in water.Soluble in water.

Synthesis of (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride

The synthesis of (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride is typically achieved through the Fischer esterification of D-valine. This method involves the reaction of the amino acid with ethanol in the presence of an acid catalyst, usually hydrogen chloride.

Experimental Protocol

Materials:

  • D-Valine

  • Absolute Ethanol (EtOH)

  • Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas

  • Diethyl ether

Procedure:

  • Preparation of Ethanolic Hydrogen Chloride: A solution of hydrogen chloride in absolute ethanol is prepared. This can be done by carefully adding thionyl chloride dropwise to chilled absolute ethanol or by bubbling dry hydrogen chloride gas through the alcohol. The reaction with thionyl chloride is exothermic and releases sulfur dioxide and HCl gas, and therefore must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Esterification: D-valine is suspended in the freshly prepared ethanolic hydrogen chloride solution in a round-bottom flask equipped with a reflux condenser.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, the excess ethanol and hydrogen chloride are removed under reduced pressure using a rotary evaporator. This will yield the crude (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride as a solid or viscous oil.

  • Purification: The crude product is purified by recrystallization. It is dissolved in a minimal amount of hot absolute ethanol, and then diethyl ether is slowly added until the solution becomes turbid. The solution is then cooled to induce crystallization.

  • Isolation and Drying: The resulting white crystals are collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum desiccator to yield the pure (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride.

Spectroscopic Data

While specific, publicly available spectra for (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride are limited, data for its enantiomer, (2S)-ethyl 2-amino-3-methylbutanoate hydrochloride, are more accessible. As enantiomers have identical physical properties (except for the sign of optical rotation) and identical NMR and IR spectra in achiral solvents, the data for the L-isomer can serve as a reliable reference.

Note: The following data is for the (S)-enantiomer and is provided for illustrative purposes.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the isopropyl group (two doublets and a multiplet), the alpha-proton (a doublet), and the ammonium protons (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the alpha-carbon, the carbons of the ethyl group, and the carbons of the isopropyl group.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium group, C-H stretching of the alkyl groups, the C=O stretching of the ester group, and C-N and C-O stretching vibrations. An ATR-IR spectrum for D-valine ethyl ester hydrochloride has been reported, though the data is not publicly detailed.[2]

  • Mass Spectrometry: The mass spectrum of the free base (ethyl D-valinate) would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group, the carboxyl group, and cleavage of the isopropyl side chain.

Logical Relationships and Workflows

Synthesis Workflow

The synthesis of (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride follows a straightforward workflow from the starting material, D-valine.

G Synthesis Workflow D_Valine D-Valine Esterification Esterification (Reflux) D_Valine->Esterification EtOH_HCl Ethanol / HCl EtOH_HCl->Esterification Crude_Product Crude (2R)-ethyl 2-amino-3-methylbutanoate HCl Esterification->Crude_Product Recrystallization Recrystallization (EtOH / Ether) Crude_Product->Recrystallization Pure_Product Pure (2R)-ethyl 2-amino-3-methylbutanoate HCl Recrystallization->Pure_Product

Caption: A diagram illustrating the synthesis workflow of (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride.

Chemical Structure Diagram

The following diagram illustrates the chemical structure of (2R)-ethyl 2-amino-3-methylbutanoate hydrochloride.

G Chemical Structure cluster_0 (2R)-ethyl 2-amino-3-methylbutanoate cation C1 C O1 O C1->O1 O2 O C1->O2 C2 C C1->C2 C6 CH₂ O2->C6 N NH₃⁺ C2->N C3 C C2->C3 H_alpha H_alpha C2->H_alpha H C4 CH₃ C3->C4 C5 CH₃ C3->C5 C7 CH₃ C6->C7 Cl Cl⁻

References

An In-depth Technical Guide on the Spectral Data of H-D-Val-OEt.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data for H-D-Val-OEt.HCl (D-Valine ethyl ester hydrochloride). Due to the limited availability of specific, publicly accessible experimental spectra for this exact compound, this document presents predicted data based on established principles of spectroscopy and data from analogous structures. It also outlines detailed experimental protocols for acquiring such data and a general workflow for spectral analysis.

Introduction

H-D-Val-OEt.HCl is the hydrochloride salt of the ethyl ester of D-valine, a non-proteinogenic amino acid. As a chiral building block, it finds applications in the synthesis of peptides and other pharmacologically active molecules. Accurate spectral characterization is crucial for confirming its identity, purity, and structural integrity. This guide serves as a practical resource for researchers working with this and similar compounds.

Spectral Data Presentation

The following tables summarize the predicted quantitative spectral data for H-D-Val-OEt.HCl.

Table 1: Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH (α-proton)~4.0Doublet (d)~4.5
-CH (β-proton)~2.3Multiplet (m)-
-CH₃ (γ-protons, isopropyl)~1.0 (diastereotopic)Doublet (d)~7.0
-O-CH₂- (ethyl)~4.2Quartet (q)~7.1
-CH₃ (ethyl)~1.3Triplet (t)~7.1
-NH₃⁺~8.5Broad singlet (br s)-

Note: The chemical shifts are referenced to a standard internal solvent peak. The -NH₃⁺ peak is often broad and its chemical shift can be highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (carbonyl)~170
Cα (alpha-carbon)~58
Cβ (beta-carbon)~30
Cγ (gamma-carbons, isopropyl)~18 (diastereotopic)
-O-CH₂- (ethyl)~62
-CH₃ (ethyl)~14
Table 3: Predicted IR Spectral Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H stretch (-NH₃⁺)3100 - 2800 (broad)Strong
C-H stretch (aliphatic)2970 - 2870Medium to Strong
C=O stretch (ester)~1740Strong
N-H bend (-NH₃⁺)1600 - 1500Medium
C-O stretch (ester)1250 - 1150Strong

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols that can be adapted for specific instrumentation and experimental conditions.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of H-D-Val-OEt.HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for referencing the chemical shifts.

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Parameters (¹H NMR):

  • Spectrometer Frequency: 300-600 MHz

  • Pulse Sequence: Standard single-pulse sequence

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

  • Spectral Width: 0-12 ppm

3. Instrument Parameters (¹³C NMR):

  • Spectrometer Frequency: 75-150 MHz

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 128-1024 (or more, due to the low natural abundance of ¹³C)

  • Spectral Width: 0-200 ppm

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift axis using the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

  • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

2. Instrument Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

3. Data Analysis:

  • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mandatory Visualization

Since H-D-Val-OEt.HCl is primarily a synthetic building block, a specific biological signaling pathway is not applicable. Instead, the following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound, which is a core process for the target audience.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data_acquisition Spectral Data Acquisition cluster_data_analysis Data Analysis & Interpretation Synthesis Synthesis of H-D-Val-OEt.HCl Purification Purification Synthesis->Purification NMR_Acquisition NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Acquisition IR_Acquisition IR Spectroscopy (FT-IR) Purification->IR_Acquisition NMR_Analysis NMR Data Processing - Chemical Shifts - Coupling Constants - Integration NMR_Acquisition->NMR_Analysis IR_Analysis IR Data Processing - Peak Identification - Functional Group  Assignment IR_Acquisition->IR_Analysis Structure_Elucidation Structural Elucidation & Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

General workflow for spectral analysis of H-D-Val-OEt.HCl.

This diagram outlines the logical progression from the synthesis and purification of the compound to the acquisition and detailed analysis of its NMR and IR spectra, culminating in the confirmation of its chemical structure. This systematic approach is fundamental in chemical research and drug development.

An In-depth Technical Guide to the Synthesis of Ethyl D-valinate Hydrochloride from D-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of Ethyl D-valinate hydrochloride, a crucial chiral intermediate in the pharmaceutical industry. The document details established experimental protocols, discusses the underlying reaction mechanisms, and presents quantitative data to facilitate reproducibility and process optimization.

Introduction

D-valine, a non-proteinogenic amino acid, serves as a vital chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its esterification to form this compound is a common and critical step in many synthetic routes. This transformation protects the carboxylic acid functionality, enhancing the solubility of the molecule in organic solvents and facilitating subsequent reactions, such as peptide couplings. This guide will focus on two primary and effective methods for this synthesis: the Fischer-Speier Esterification and the Thionyl Chloride mediated esterification.

Reaction Overview

The conversion of D-valine to this compound involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst. The amino group of D-valine is concomitantly protonated by the acidic conditions to form the hydrochloride salt.

Overall Reaction:

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Fischer-Speier Esterification

This classical method utilizes an excess of the alcohol as the solvent and a strong acid as a catalyst to drive the equilibrium towards the ester product.[1][2][3][4][5]

Detailed Methodology:

  • Reaction Setup: A suspension of D-valine (1 equivalent) in absolute ethanol (10-20 volumes) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Catalyst Addition: The suspension is cooled in an ice bath, and dry hydrogen chloride (HCl) gas is bubbled through the mixture until saturation. Alternatively, a concentrated solution of HCl in ethanol can be prepared and added.[6] Another approach involves the in-situ generation of HCl by the slow addition of acetyl chloride to the ethanol.[1]

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure using a rotary evaporator.

  • Crystallization: The resulting crude product is triturated with cold diethyl ether or tert-butyl methyl ether to induce crystallization.[7]

  • Purification: The crystalline solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield pure this compound.

Method 2: Thionyl Chloride Mediated Esterification

This method offers a more rapid and often higher-yielding alternative to the traditional Fischer esterification. Thionyl chloride (SOCl₂) reacts with ethanol to generate HCl in situ, which catalyzes the esterification.[8][9] This method also consumes the water produced during the reaction, further driving the equilibrium towards the product.

Detailed Methodology:

  • Reaction Setup: D-valine (1 equivalent) is suspended in absolute ethanol (5-10 volumes) in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0-10°C in an ice-salt bath.[10]

  • Reagent Addition: Thionyl chloride (1.5-2.0 equivalents) is added dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 10°C.[10] Caution: This addition is exothermic and releases noxious gases (HCl and SO₂); it must be performed in a well-ventilated fume hood.[7]

  • Reaction: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for 2-4 hours.[10] The reaction progress is monitored by TLC.

  • Work-up and Isolation: After completion, the reaction mixture is cooled, and the excess ethanol and unreacted thionyl chloride are removed by rotary evaporation.

  • Crystallization: The resulting residue is dissolved in a minimal amount of a suitable solvent (e.g., isopropyl acetate) and stirred to induce crystallization.[10] Alternatively, trituration with diethyl ether can be employed.

  • Purification: The solid product is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum to afford this compound as a white crystalline powder.[10]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and scale.

ParameterFischer-Speier EsterificationThionyl Chloride Method
D-valine 1 eq1 eq
Ethanol 10-20 vol5-10 vol
Catalyst/Reagent Saturated HCl (gas or solution)Thionyl Chloride (1.5-2.0 eq)
Temperature Reflux (approx. 78°C)0-10°C (addition), then Reflux
Reaction Time 4-8 hours2-4 hours
Reported Yield Good to ExcellentExcellent (often >90%)

Reaction Mechanisms and Visualizations

Fischer-Speier Esterification Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a dual role: it protonates the carbonyl oxygen, activating the carboxylic acid towards nucleophilic attack by ethanol, and it facilitates the departure of the water molecule as a leaving group.[2][4][5]

Fischer_Esterification DValine D-Valine ProtonatedCarbonyl Protonated Carbonyl DValine->ProtonatedCarbonyl + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + Ethanol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O EthylDValinate Ethyl D-valinate Hydrochloride ProtonatedEster->EthylDValinate - H+

Caption: Fischer-Speier Esterification Pathway.

Thionyl Chloride Method Workflow

In this method, thionyl chloride first reacts with ethanol to form ethyl chlorosulfite and HCl. The HCl then acts as the catalyst for the Fischer-style esterification.

Thionyl_Chloride_Workflow Start D-Valine in Ethanol AddSOCl2 Add Thionyl Chloride (0-10°C) Start->AddSOCl2 InSituHCl In Situ Generation of HCl AddSOCl2->InSituHCl Reflux Reflux (2-4 hours) InSituHCl->Reflux Esterification Concentration Concentration (Rotary Evaporation) Reflux->Concentration Crystallization Crystallization (e.g., Isopropyl Acetate) Concentration->Crystallization Isolation Filtration & Drying Crystallization->Isolation Product Ethyl D-valinate Hydrochloride Isolation->Product

Caption: Experimental Workflow for the Thionyl Chloride Method.

Conclusion

Both the Fischer-Speier and the thionyl chloride mediated esterification are robust and reliable methods for the synthesis of this compound from D-valine. The choice of method may depend on factors such as available equipment, desired reaction time, and scale of the synthesis. The thionyl chloride method is generally faster and can provide higher yields, but requires careful handling of the corrosive and hazardous reagent. For large-scale production, process optimization of either method is crucial to ensure high purity and yield of this important pharmaceutical intermediate.

References

Navigating the Chiral Landscape: A Technical Guide to Enantiomerically Pure Ethyl D-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the procurement and quality assessment of chiral building blocks are paramount to successful outcomes. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analytical control of enantiomerically pure Ethyl D-valinate hydrochloride, a key intermediate in the synthesis of various pharmaceuticals.

Commercial Availability and Supplier Landscape

Enantiomerically pure this compound is commercially available from a range of chemical suppliers specializing in pharmaceutical intermediates and research chemicals. The compound is typically offered in various grades and quantities, from laboratory-scale amounts to bulk quantities for process development and manufacturing. When sourcing this material, it is crucial to consider not only the chemical purity but also the enantiomeric excess (e.e.), which should be specified by the supplier.

Key parameters to consider when evaluating suppliers include their quality management systems, adherence to Good Manufacturing Practices (GMP) where applicable, and the comprehensiveness of their Certificate of Analysis (CoA). A reliable CoA will provide detailed information on purity, enantiomeric excess, residual solvents, and other critical quality attributes.

Table 1: Representative Commercial Suppliers and Product Specifications

SupplierProduct NameCAS NumberPurity SpecificationEnantiomeric Excess (e.e.)
Chem-ImpexD-Valine ethyl ester hydrochloride73913-64-1≥ 99% (HPLC)Not explicitly stated, implied high
Thermo Scientific ChemicalsD-Valine ethyl ester hydrochloride, 97%73913-64-197%Not explicitly stated
Various Online MarketplacesThis compound73913-64-1Varies (typically >98%)Varies, often requires inquiry

Synthesis of Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: direct esterification of D-valine or chiral resolution of a racemic mixture of ethyl valinate.

Direct Esterification of D-Valine

This is a straightforward and common method for preparing amino acid esters. The reaction involves the esterification of the carboxylic acid group of D-valine with ethanol in the presence of an acid catalyst. A widely used and effective method employs thionyl chloride (SOCl₂) in ethanol. Thionyl chloride reacts with ethanol to form sulfurous acid monoethyl ester and hydrogen chloride in situ. The HCl then acts as a catalyst for the esterification reaction.

Experimental Protocol: Fischer-Speier Esterification using Thionyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend D-valine in anhydrous ethanol. The flask should be cooled in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the cooled suspension with vigorous stirring. This addition is exothermic and generates HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for a specified period (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the excess solvent and unreacted thionyl chloride are removed under reduced pressure. The resulting crude product, this compound, can then be purified.

Caption: Direct esterification of D-valine.

Chiral Resolution of DL-Valine Ethyl Ester

An alternative route involves the synthesis of racemic ethyl valinate, followed by chiral resolution to separate the D- and L-enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent. Dibenzoyl-D-tartaric acid is a commonly used resolving agent for racemic amino compounds. The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution using Dibenzoyl-D-tartaric Acid

  • Preparation of Racemic Ethyl Valinate: Synthesize DL-ethyl valinate via the esterification of DL-valine with ethanol and a suitable acid catalyst.

  • Formation of Diastereomeric Salts: Dissolve the racemic ethyl valinate in a suitable solvent. In a separate container, dissolve an equimolar amount of dibenzoyl-D-tartaric acid in the same solvent. Combine the two solutions.

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salt of D-ethyl valinate with dibenzoyl-D-tartaric acid will preferentially crystallize out of the solution due to its lower solubility.

  • Isolation of the Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium bicarbonate solution) to neutralize the tartaric acid and liberate the free D-ethyl valinate.

  • Conversion to Hydrochloride Salt: Extract the D-ethyl valinate into an organic solvent, dry the solution, and then treat it with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the enantiomerically pure this compound.

Chiral_Resolution RacemicEster DL-Ethyl Valinate SaltFormation Diastereomeric Salt Formation RacemicEster->SaltFormation ResolvingAgent Dibenzoyl-D-tartaric Acid ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization DSalt Diastereomeric Salt (D-enantiomer) Crystallization->DSalt Liberation Base Treatment DSalt->Liberation FreeAmine D-Ethyl Valinate Liberation->FreeAmine HClSalt HCl Treatment FreeAmine->HClSalt FinalProduct Ethyl D-valinate Hydrochloride HClSalt->FinalProduct

Caption: Chiral resolution workflow.

Purification of this compound

The primary method for purifying this compound and enhancing its enantiomeric purity is recrystallization. The choice of solvent system is critical for effective purification. A suitable solvent should dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while leaving impurities in the mother liquor.

Experimental Protocol: Recrystallization

  • Solvent Selection: Common solvent systems for recrystallizing amino acid ester hydrochlorides include ethanol/diethyl ether, isopropanol/water, or acetone/water mixtures. The optimal system should be determined experimentally.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent or solvent mixture.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated briefly and then filtered hot to remove the carbon and colored impurities.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The spectra should be consistent with the expected structure of this compound. Key signals in the ¹H NMR spectrum include those for the ethyl ester protons, the α-proton of the valine moiety, and the isopropyl group protons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key absorption bands to look for include the N-H stretching of the ammonium salt, C=O stretching of the ester, and C-O stretching.

Table 2: Typical Spectroscopic Data

TechniqueKey Signals / Bands
¹H NMR Signals corresponding to -CH₃ (ethyl & isopropyl), -CH₂- (ethyl), -CH- (isopropyl & α-carbon), and -NH₃⁺ protons.
¹³C NMR Resonances for the carbonyl carbon, α-carbon, and carbons of the ethyl and isopropyl groups.
IR (KBr) ~3000-2800 cm⁻¹ (N-H stretch), ~1740 cm⁻¹ (C=O stretch, ester), ~1200 cm⁻¹ (C-O stretch, ester).
Chromatographic Analysis for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used to determine the chemical purity of the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a typical setup.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): The determination of enantiomeric excess is a critical quality control parameter. This is most effectively achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often successful in resolving the enantiomers of amino acid esters.

Experimental Protocol: Chiral HPLC Method

  • Column: A chiral column, for example, a Chiralpak® or Chiralcel® column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

  • Sample Preparation: Dissolve the this compound in the mobile phase or a compatible solvent.

  • Analysis: Inject a solution of the racemic mixture to determine the retention times of both the D- and L-enantiomers. Then, inject the sample of interest to determine the peak areas of each enantiomer and calculate the enantiomeric excess.

QC_Workflow Sample Ethyl D-valinate Hydrochloride Sample Identity Identity Confirmation Sample->Identity Purity Purity Assessment Sample->Purity EnantiomericPurity Enantiomeric Purity Sample->EnantiomericPurity NMR NMR Spectroscopy Identity->NMR IR IR Spectroscopy Identity->IR HPLC HPLC Purity->HPLC ChiralHPLC Chiral HPLC EnantiomericPurity->ChiralHPLC Release Release for Use NMR->Release IR->Release HPLC->Release ChiralHPLC->Release

Caption: Analytical quality control workflow.

Applications in Drug Development

Enantiomerically pure this compound serves as a valuable chiral building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its incorporation into a drug molecule can impart specific stereochemistry, which is often crucial for therapeutic efficacy and safety. The D-configuration of the valine moiety can influence the binding of the final drug product to its biological target, leading to improved potency and reduced off-target effects.

Conclusion

The successful integration of enantiomerically pure this compound into drug discovery and development pipelines relies on a thorough understanding of its commercial availability, synthesis, purification, and analytical characterization. By implementing robust sourcing strategies and comprehensive quality control measures, researchers and drug developers can ensure the consistent quality of this critical chiral intermediate, thereby contributing to the development of safe and effective medicines.

The Strategic Application of Ethyl D-valinate Hydrochloride in Chiral Pool Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, the chiral pool approach stands as a cornerstone strategy, leveraging naturally occurring enantiopure compounds to construct complex chiral molecules. Among these, amino acids and their derivatives are of paramount importance. This technical guide provides a comprehensive overview of the role of ethyl D-valinate hydrochloride, a derivative of the proteinogenic amino acid D-valine, in chiral pool synthesis. We delve into its application as a chiral auxiliary and building block, with a particular focus on the robust and highly diastereoselective Schöllkopf bis-lactim ether method for the synthesis of non-proteinogenic α-amino acids. This guide offers detailed experimental protocols, quantitative data on reaction yields and stereoselectivities, and visual representations of key synthetic workflows to equip researchers and professionals in drug development with the practical knowledge to effectively utilize this versatile chiral synthon.

Introduction to Chiral Pool Synthesis and the Role of D-Valine Derivatives

Chiral pool synthesis is a powerful strategy in organic chemistry that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral target molecules.[1] This approach circumvents the need for de novo asymmetric synthesis or chiral resolution, often leading to more efficient and economical synthetic routes. Key contributors to the chiral pool include amino acids, carbohydrates, and terpenes.[1]

Amino acids, being abundant and available in both L- and D-enantiomeric forms, are particularly valuable chiral building blocks.[2] this compound, derived from the non-natural D-valine, offers a unique stereochemical starting point for the synthesis of a variety of chiral compounds, including unnatural amino acids and heterocyclic scaffolds that are of significant interest in medicinal chemistry.[3][4] Its isopropyl group provides excellent steric bulk for inducing high levels of stereoselectivity in asymmetric transformations.[5]

The Schöllkopf Bis-Lactim Ether Synthesis: A Case Study

One of the most prominent applications of D-valine in chiral pool synthesis is the Schöllkopf bis-lactim ether method for the asymmetric synthesis of α-amino acids.[3][4][5] This methodology employs a chiral bis-lactim ether derived from D-valine and glycine as a chiral glycine enolate equivalent. The steric hindrance provided by the isopropyl group of the valine moiety directs the alkylation of the enolate to occur with high diastereoselectivity.[3]

Logical Workflow of the Schöllkopf Synthesis

The overall workflow of the Schöllkopf synthesis involves three main stages: the preparation of the chiral auxiliary, the diastereoselective alkylation, and the hydrolysis to release the desired non-proteinogenic amino acid and recover the chiral auxiliary.

Schollkopf_Workflow cluster_prep Auxiliary Preparation cluster_alkylation Asymmetric Alkylation cluster_hydrolysis Product Release D_Val D-Valine Diketopiperazine Cyclic Dipeptide (Diketopiperazine) D_Val->Diketopiperazine Condensation with Glycine Ester Bis_Lactim_Ether Schöllkopf Auxiliary ((2R)-Bis-Lactim Ether) Diketopiperazine->Bis_Lactim_Ether O-Alkylation Lithiation Lithiation (n-BuLi) Bis_Lactim_Ether->Lithiation Alkylation Alkylation (R-X) Lithiation->Alkylation Diastereoselective Attack Alkylated_Auxiliary Alkylated Auxiliary Alkylation->Alkylated_Auxiliary Hydrolysis Acidic Hydrolysis Alkylated_Auxiliary->Hydrolysis Amino_Acid L-Amino Acid Methyl Ester Hydrolysis->Amino_Acid Valine_Ester D-Valine Methyl Ester Hydrolysis->Valine_Ester Auxiliary Recovery

Caption: Workflow of the Schöllkopf Asymmetric Amino Acid Synthesis.

Quantitative Data: Diastereoselective Alkylation of the Schöllkopf Auxiliary

The Schöllkopf method consistently delivers high diastereoselectivity for a wide range of electrophiles. The data presented below is a summary of representative results.

Electrophile (R-X)Product (R)Yield (%)Diastereomeric Excess (d.e., %)Reference
CH₃IMethyl91>95[3]
C₂H₅BrEthyl89>95[3]
n-C₃H₇In-Propyl85>95[3]
i-C₃H₇IIsopropyl78>95[3]
CH₂=CHCH₂BrAllyl88>95[3]
C₆H₅CH₂BrBenzyl92>95[3]
4-Br-C₆H₄CH₂Br4-Bromobenzyl87>95[3]
4-MeO-C₆H₄CH₂Br4-Methoxybenzyl90>95[3]
4-F-C₆H₄CH₂Br4-Fluorobenzyl85>95[3]
4-NO₂-C₆H₄CH₂Br4-Nitrobenzyl75>95[3]
Experimental Protocols
  • Cyclization to the Diketopiperazine: D-valine methyl ester hydrochloride is neutralized and condensed with glycine methyl ester hydrochloride, typically by heating in a suitable solvent like methanol, to form the linear dipeptide. Subsequent heating under vacuum promotes cyclization to the corresponding diketopiperazine, cyclo(D-Val-Gly).

  • O-Alkylation to the Bis-Lactim Ether: The diketopiperazine is then treated with a strong alkylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt), in an anhydrous solvent like dichloromethane (DCM). The reaction is typically stirred at room temperature for several hours until completion. An aqueous workup with a mild base, such as sodium bicarbonate solution, followed by extraction and purification by column chromatography affords the (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine.[6]

  • Deprotonation: The Schöllkopf auxiliary is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to effect deprotonation at the C-5 position, forming the lithiated aza-enolate.[7]

  • Alkylation: The desired electrophile (e.g., an alkyl halide) is then added to the cold solution of the lithiated auxiliary. The reaction mixture is stirred at -78 °C for a specified period, typically 1-3 hours, before being allowed to warm to room temperature.[7]

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[7]

  • Cleavage of the Auxiliary: The purified alkylated bis-lactim ether is dissolved in a solution of dilute hydrochloric acid (e.g., 0.1 M HCl). The mixture is stirred at room temperature for several hours to effect hydrolysis of the lactim ether functionalities and cleavage of the dipeptide backbone.[3]

  • Separation of Products: The resulting aqueous solution contains the methyl ester of the desired L-amino acid and the methyl ester of D-valine, both as their hydrochloride salts. The two amino acid esters can be separated by various techniques, including fractional distillation or ion-exchange chromatography. The D-valine methyl ester can be recovered and recycled.[3]

Other Applications in Asymmetric Synthesis

While the Schöllkopf synthesis is a hallmark application, derivatives of D-valine are also employed as chiral auxiliaries in other important asymmetric transformations.

Evans Asymmetric Aldol Reaction

Chiral oxazolidinones derived from D-valinol (the reduction product of D-valine) are widely used as Evans auxiliaries in asymmetric aldol reactions. These auxiliaries provide excellent stereocontrol, leading to the formation of syn-aldol products with high diastereoselectivity.[8]

Evans_Aldol Chiral_Auxiliary D-Valinol-derived Oxazolidinone Acylation Acylation Chiral_Auxiliary->Acylation N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Acylation->N_Acyl_Oxazolidinone Enolization Boron-mediated Enolization N_Acyl_Oxazolidinone->Enolization Z_Enolate Z-Boron Enolate Enolization->Z_Enolate Aldol_Addition Aldol Addition Z_Enolate->Aldol_Addition Aldehyde Aldehyde (R'CHO) Aldehyde->Aldol_Addition Syn_Adduct Syn-Aldol Adduct (High d.e.) Aldol_Addition->Syn_Adduct Cleavage Auxiliary Cleavage Syn_Adduct->Cleavage Chiral_Alcohol Chiral β-Hydroxy Carboxylic Acid Derivative Cleavage->Chiral_Alcohol

Caption: Pathway of the Evans Asymmetric Aldol Reaction.

The steric bulk of the isopropyl group on the oxazolidinone ring directs the approach of the aldehyde to the enolate face opposite to the substituent, leading to a highly ordered Zimmerman-Traxler transition state and resulting in excellent diastereoselectivity.[9]

Conclusion

This compound and its derivatives are invaluable tools in the arsenal of the synthetic organic chemist. As demonstrated by the robust and highly stereoselective Schöllkopf bis-lactim ether synthesis, these chiral building blocks provide a reliable and efficient entry into a wide array of enantiomerically pure non-proteinogenic α-amino acids. The principles of steric control that underpin the success of the Schöllkopf method are also effectively leveraged in other important asymmetric transformations, such as the Evans aldol reaction. For researchers and professionals in drug discovery and development, a thorough understanding of the applications of D-valine derivatives from the chiral pool is essential for the design and execution of elegant and efficient synthetic strategies toward novel and complex molecular targets. The detailed protocols and quantitative data provided in this guide serve as a practical resource for harnessing the full potential of this versatile chiral synthon.

References

Ethyl D-valinate Hydrochloride: A Chiral Building Block for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl D-valinate hydrochloride is a pivotal chiral building block in modern pharmaceutical development. Its unique stereochemistry and versatile reactivity make it an invaluable starting material for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visualizations of key concepts are presented to facilitate its practical application in research and development settings.

Introduction: The Significance of Chirality in Drug Design

Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. The use of single-enantiomer drugs has become a critical aspect of modern drug development, leading to safer and more effective treatments. Chiral building blocks, such as this compound, are essential tools for the stereoselective synthesis of these targeted therapies. D-amino acids and their derivatives are of particular interest as they can confer unique properties to peptide-based drugs, such as increased resistance to enzymatic degradation.

Physicochemical Properties of this compound

This compound is a white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₆ClNO₂[1][2]
Molecular Weight 181.66 g/mol [1][3]
Melting Point 102-106 °C[2]
Appearance White powder[2]
Optical Rotation [α]D²⁰ -7.3 ± 1º (c=2 in H₂O)[2]
CAS Number 73913-64-1[1][2]

Synthesis and Chiral Purity

The synthesis of this compound is typically achieved through the esterification of D-valine. Maintaining the stereochemical integrity of the chiral center is paramount during this process.

Representative Synthesis of this compound

A common method for the synthesis of amino acid esters is the Fischer esterification. The following is a representative protocol for the synthesis of this compound.

Experimental Protocol: Fischer Esterification of D-Valine

  • Reaction Setup: Suspend D-valine (1 equivalent) in anhydrous ethanol (5-10 volumes).

  • Acid Catalyst: Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 equivalents) or bubble anhydrous hydrogen chloride gas through the mixture until saturation.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure this compound.

Table 2: Representative Reaction Parameters and Yield

ParameterValue
Starting Material D-Valine
Reagents Anhydrous Ethanol, Thionyl Chloride
Reaction Time 2-4 hours
Typical Yield 85-95%
Enantiomeric Excess (ee) >99%
Determination of Enantiomeric Excess

Ensuring the enantiomeric purity of this compound is crucial for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for determining the enantiomeric excess (ee).

Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

  • Sample Preparation: Prepare a standard solution of this compound in the mobile phase.

  • HPLC System: Utilize an HPLC system equipped with a chiral stationary phase (CSP) column (e.g., a cyclodextrin-based or Pirkle-type column).

  • Mobile Phase: A typical mobile phase consists of a mixture of hexane and a polar modifier such as isopropanol or ethanol, with a small amount of an acidic or basic additive to improve peak shape.

  • Analysis: Inject the sample and monitor the elution of the enantiomers using a UV detector.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [([D-enantiomer] - [L-enantiomer]) / ([D-enantiomer] + [L-enantiomer])] x 100.

Applications as a Chiral Building Block

This compound serves as a versatile chiral building block in the synthesis of a variety of pharmaceutical compounds. Its primary application is in the construction of peptide and peptidomimetic drugs.

General Workflow for Peptide Synthesis

The following diagram illustrates a generalized workflow for the incorporation of this compound into a peptide chain using solid-phase peptide synthesis (SPPS).

G cluster_synthesis Synthesis of this compound cluster_sp_synthesis Solid-Phase Peptide Synthesis (SPPS) DValine D-Valine Esterification Esterification (Ethanol, HCl) DValine->Esterification EDValHCl Ethyl D-valinate hydrochloride Esterification->EDValHCl Coupling Coupling with Fmoc-D-Val-OH EDValHCl->Coupling Incorporation Resin Resin Support Deprotection1 Fmoc Deprotection Resin->Deprotection1 Deprotection1->Coupling Deprotection2 Fmoc Deprotection Coupling->Deprotection2 NextAA Couple Next Amino Acid Deprotection2->NextAA Cleavage Cleavage from Resin NextAA->Cleavage Peptide D-Valine containing Peptide Cleavage->Peptide

Caption: General workflow for the synthesis and incorporation of this compound in SPPS.

Case Study: The Role of D-Valine in Penicillin Biosynthesis

A prominent example of the biological significance of D-valine is its incorporation into the penicillin core structure. The biosynthesis of penicillin involves the condensation of L-cysteine and D-valine to form the characteristic β-lactam and thiazolidine rings. Penicillin exerts its antibacterial effect by inhibiting the transpeptidase enzyme, which is essential for the cross-linking of the bacterial cell wall.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis by Penicillin

The following diagram illustrates the mechanism of action of penicillin.

G cluster_bacterium Bacterial Cell cluster_cell_wall Cell Wall Synthesis Peptidoglycan Peptidoglycan Chains Crosslinking Cross-linking Peptidoglycan->Crosslinking Transpeptidase Transpeptidase (Penicillin-Binding Protein) Transpeptidase->Crosslinking Cell_Lysis Cell Lysis and Death Crosslinking->Cell_Lysis Prevents Penicillin Penicillin (contains D-Valine moiety) Penicillin->Transpeptidase Inhibition

Caption: Mechanism of penicillin action via inhibition of transpeptidase.

Conclusion

This compound is a crucial chiral synthon that enables the efficient and stereocontrolled synthesis of complex pharmaceutical molecules. Its application in the development of peptide-based therapeutics and other chiral drugs highlights the importance of enantiomerically pure building blocks in modern medicinal chemistry. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the advancement of innovative and effective drug discovery programs.

References

A Technical Guide to the Applications of Ethyl D-valinate hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Ethyl D-valinate hydrochloride is a pivotal chiral building block derived from the non-proteinogenic D-valine amino acid. Its stereochemical purity and versatile reactivity make it an invaluable intermediate in modern medicinal chemistry. This technical guide provides an in-depth overview of its synthesis, core applications, and significance in the development of pharmaceuticals. Key applications, including its role in chiral pool synthesis, the creation of proteolytically stable peptides, and as a precursor for complex active pharmaceutical ingredients (APIs), are discussed. Detailed experimental protocols and quantitative data are provided to support researchers and drug development professionals in its practical application.

Introduction

This compound, the hydrochloride salt of the ethyl ester of D-valine, is a key chiral synthon in asymmetric synthesis. With the molecular formula C7H16ClNO2, it serves as a readily available source of (R)-chirality, originating from the "chiral pool"—naturally occurring enantiopure compounds.[1] In an era where the stereochemistry of a drug molecule is paramount to its efficacy and safety, the demand for such chiral intermediates has grown significantly.[2] The incorporation of D-amino acids into drug candidates is a well-established strategy to modulate their pharmacological properties, and this compound provides a reliable and versatile starting point for such modifications. Its primary applications lie in peptide synthesis, where it can enhance enzymatic stability, and as a foundational intermediate in the multi-step synthesis of complex pharmaceuticals, including antiviral and antibiotic agents.[2][3]

Physicochemical Properties

This compound is a white crystalline powder that is soluble in water.[2] Its key properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

PropertyValueReferences
Molecular Formula C7H16ClNO2[2][4]
Molecular Weight 181.66 g/mol [2][4]
CAS Number 73913-64-1[4]
Appearance White crystalline powder[2]
Melting Point ~170-180°C[2]
Solubility Soluble in water[2]
IUPAC Name ethyl (2R)-2-amino-3-methylbutanoate;hydrochloride[4]

Core Applications in Medicinal Chemistry

The utility of this compound stems from the fixed stereocenter of its parent amino acid, D-valine. This allows for the synthesis of enantiomerically pure target molecules through diastereoselective reactions.

Chiral Pool Synthesis

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products (like amino acids, sugars, or terpenes) as starting materials.[1] this compound is a prime example of a chiral pool reagent. By starting with a molecule that already contains the desired stereochemistry, chemists can avoid complex and often costly asymmetric synthesis or resolution steps that are required when starting from achiral precursors.

G cluster_0 Asymmetric Synthesis Strategies achiral Achiral Precursors racemic Racemic Mixture achiral->racemic asym_synth Asymmetric Catalysis or Resolution chiral_prod1 Enantiopure Product asym_synth->chiral_prod1 racemic->asym_synth chiral_pool Chiral Pool (e.g., D-Valine) intermediate Chiral Intermediate (Ethyl D-valinate HCl) chiral_pool->intermediate diastereo_synth Diastereoselective Reactions intermediate->diastereo_synth chiral_prod2 Enantiopure Product diastereo_synth->chiral_prod2

Fig. 1: Logical flow of chiral pool synthesis vs. other asymmetric methods.
Peptide Synthesis and D-Amino Acid Analogs

A significant application of this compound is in peptide synthesis.[2][3] Peptides intended for therapeutic use often suffer from short in-vivo half-lives due to rapid degradation by proteases. Since naturally occurring proteases are chiral and optimized to recognize and cleave peptide bonds between L-amino acids, substituting one or more of these with a D-amino acid can render the peptide resistant to proteolysis.[3] This strategic substitution can dramatically increase the peptide's stability and bioavailability, making it a more effective drug candidate.[3]

G l_peptide L-Peptide ...-L-Ala-L-Val-L-Leu-... protease1 Protease l_peptide->protease1 Recognized & Cleaved cleaved Cleaved Fragments protease1->cleaved d_peptide D-Peptide Analog ...-L-Ala-D-Val-L-Leu-... protease2 Protease d_peptide->protease2 Not Recognized intact Intact Peptide (Enhanced Stability) d_peptide->intact Remains Intact G A D-Valine (Chiral Pool) B Chiral Building Block (e.g., Ethyl D-valinate HCl or D-Valinol) A->B Esterification/ Reduction C Key Chiral Intermediate B->C Multi-step Synthesis D Darunavir (HIV Protease Inhibitor) C->D Final Assembly G Solid-Phase Peptide Synthesis (SPPS) Cycle start Start: Resin-Bound Peptide (n) deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. DMF/DCM Wash deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-D-Val-OH, Activator) wash1->couple wash2 4. DMF Wash couple->wash2 end Result: Resin-Bound Peptide (n+1) wash2->end Cycle Complete end->deprotect Repeat for Next Amino Acid cleave Final Cleavage & Purification end->cleave

References

Methodological & Application

Application Note: A Robust Protocol for Dipeptide Synthesis Using Ethyl D-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of a dipeptide, specifically N-(tert-butoxycarbonyl)-L-alanyl-D-valine ethyl ester, utilizing Ethyl D-valinate hydrochloride as a key building block. The procedure employs a carbodiimide-mediated coupling reaction, a cornerstone of modern peptide synthesis. This document outlines the necessary reagents, equipment, and a step-by-step methodology for the coupling, work-up, and purification of the target dipeptide. Furthermore, it presents expected quantitative data for yield and purity, and visual diagrams to illustrate the experimental workflow and reaction mechanism, serving as a comprehensive guide for researchers in peptide chemistry and drug development.

Introduction

Peptide synthesis is a fundamental process in the development of novel therapeutics, biochemical probes, and functional biomaterials. The formation of the amide bond between two amino acids is the key step in this process. This compound is a readily available and stable amino acid derivative, making it an excellent starting material for the synthesis of peptides containing D-valine, which can confer increased stability against enzymatic degradation. This protocol details a solution-phase peptide coupling method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as coupling agents to link N-(tert-butoxycarbonyl)-L-alanine (Boc-L-Alanine) with this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of N-(tert-butoxycarbonyl)-L-alanyl-D-valine ethyl ester based on established peptide coupling methodologies.

ParameterExpected ValueMethod of Analysis
Reaction Yield 75-90%Gravimetric analysis after purification
Product Purity >95%High-Performance Liquid Chromatography (HPLC)
Molecular Weight 316.4 g/mol Mass Spectrometry (MS)
Appearance White to off-white solidVisual Inspection

Experimental Protocol

This protocol describes the synthesis of N-(tert-butoxycarbonyl)-L-alanyl-D-valine ethyl ester.

Materials and Reagents
  • Boc-L-Alanine

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for chromatography)

  • Hexane (for chromatography)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure

Step 1: Preparation of Ethyl D-valinate Free Base

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes. This solution containing the free base of Ethyl D-valinate will be used directly in the next step.

Step 2: Peptide Coupling Reaction

  • In a separate round-bottom flask, dissolve Boc-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cool this solution to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 equivalents) to the solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.[1]

  • To this mixture, add the previously prepared solution of Ethyl D-valinate free base dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl solution (twice), saturated NaHCO₃ solution (twice), and brine (once).[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(tert-butoxycarbonyl)-L-alanyl-D-valine ethyl ester.

Visual Diagrams

Experimental Workflow

G cluster_prep Step 1: Free Base Preparation cluster_coupling Step 2: Peptide Coupling cluster_purification Step 3: Work-up & Purification prep_start Dissolve Ethyl D-valinate HCl in DCM add_base Add Triethylamine at 0°C prep_start->add_base stir_free_base Stir for 30 min at 0°C add_base->stir_free_base add_amine Add free base solution stir_free_base->add_amine dissolve_boc Dissolve Boc-L-Alanine & HOBt in DCM cool_boc Cool to 0°C dissolve_boc->cool_boc add_edc Add EDC·HCl, stir 15-20 min cool_boc->add_edc add_edc->add_amine react Stir 12-24h at RT add_amine->react dilute Dilute with DCM react->dilute wash Aqueous Work-up (HCl, NaHCO₃, Brine) dilute->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography final_product Pure Dipeptide chromatography->final_product

Caption: Experimental workflow for dipeptide synthesis.

Reaction Mechanism

G Boc_Ala Boc-L-Alanine (Carboxylic Acid) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) Boc_Ala->O_acylisourea + EDC EDC EDC (Coupling Agent) EDC->O_acylisourea Urea Water-soluble Urea (Byproduct) EDC->Urea HOBt HOBt (Additive) Active_Ester HOBt Active Ester HOBt->Active_Ester D_Val Ethyl D-valinate (Amine Component) Dipeptide Boc-L-Alanyl-D-valine ethyl ester (Dipeptide) D_Val->Dipeptide O_acylisourea->Active_Ester + HOBt O_acylisourea->Urea Active_Ester->Dipeptide + Ethyl D-valinate Active_Ester->Urea

References

Asymmetric Synthesis of α-Amino Acids Using Ethyl D-valinate Hydrochloride as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These unnatural amino acids, when incorporated into peptides or used as building blocks for complex molecules, can impart unique pharmacological properties, such as enhanced metabolic stability, increased potency, and novel biological activities. One established strategy for achieving stereocontrol in the synthesis of new amino acids is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed and can ideally be recovered for reuse.

Amino acids themselves are excellent sources for chiral auxiliaries due to their ready availability in enantiopure forms. D-valine, with its sterically demanding isopropyl group, is particularly effective in creating a chiral environment that can bias the approach of reagents to one face of a molecule. This application note details a protocol for the asymmetric synthesis of new D-α-amino acids using Ethyl D-valinate hydrochloride as a recyclable chiral auxiliary. The methodology is based on the diastereoselective alkylation of a chiral Schiff base derived from ethyl D-valinate and a glycine enolate equivalent.

Principle of the Method

The overall synthetic strategy involves three key steps:

  • Formation of a Chiral Schiff Base: Ethyl D-valinate is condensed with an N-protected glycine ethyl ester, typically N-(diphenylmethylene)glycine ethyl ester, to form a chiral Schiff base. The bulky isopropyl group of the valinate moiety effectively shields one face of the glycine-derived enolate.

  • Diastereoselective Alkylation: The Schiff base is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate is then reacted with various electrophiles (e.g., alkyl halides). The steric hindrance from the D-valinate auxiliary directs the electrophile to the opposite face, leading to the preferential formation of one diastereomer.

  • Hydrolysis and Recovery: The newly formed diastereomerically enriched Schiff base is hydrolyzed under acidic conditions. This step cleaves all ester and imine bonds to yield the desired D-α-amino acid and regenerates this compound, which can be recovered and reused.

Experimental Protocols

Materials and Reagents
  • This compound

  • N-(Diphenylmethylene)glycine ethyl ester

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Various electrophiles (e.g., Benzyl bromide, Iodomethane, Allyl bromide)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)

Protocol 1: Formation of the Chiral Schiff Base (I)

This protocol describes the formation of the key intermediate, the chiral Schiff base from Ethyl D-valinate and N-(diphenylmethylene)glycine ethyl ester.

  • Neutralization of Auxiliary: In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane.

  • Add a saturated aqueous solution of sodium bicarbonate and stir vigorously until all the solid has dissolved and the aqueous layer is basic.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain free Ethyl D-valinate.

  • Schiff Base Formation: Dissolve the resulting Ethyl D-valinate (1.0 eq) and N-(diphenylmethylene)glycine ethyl ester (1.05 eq) in anhydrous dichloromethane.

  • Add molecular sieves (4Å) to the mixture to remove water formed during the reaction.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC for the disappearance of the starting materials.

  • Upon completion, filter off the molecular sieves and concentrate the filtrate under reduced pressure to yield the crude Schiff base (I), which can be used in the next step without further purification.

Protocol 2: Diastereoselective Alkylation of the Chiral Schiff Base

This protocol details the enolization and subsequent alkylation to introduce the desired side chain.

  • Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • Dissolve the crude Schiff base (I) from the previous step (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

  • Slowly add the Schiff base solution to the freshly prepared LDA solution via cannula. Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the desired electrophile (1.5 eq) to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude alkylated product (II) can be purified by column chromatography on silica gel if necessary. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis.

Protocol 3: Hydrolysis and Recovery of the Chiral Auxiliary

This final protocol describes the liberation of the target amino acid and the recovery of the chiral auxiliary.

  • Hydrolysis: Dissolve the alkylated Schiff base (II) in a mixture of THF and 6M aqueous HCl.

  • Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and wash with dichloromethane to remove benzophenone.

  • Isolation and Recovery: Concentrate the aqueous layer under reduced pressure to obtain a solid residue containing the desired D-α-amino acid hydrochloride and this compound.

  • The target amino acid can be separated from the auxiliary by techniques such as ion-exchange chromatography or fractional crystallization.

  • The recovered this compound can be reused in subsequent syntheses.

Data Presentation

The following table summarizes representative results for the diastereoselective alkylation of the chiral Schiff base derived from Ethyl D-valinate with various electrophiles.

EntryElectrophile (R-X)Product (D-Amino Acid)Yield (%)Diastereomeric Excess (d.e. %)
1Benzyl bromideD-Phenylalanine85>95
2IodomethaneD-Alanine78>92
3Allyl bromideD-Allylglycine82>94
4Propargyl bromideD-Propargylglycine75>90
5Ethyl iodideD-2-Aminobutanoic acid80>93

Note: The data presented in this table is illustrative of typical results expected from this methodology and is intended for guidance purposes.

Visualizations

experimental_workflow cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Hydrolysis & Separation A Ethyl D-valinate HCl C Chiral Schiff Base (I) A->C B N-(Diphenylmethylene) glycine ethyl ester B->C F Alkylated Schiff Base (II) C->F Deprotonation D LDA, -78°C E Electrophile (R-X) E->F Alkylation G Acid Hydrolysis (6M HCl, Reflux) F->G J Separation G->J H Target D-α-Amino Acid I Recovered Ethyl D-valinate HCl J->H J->I logical_relationship cluster_auxiliary Chiral Auxiliary cluster_substrate Prochiral Substrate Aux Ethyl D-valinate Intermediate Chiral Schiff Base Enolate Aux->Intermediate Controls Stereochemistry Sub Glycine Enolate Equivalent Sub->Intermediate Forms Product Diastereomerically Enriched Product Intermediate->Product Alkylation Product->Aux Recovery & Reuse Final Enantiopure D-Amino Acid Product->Final Hydrolysis

Application Notes and Protocols for the Use of Ethyl D-valinate Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-canonical amino acids, such as D-amino acids, into peptide structures is a powerful strategy in drug discovery and development. Peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to a longer in vivo half-life and improved therapeutic potential.[1][2][3] Ethyl D-valinate hydrochloride is a derivative of the D-enantiomer of valine, a branched-chain amino acid. While the direct use of amino acid esters in solid-phase peptide synthesis (SPPS) is not standard practice for chain elongation, this compound can serve as a readily available starting material for the synthesis of Fmoc-D-Val-OH, the form typically utilized in Fmoc-based SPPS.

This document provides detailed application notes and protocols for the incorporation of D-valine into synthetic peptides, starting from this compound. It covers the conversion to the Fmoc-protected amino acid, its subsequent use in SPPS, and methods for assessing the stability of the resulting peptides.

Data Presentation: Enhancing Peptide Stability with D-Valine

The primary rationale for incorporating D-valine is to increase the peptide's resistance to enzymatic cleavage.[1][2] The following table summarizes representative data on the impact of incorporating a D-amino acid on peptide stability.

Peptide Sequence Key Structural Feature Half-life in Human Serum (t½) Reference Principle
L-Ala-L-Ala-L-AlaAll L-amino acids~ 5 minutesIllustrative Example
D-Ala-L-Ala-L-AlaN-terminal D-amino acid> 4 hours[1]
L-Ala-D-Val-L-AlaInternal D-amino acidSignificantly Increased (Expected)[1]

Additionally, the efficiency of the coupling step in SPPS is crucial for the overall yield and purity of the final peptide. For sterically hindered amino acids like valine, optimizing coupling conditions is essential. Microwave-assisted SPPS can significantly reduce reaction times and improve outcomes.

SPPS Step Conventional Method (Room Temp) Microwave-Assisted Method Benefit of Microwave
Fmoc Deprotection15 - 20 minutes3 - 5 minutes~5x faster reaction
Amino Acid Coupling30 - 60 minutes5 - 10 minutes~6x faster reaction
Overall Cycle Time ~50 - 80 minutes ~10 - 20 minutes Significant time savings

Data compiled from studies indicating microwave energy accelerates reaction rates and can improve peptide quality.[4]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-D-Val-OH from this compound

This protocol describes the saponification of the ethyl ester and subsequent Fmoc protection of D-valine.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Procedure:

  • Saponification:

    • Dissolve this compound in a 1:1 mixture of THF and water.

    • Add 1.2 equivalents of LiOH and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer three times with EtOAc.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield D-valine.

  • Fmoc Protection:

    • Dissolve the obtained D-valine in a 10% aqueous solution of NaHCO₃.

    • Add a solution of Fmoc-OSu (1.1 equivalents) in acetone or dioxane.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

    • After the reaction is complete, wash the mixture with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with DCM or EtOAc.

    • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or recrystallization to obtain pure Fmoc-D-Val-OH.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a D-Valine Containing Peptide

This protocol outlines the manual synthesis of a model peptide incorporating D-valine using the Fmoc/tBu strategy on a Rink Amide resin.[1][5]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Val-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[4]

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)[6]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[1]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the piperidine solution and agitate for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[6]

  • Amino Acid Coupling (including Fmoc-D-Val-OH):

    • In a separate vessel, dissolve 3-4 equivalents of the Fmoc-amino acid and 2.9-3.9 equivalents of HATU in DMF.[6]

    • Add 6-8 equivalents of DIPEA and allow the mixture to pre-activate for 2-3 minutes.[6]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered residues like D-valine, a double coupling may be necessary.[6]

    • Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction.[6]

    • After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).[6]

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[6]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.[6]

  • Purification and Analysis:

    • Dry the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_prep Preparation cluster_spps Solid-Phase Peptide Synthesis cluster_final Final Steps start Start: Ethyl D-valinate HCl saponification Saponification start->saponification fmoc_protection Fmoc Protection saponification->fmoc_protection resin_swelling Resin Swelling fmoc_protection->resin_swelling fmoc_deprotection Fmoc Deprotection resin_swelling->fmoc_deprotection coupling Amino Acid Coupling (including Fmoc-D-Val-OH) fmoc_deprotection->coupling wash Washing coupling->wash kaiser_test Kaiser Test wash->kaiser_test cleavage Cleavage & Deprotection wash->cleavage kaiser_test->fmoc_deprotection Incomplete kaiser_test->wash Complete purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spec) purification->analysis end End: Purified D-Valine Peptide analysis->end

Caption: Workflow for the synthesis of a D-valine containing peptide.

Signaling Pathway Modulation

Peptides incorporating D-amino acids can be designed to modulate specific signaling pathways with enhanced stability. For instance, they can be developed as inhibitors of pathways like the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various diseases.[7]

JNK_Pathway stress Cellular Stress (e.g., Cytokines, UV) jnkk JNK Kinase (JNKK) stress->jnkk jnk JNK jnkk->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis / Inflammation cjun->apoptosis d_peptide D-Valine Peptide (Inhibitor) d_peptide->jnk

Caption: Inhibition of the JNK signaling pathway by a D-valine peptide.

References

Application Notes and Protocols for the Synthesis of Valacyclovir Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valacyclovir is an L-valyl ester prodrug of the antiviral medication acyclovir.[1] It is prescribed for the management of viral infections, including herpes simplex and varicella-zoster.[1] The esterification of acyclovir significantly enhances its oral bioavailability to approximately 55%, compared to the 10-20% bioavailability of acyclovir itself.[1] This document provides a detailed protocol for the synthesis of Valacyclovir hydrochloride, focusing on a common and scalable laboratory method. It is important to note that while the query specified "Ethyl D-valinate hydrochloride" as a starting material, the synthesis of Valacyclovir, the L-valinate ester of acyclovir, conventionally starts from L-valine or a protected derivative thereof. The procedures outlined below follow this established synthetic route.

Core Synthetic Strategy

The most widely adopted synthetic pathway to Valacyclovir hydrochloride consists of two main stages[2][3]:

  • Coupling Reaction: This step involves the esterification of acyclovir with a protected form of L-valine. A frequently used protected amino acid is N-benzyloxycarbonyl-L-valine (Cbz-L-valine). The coupling is typically mediated by a carbodiimide, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[2][3]

  • Deprotection and Salt Formation: The amino-protecting group (Cbz in this case) is removed from the coupled intermediate. A standard method for Cbz deprotection is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C or Pd on alumina).[1][2] The reaction is followed by the addition of hydrochloric acid to yield the final product as a stable hydrochloride salt.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyloxycarbonyl-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester (N-Cbz-Valacyclovir)

This protocol details the coupling of Cbz-L-valine with acyclovir to produce the protected intermediate.[1][2]

Materials:

  • N-benzyloxycarbonyl-L-valine (Cbz-L-valine) (1.5 eq.)

  • Acyclovir (1 eq.)

  • Dicyclohexylcarbodiimide (DCC) (1.5 eq.)

  • 4-dimethylaminopyridine (DMAP) (0.15 eq.)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Standard laboratory glassware, including a three-neck round-bottom flask

  • Magnetic stirrer and stirring bar

  • Cooling bath (ice-salt or cryocooler)

  • Filtration apparatus (Büchner funnel and flask)

  • Rotary evaporator

Procedure:

  • In a clean, dry three-neck round-bottom flask, dissolve N-benzyloxycarbonyl-L-valine in dimethylformamide (DMF).

  • Cool the solution to -5 °C using a suitable cooling bath.

  • In a separate flask, prepare a solution of dicyclohexylcarbodiimide (DCC) in DMF.

  • Slowly add the DCC solution to the Cbz-L-valine solution, ensuring the temperature is maintained below 0 °C.

  • Allow the mixture to stir for 20 minutes at this temperature.

  • Add acyclovir and 4-dimethylaminopyridine (DMAP) to the reaction mixture.

  • Continue to stir the reaction mixture at a temperature between -5 °C and 0 °C for approximately 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate.

  • Remove approximately 80% of the DMF from the filtrate by distillation under reduced pressure.

  • To the concentrated solution, add deionized water to precipitate the crude N-Cbz-Valacyclovir.

  • Collect the solid product by filtration and wash it with deionized water.

Protocol 2: Deprotection of N-Cbz-Valacyclovir and Formation of Valacyclovir Hydrochloride

This protocol describes the removal of the Cbz protecting group by catalytic hydrogenation and the subsequent formation of the hydrochloride salt.[1][2]

Materials:

  • Crude N-Cbz-Valacyclovir (from Protocol 1)

  • Dimethylformamide (DMF)

  • Palladium on alumina (5% Pd) or Palladium on carbon (Pd/C)

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite® or a similar filter aid

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Suspend the crude N-Cbz-Valacyclovir in DMF in a suitable hydrogenation vessel.

  • Carefully add the palladium catalyst to the suspension.

  • Seal the hydrogenation vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas and conduct the hydrogenation with vigorous stirring.

  • Monitor the reaction for the complete consumption of the starting material using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • To the filtrate, carefully add hydrochloric acid to adjust the pH and form the hydrochloride salt.

  • Induce precipitation of Valacyclovir hydrochloride by adding an anti-solvent, such as acetone.

  • Stir the resulting suspension to maximize the precipitation of the product.

  • Collect the solid product by filtration, wash with acetone, and dry under vacuum at a suitable temperature (e.g., 60 °C).[1]

Data Presentation

The following table summarizes key quantitative data from the synthesis and purification of Valacyclovir hydrochloride.

StepProductKey ReagentsSolvent(s)YieldPurity (by HPLC)Reference
DeprotectionCrude Valacyclovir HClN-Cbz-Valacyclovir, H₂, Pd/Alumina, HClDMF92%98.5%[1]
PurificationPure Valacyclovir HClCrude Valacyclovir HClDMF, Isopropanol-99.66%[1]
Purification (to remove D-isomer)Purified Valacyclovir HClValacyclovir HCl with 3.5% D-isomer25% Aqueous Acetonitrile75%2.6% D-isomer[1]
Purification (metal removal)Purified Valacyclovir HClValacyclovir HClWater, Acetone96%Pd and Al content < 10 ppm[1]

Mandatory Visualizations

Synthesis_Pathway cluster_protection Step 1: Protection of L-Valine cluster_coupling Step 2: Coupling Reaction cluster_deprotection Step 3: Deprotection and Salt Formation L_Valine L-Valine Protection Protection L_Valine->Protection Protecting_Agent Benzyl Chloroformate Protecting_Agent->Protection Cbz_L_Valine Cbz-L-Valine Protection->Cbz_L_Valine Coupling Coupling (DCC, DMAP) Cbz_L_Valine->Coupling Acyclovir Acyclovir Acyclovir->Coupling N_Cbz_Valacyclovir N-Cbz-Valacyclovir Coupling->N_Cbz_Valacyclovir Deprotection Deprotection (H₂, Pd/C) N_Cbz_Valacyclovir->Deprotection Valacyclovir_Free_Base Valacyclovir (Free Base) Deprotection->Valacyclovir_Free_Base Salt_Formation Salt Formation (HCl) Valacyclovir_Free_Base->Salt_Formation Valacyclovir_HCl Valacyclovir Hydrochloride Salt_Formation->Valacyclovir_HCl

Caption: Synthetic pathway of Valacyclovir Hydrochloride.

Experimental_Workflow cluster_coupling_stage Coupling Stage cluster_deprotection_stage Deprotection & Salt Formation Stage start Dissolve Cbz-L-Valine in DMF cool Cool to -5°C start->cool add_dcc Add DCC solution cool->add_dcc add_acyclovir Add Acyclovir & DMAP add_dcc->add_acyclovir react Stir for 6h at -5 to 0°C add_acyclovir->react filter_dcu Filter to remove DCU react->filter_dcu concentrate Concentrate filtrate filter_dcu->concentrate precipitate Precipitate with Water concentrate->precipitate isolate_intermediate Isolate Crude N-Cbz-Valacyclovir precipitate->isolate_intermediate suspend Suspend Crude Intermediate in DMF isolate_intermediate->suspend Proceed with crude product add_catalyst Add Pd Catalyst suspend->add_catalyst hydrogenate Hydrogenate add_catalyst->hydrogenate filter_catalyst Filter Catalyst hydrogenate->filter_catalyst add_hcl Add HCl to Filtrate filter_catalyst->add_hcl precipitate_product Precipitate with Acetone add_hcl->precipitate_product isolate_product Isolate Valacyclovir HCl precipitate_product->isolate_product

Caption: Experimental workflow for Valacyclovir synthesis.

References

Application Notes and Protocols for the N-Protection of Ethyl D-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-protection of ethyl D-valinate hydrochloride using common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These protocols are essential for synthetic organic chemistry, particularly in peptide synthesis and the development of chiral drug intermediates.

Introduction

The protection of the amino group of amino acids is a fundamental step in peptide synthesis and the broader field of organic synthesis. It prevents unwanted side reactions at the nucleophilic nitrogen atom, allowing for selective transformations at other functional groups. Ethyl D-valinate, a chiral building block, often requires N-protection for its incorporation into more complex molecules. The choice of the protecting group is dictated by the overall synthetic strategy, particularly the conditions required for its removal, ensuring orthogonality with other protecting groups present in the molecule. This document outlines reliable protocols for the N-protection of this compound with Boc, Cbz, and Fmoc groups, providing a comparative overview of the reaction conditions and expected outcomes.

Experimental Workflow

The general experimental workflow for the N-protection of this compound involves the neutralization of the hydrochloride salt followed by the reaction with the protecting group agent in a suitable solvent system. The reaction is typically followed by an aqueous workup to remove inorganic byproducts and unreacted starting materials, and finally, purification of the N-protected product.

experimental_workflow start Start: this compound dissolve Dissolve in a suitable solvent (e.g., Dichloromethane, THF/Water) start->dissolve add_base Add a base to neutralize HCl salt (e.g., Triethylamine, NaHCO3) dissolve->add_base add_protecting_agent Add protecting group reagent (Boc2O, Cbz-Cl, or Fmoc-OSu) add_base->add_protecting_agent react Stir at specified temperature and time add_protecting_agent->react workup Aqueous workup (Washing with water, brine) react->workup dry Dry organic layer (e.g., over Na2SO4) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product (e.g., Column chromatography) concentrate->purify end End: N-protected Ethyl D-valinate purify->end

Caption: General workflow for the N-protection of this compound.

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the N-protection of this compound with different protecting groups.

Protecting GroupReagentBaseSolventReaction Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (Et₃N)Dichloromethane (DCM)12 - 1690 - 98
Cbz Benzyl chloroformate (Cbz-Cl)Sodium bicarbonate (NaHCO₃)Dioxane/Water2 - 485 - 95[1]
Fmoc Fmoc-OSuSodium bicarbonate (NaHCO₃)Dioxane/Water12 - 1690 - 97[2]

Experimental Protocols

N-Boc-Ethyl D-valinate Synthesis

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension.

  • To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purify the crude N-Boc-ethyl D-valinate by silica gel column chromatography if necessary.

N-Cbz-Ethyl D-valinate Synthesis

This protocol details the N-protection of this compound using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[1]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[4]

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain N-Cbz-ethyl D-valinate.

N-Fmoc-Ethyl D-valinate Synthesis

This protocol outlines the procedure for the N-protection of this compound using 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu).[2]

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (3.0 eq) to the solution.

  • Add a solution of Fmoc-OSu (1.1 eq) in dioxane to the reaction mixture.[2]

  • Stir the reaction at room temperature for 12-16 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and wash with diethyl ether.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.[2]

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Fmoc-ethyl D-valinate.[2]

References

Application Notes and Protocols: Diastereoselective Alkylation of D-Valine Derivatives for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the diastereoselective alkylation of D-valine derivatives, a cornerstone technique in the asymmetric synthesis of non-proteinogenic α-amino acids. The use of chiral auxiliaries derived from readily available amino acids like D-valine offers a reliable and efficient method for controlling stereochemistry, which is of paramount importance in the development of pharmaceuticals and other biologically active molecules. This document will focus on the use of a D-valinol-derived oxazolidinone auxiliary, a well-established and highly effective chiral director.

Introduction

The synthesis of enantiomerically pure α-alkylated amino acids is a significant challenge in organic chemistry with profound implications for drug discovery and development. Many therapeutic agents contain non-natural amino acid residues that are crucial for their biological activity and pharmacokinetic properties. Diastereoselective alkylation of enolates derived from chiral auxiliaries is a powerful strategy to introduce new stereocenters with a high degree of control.

D-valine, a naturally occurring amino acid, serves as an excellent starting material for the synthesis of chiral auxiliaries due to its enantiopurity and the steric bulk of its isopropyl group, which provides effective facial shielding of reactive intermediates. One of the most successful applications of D-valine in this context is its conversion to a D-valinol-derived oxazolidinone. This auxiliary, when acylated and subsequently deprotonated to form an enolate, directs incoming electrophiles to a specific face of the molecule, resulting in a high diastereomeric excess of the alkylated product. Subsequent cleavage of the auxiliary yields the desired α-alkylated carboxylic acid in high enantiomeric purity and allows for the recovery and recycling of the chiral auxiliary.

Signaling Pathway and Logic

The diastereoselective alkylation process relies on the temporary installation of a chiral auxiliary to guide the stereochemical outcome of a carbon-carbon bond-forming reaction. The bulky substituent on the chiral auxiliary sterically hinders one face of the enolate, forcing the electrophile to approach from the less hindered face. This results in the preferential formation of one diastereomer.

diastereoselective_alkylation cluster_start Starting Materials cluster_synthesis Chiral Auxiliary Synthesis & Acylation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage & Product Isolation D_Valine D-Valine Reduction Reduction (e.g., LiAlH4) D_Valine->Reduction Step 1 Prochiral_Substrate Prochiral Substrate (e.g., Propionyl Chloride) Acylation Acylation Prochiral_Substrate->Acylation D_Valinol D-Valinol Reduction->D_Valinol Cyclization Cyclization (e.g., Phosgene) D_Valinol->Cyclization Step 2 Oxazolidinone D-Valinol-derived Oxazolidinone Cyclization->Oxazolidinone Oxazolidinone->Acylation Step 3 N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Acylation->N_Acyl_Oxazolidinone Deprotonation Deprotonation (e.g., NaHMDS) N_Acyl_Oxazolidinone->Deprotonation Step 4 Enolate Chiral Enolate Deprotonation->Enolate Alkylation Alkylation (Electrophile, R-X) Enolate->Alkylation Step 5 Alkylated_Product Alkylated Product (Diastereomeric Mixture) Alkylation->Alkylated_Product Cleavage Cleavage (e.g., LiOH/H2O2) Alkylated_Product->Cleavage Step 6 Final_Product Enantiomerically Enriched α-Alkylated Carboxylic Acid Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Logical workflow for asymmetric synthesis using a D-valine derived chiral auxiliary.

Data Presentation

The efficacy of the D-valinol-derived oxazolidinone auxiliary in diastereoselective alkylation is comparable to other widely used chiral auxiliaries. The following table summarizes the performance of various auxiliaries in the asymmetric alkylation of a propionyl derivative with benzyl bromide.

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Excess (d.e.)Reference
(S)-4-benzyl-2-oxazolidinoneBenzyl bromide90-95>98%[1]
(S)-4-isopropyl-2-oxazolidinone (from L-Valinol)Benzyl bromide92-98>98%[1][2]
(1R,2R)-Pseudoephedrine N-propionyl amideBenzyl bromide80-90>98%[2]

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of the chiral auxiliary, its acylation, diastereoselective alkylation, and subsequent cleavage to yield the final product.

Synthesis of (R)-4-isopropyl-2-oxazolidinone from D-Valine

This protocol outlines the preparation of the chiral auxiliary from its amino acid precursor.

Materials:

  • D-Valine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Phosgene solution (or a phosgene equivalent like triphosgene)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reduction of D-Valine to D-Valinol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend D-valine in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ in THF. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain crude D-valinol.

  • Cyclization to the Oxazolidinone: Dissolve the crude D-valinol in toluene. To this solution, add a phosgene solution (or a phosgene equivalent) at a controlled rate, maintaining the temperature below 25 °C. After the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

  • Purification: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the (R)-4-isopropyl-2-oxazolidinone.

Diastereoselective Alkylation of N-Propionyl-(R)-4-isopropyl-2-oxazolidinone

Materials:

  • (R)-4-isopropyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Acylation: Dissolve (R)-4-isopropyl-2-oxazolidinone in anhydrous DCM and cool to 0 °C. Add triethylamine followed by the dropwise addition of propionyl chloride. Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, and concentrate to give the N-propionyl oxazolidinone, which can be purified by chromatography if necessary.

  • Enolate Formation and Alkylation: Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a solution of NaHMDS in THF dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C. Add benzyl bromide and continue to stir at -78 °C for several hours until the reaction is complete.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the desired diastereomer of the alkylated product.

Cleavage of the Chiral Auxiliary

Materials:

  • Alkylated N-acyl oxazolidinone

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • THF/water mixture

  • Sodium sulfite (Na₂SO₃) solution

  • Diethyl ether

Procedure:

  • Hydrolysis: Dissolve the purified alkylated product in a THF/water mixture and cool to 0 °C. Add a solution of LiOH and H₂O₂. Stir the reaction at 0 °C until the starting material is consumed.

  • Work-up: Quench the reaction by adding an aqueous solution of Na₂SO₃. Remove the THF under reduced pressure. Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Product Isolation: Acidify the aqueous layer with HCl and extract with ethyl acetate. Dry the combined organic extracts over MgSO₄ and concentrate to yield the enantiomerically enriched α-alkylated carboxylic acid.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation of N-Acyl Oxazolidinone cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage start Start: (R)-4-isopropyl-2-oxazolidinone dissolve_dcm Dissolve in anhydrous DCM start->dissolve_dcm cool_0c_1 Cool to 0 °C dissolve_dcm->cool_0c_1 add_et3n Add Triethylamine cool_0c_1->add_et3n add_propionyl_chloride Add Propionyl Chloride add_et3n->add_propionyl_chloride warm_rt_1 Warm to RT and stir add_propionyl_chloride->warm_rt_1 workup_1 Aqueous work-up and purification warm_rt_1->workup_1 n_acyl_product N-Propionyl Oxazolidinone workup_1->n_acyl_product dissolve_thf Dissolve N-Acyl Oxazolidinone in anhydrous THF n_acyl_product->dissolve_thf cool_n78c Cool to -78 °C dissolve_thf->cool_n78c add_nahmds Add NaHMDS solution cool_n78c->add_nahmds stir_enolate Stir for 30 min add_nahmds->stir_enolate add_benzyl_bromide Add Benzyl Bromide stir_enolate->add_benzyl_bromide stir_reaction Stir at -78 °C add_benzyl_bromide->stir_reaction workup_2 Quench with NH4Cl and purify stir_reaction->workup_2 alkylated_product Alkylated Product workup_2->alkylated_product dissolve_thf_h2o Dissolve alkylated product in THF/water alkylated_product->dissolve_thf_h2o cool_0c_2 Cool to 0 °C dissolve_thf_h2o->cool_0c_2 add_lioh_h2o2 Add LiOH and H2O2 cool_0c_2->add_lioh_h2o2 stir_cleavage Stir at 0 °C add_lioh_h2o2->stir_cleavage workup_3 Quench with Na2SO3 stir_cleavage->workup_3 extract_auxiliary Extract recovered auxiliary workup_3->extract_auxiliary acidify_extract_product Acidify and extract product workup_3->acidify_extract_product final_product Final Product: Enriched α-Alkylated Carboxylic Acid acidify_extract_product->final_product

Caption: Step-by-step experimental workflow for diastereoselective alkylation.

References

Application Notes and Protocols for the Resolution of Racemic Acids Using Ethyl D-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the use of Ethyl D-valinate hydrochloride as a chiral resolving agent for the separation of racemic carboxylic acids. The primary method detailed is diastereomeric salt crystallization, a robust technique for obtaining enantiomerically pure compounds.

Introduction

Chiral resolution is a critical process in the pharmaceutical industry, as the therapeutic efficacy and toxicological profiles of chiral drugs often reside in a single enantiomer. Diastereomeric salt formation is a classical and widely used method for resolving racemic mixtures, particularly for acidic and basic compounds.[1] This technique relies on the reaction of a racemic acid with a single enantiomer of a chiral base, in this case, this compound, to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salt regenerates the chiral resolving agent and yields the enantiomerically enriched carboxylic acid.

This compound, a derivative of the natural amino acid D-valine, serves as a cost-effective and readily available chiral resolving agent. Its primary amine group can react with a carboxylic acid to form a salt, and its inherent chirality allows for the formation of the necessary diastereomeric pair.

Principle of Resolution

The fundamental principle involves a three-step process:

  • Diastereomeric Salt Formation: The racemic acid (a 1:1 mixture of R- and S-enantiomers) is reacted with an enantiomerically pure resolving agent, this compound (D-enantiomer). This reaction forms a mixture of two diastereomeric salts: (R-acid • D-base) and (S-acid • D-base).

  • Fractional Crystallization: Due to their different spatial arrangements, the two diastereomeric salts have distinct physical properties, most importantly, different solubilities in a given solvent system. By carefully selecting the solvent and optimizing crystallization conditions (temperature, concentration), the less soluble diastereomer will preferentially crystallize out of the solution.

  • Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with an acid to break the salt, liberating the enantiomerically pure carboxylic acid and regenerating the resolving agent, which can potentially be recovered and reused.

Generalized Experimental Protocols

The following protocols are generalized and should be optimized for each specific racemic acid. Key variables for optimization include the choice of solvent, the molar ratio of the resolving agent to the racemic acid, crystallization temperature, and cooling rate.

Materials and Equipment
  • Racemic carboxylic acid

  • This compound

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and aqueous mixtures)

  • Hydrochloric acid (e.g., 2 M HCl) for salt liberation

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Standard laboratory glassware (flasks, beakers, crystallizing dish)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel, vacuum flask)

  • Rotary evaporator

  • Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC, chiral GC, or polarimeter)

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Solvent Screening: In small-scale trials, dissolve the racemic acid in a variety of heated solvents. Add a stoichiometric amount (typically 0.5 to 1.0 equivalents) of this compound. The ideal solvent is one in which the resolving agent and racemic acid are soluble at elevated temperatures, but one of the diastereomeric salts has limited solubility at room temperature or below.

  • Salt Formation: In a reaction flask, dissolve the racemic carboxylic acid (1.0 eq.) in the chosen optimal solvent with heating and stirring. In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in the same solvent, also with heating.

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution. The mixture may need to be heated to ensure complete dissolution of the initially formed salts. Allow the solution to cool slowly to room temperature. To maximize the yield of the less soluble salt, the solution can be further cooled in an ice bath or refrigerator. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce crystal formation.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated crystals under vacuum.

Protocol 2: Recrystallization for Purity Enhancement (Optional)

If the initial diastereomeric excess (d.e.) of the crystalline salt is not satisfactory, one or more recrystallizations can be performed.

  • Dissolution: Dissolve the isolated diastereomeric salt in a minimal amount of the hot crystallization solvent.

  • Crystallization: Allow the solution to cool slowly to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis: Determine the diastereomeric excess of the recrystallized salt. Repeat the recrystallization process until the desired purity is achieved.

Protocol 3: Liberation of the Enantiomerically Enriched Acid
  • Suspension: Suspend the diastereomerically pure salt in a mixture of water and an appropriate organic extraction solvent (e.g., ethyl acetate).

  • Acidification: With vigorous stirring, add an aqueous acid solution (e.g., 2 M HCl) dropwise until the pH of the aqueous layer is acidic (typically pH 1-2). This will break the diastereomeric salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer containing the free carboxylic acid. Extract the aqueous layer one or two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

Data Presentation

The following tables provide examples of how quantitative data from resolution experiments can be presented. The data shown are hypothetical and serve for illustrative purposes.

Table 1: Solvent Screening for the Resolution of Racemic Ibuprofen

Solvent System (v/v)Yield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Acid (%)
Methanol3585
Ethanol4292
Isopropanol4595
Acetone2575
Ethyl Acetate/Hexane (1:1)3888
Ethanol/Water (9:1)4897

Table 2: Resolution of Representative 2-Arylpropionic Acids

Racemic AcidResolving AgentSolventYield of Salt (%)ee of Recovered Acid (%)
IbuprofenEthyl D-valinate HClEthanol/Water (9:1)48>97
NaproxenEthyl D-valinate HClIsopropanol46>96
KetoprofenEthyl D-valinate HClEthanol43>95

Mandatory Visualizations

The following diagrams illustrate the key processes in the chiral resolution of racemic acids using this compound.

experimental_workflow racemic_acid Racemic Carboxylic Acid (R-Acid + S-Acid) diastereomeric_salts Mixture of Diastereomeric Salts (R-Acid•D-Base + S-Acid•D-Base) racemic_acid->diastereomeric_salts Salt Formation resolving_agent Ethyl D-valinate HCl (D-Base) resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., R-Acid•D-Base) fractional_crystallization->less_soluble Precipitation more_soluble More Soluble Diastereomeric Salt (e.g., S-Acid•D-Base in mother liquor) fractional_crystallization->more_soluble Remains in Solution acidification1 Acidification (HCl) less_soluble->acidification1 acidification2 Acidification (HCl) more_soluble->acidification2 pure_enantiomer1 Enantiomerically Enriched Acid (e.g., R-Acid) acidification1->pure_enantiomer1 pure_enantiomer2 Other Enantiomer (e.g., S-Acid) acidification2->pure_enantiomer2

Caption: Workflow of diastereomeric salt resolution.

logical_relationship start Start with Racemic Acid step1 React with Ethyl D-valinate HCl start->step1 step2 Form Diastereomeric Salts (Different Solubilities) step1->step2 step3 Isolate Less Soluble Salt via Crystallization step2->step3 step4 Liberate Enantiomer with Acid step3->step4 end Obtain Enantiomerically Enriched Acid step4->end

Caption: Key logical steps in the resolution process.

References

Coupling Ethyl D-valinate Hydrochloride with DCC and HOBt: Application Notes and Protocols for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the coupling of Ethyl D-valinate hydrochloride with an N-protected amino acid using N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt). This common method in peptide synthesis is crucial for the formation of peptide bonds, a fundamental step in the development of peptide-based therapeutics and other specialized chemical entities.

Introduction

The formation of a peptide bond between a carboxylic acid of one amino acid and the amine group of another is a thermodynamically unfavorable process that requires activation of the carboxyl group.[1] N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that facilitates this reaction by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3] However, the use of DCC alone can lead to side reactions, including racemization of the chiral center of the activated amino acid and the formation of a stable N-acylurea byproduct.[4]

To mitigate these issues, 1-Hydroxybenzotriazole (HOBt) is commonly employed as an additive. HOBt intercepts the O-acylisourea intermediate to form an activated HOBt-ester, which is more stable and less prone to racemization.[2] This active ester then readily reacts with the amine component to form the desired peptide bond with higher yields and purity.

This application note will focus on the coupling of an N-protected amino acid with this compound, a common building block in the synthesis of peptides and peptidomimetics. The protocols provided herein are based on established methodologies for similar amino acid ester hydrochlorides and offer a robust starting point for researchers.

Data Presentation

The efficiency of DCC/HOBt coupling reactions can be influenced by the specific amino acids being coupled, the solvent, and the reaction conditions. Below is a summary of typical quantitative data for the coupling of N-Boc-L-Alanine with various amino acid esters using the DCC/HOBt method, which can serve as a reference for the coupling with this compound.

Coupling Partner (H-Xaa-OR)Coupling ReagentsSolventTypical Yield (%)Typical Purity (%)
H-Gly-OEtDCC/HOBtDichloromethane (DCM)85-95>95
H-Phe-OBnDCC/HOBtDichloromethane (DCM)/Tetrahydrofuran (THF)80-90>95
H-Val-OMeDCC/HOBtDichloromethane (DCM)/Dimethylformamide (DMF)75-85>90
H-Leu-OBnDCC/HOBtDichloromethane (DCM)85-95>95

Data adapted from a representative protocol for the synthesis of Boc-L-Ala-Xaa-OR dipeptides.[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the coupling of an N-protected amino acid (e.g., N-Boc-L-Alanine) with this compound.

Materials:

  • N-Boc-L-Alanine (or other N-protected amino acid)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt) monohydrate

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Neutralization of this compound:

    • In a round-bottom flask, suspend this compound (1.05 equivalents) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add DIPEA or TEA (1.05 equivalents) dropwise while stirring.

    • Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization.[5]

  • Activation of the N-protected Amino Acid:

    • In a separate flask, dissolve the N-Boc-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • In a separate beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

    • Slowly add the DCC solution to the N-Boc-L-Alanine/HOBt mixture with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]

    • Allow the activation to proceed for 30 minutes at 0 °C.[5]

  • Coupling Reaction:

    • To the activated N-Boc-L-Alanine mixture (still at 0 °C), add the neutralized Ethyl D-valinate solution from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[5]

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture in an ice bath to further precipitate the DCU byproduct.

    • Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[6]

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x volume) to remove any unreacted amine and excess base.[6]

      • Saturated aqueous NaHCO₃ solution (2 x volume) to remove unreacted N-protected amino acid and HOBt.[6]

      • Brine (1 x volume).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[5]

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure dipeptide.[5]

Visualizations

Experimental Workflow

G cluster_prep Reactant Preparation cluster_activation Carboxylic Acid Activation cluster_coupling Coupling cluster_workup Work-up and Purification prep_amine Neutralize Ethyl D-valinate HCl with DIPEA in DCM combine Add neutralized amine to activated acid prep_amine->combine prep_acid Dissolve N-Boc-Amino Acid and HOBt in DCM add_dcc Add DCC solution to N-Boc-Amino Acid/HOBt at 0°C prep_acid->add_dcc add_dcc->combine react Stir at room temperature for 12-24 hours combine->react filter_dcu Filter to remove DCU precipitate react->filter_dcu wash Aqueous washes (HCl, NaHCO3, Brine) filter_dcu->wash dry Dry organic layer and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: A general workflow for the DCC/HOBt coupling of an N-protected amino acid with this compound.

Signaling Pathway: DCC/HOBt Coupling Mechanism

G RCOOH N-Protected Amino Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (highly reactive) RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea HOBt_ester HOBt Active Ester (less prone to racemization) O_acylisourea->HOBt_ester + HOBt - DCU DCU DCU (precipitate) O_acylisourea->DCU HOBt HOBt HOBt->HOBt_ester Peptide Dipeptide (R-CO-NH-R') HOBt_ester->Peptide + R'-NH2 - HOBt Amine Ethyl D-valinate (R'-NH2) Amine->Peptide

Caption: The reaction mechanism for DCC/HOBt mediated peptide bond formation.

References

Application Notes & Protocols: Enhanced Stability of Peptides Incorporating D-Valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A significant hurdle in the development of peptide-based therapeutics is their susceptibility to rapid degradation by proteases in vivo, leading to a short half-life and limited bioavailability. A proven strategy to overcome this challenge is the incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids. Proteolytic enzymes exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids. The introduction of a D-amino acid, such as D-valine, at or near a cleavage site disrupts the peptide's natural conformation, sterically hindering the enzyme's active site and significantly reducing the rate of degradation.[1][2] This application note provides detailed protocols for the synthesis of D-valine containing peptides via Solid-Phase Peptide Synthesis (SPPS) and the subsequent evaluation of their enzymatic stability.

Data Presentation: Enhanced Proteolytic Resistance

The substitution of an L-amino acid with its D-enantiomer can dramatically increase a peptide's half-life in biological fluids. The following tables summarize representative data illustrating the enhanced stability of peptides containing D-amino acids.

Table 1: Comparative Stability of L- vs. D-Amino Acid Containing Peptides

Peptide SequenceKey Structural FeatureHalf-life in Human Serum (t½)Reference
Gly-Gly-GlyAll L-amino acids~ 5 minFictional Example for Illustrative Purposes
Gly-D-Val-Gly Internal D-amino acid Significantly increased (expected) Principle derived from[1]
D-Ala-Gly-GlyN-terminal D-amino acid> 240 min[1]
Val-Ala-AlaAll L-amino acids~ 15 minFictional Example for Illustrative Purposes

Note: The half-life for Gly-D-Val-Gly is an expected outcome based on the established principles of increased enzymatic resistance conferred by D-amino acid incorporation.[1]

Table 2: Performance Comparison of Manual vs. Automated Solid-Phase Peptide Synthesis

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle1 - 2 hours5 - 15 minutes (setup)
Total Time per Cycle2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step95 - 99%> 99%
Final Crude Purity70 - 90%85 - 98%
Reagent ConsumptionHigherOptimized and lower
ReproducibilityOperator-dependentHigh[3]
ThroughputLow (typically one peptide at a time)High (multiple parallel syntheses)[3]

This data is based on typical performance for the incorporation of a single amino acid residue and may vary depending on the specific peptide sequence and reaction conditions.[3]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a D-Valine Containing Peptide

This protocol outlines the manual synthesis of a model peptide incorporating D-valine using the Fmoc/tBu strategy.[4]

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids (including Fmoc-D-Val-OH)

  • OxymaPure

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.[1]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.[1]

    • Drain the solution and repeat the piperidine treatment for another 15 minutes.[1]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]

  • Amino Acid Coupling (including D-Valine):

    • Dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-D-Val-OH) and 3 equivalents of OxymaPure in DMF.[1]

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.[1]

    • Add the activated amino acid solution to the resin and shake for 1-2 hours. Due to the steric hindrance of D-Valine, a longer coupling time of up to 4 hours may be necessary.[4]

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.[1]

    • Centrifuge to pellet the peptide and discard the ether.

    • Wash the peptide pellet with cold diethyl ether.[1]

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

    • Confirm the identity and purity of the peptide by mass spectrometry.[1]

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This protocol describes a method to assess the enzymatic stability of the synthesized D-valine containing peptide compared to its L-valine counterpart in human serum.[1][2]

Materials:

  • Synthesized peptides (L- and D-valine versions)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitating solution (e.g., acetonitrile (ACN) with 0.1% TFA)

  • Incubator at 37°C

  • Microcentrifuge

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each purified peptide in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with water).[1]

  • Incubation:

    • In a microcentrifuge tube, prepare a mixture of human serum and PBS (e.g., 80% serum).

    • Pre-warm the mixture to 37°C for 5 minutes.

    • Add the peptide stock solution to the serum mixture to achieve a final concentration of 50-100 µg/mL.[1][5] This is the t=0 time point.

  • Time Points:

    • Incubate the mixture at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[1][6]

  • Reaction Quenching and Protein Precipitation:

    • Immediately mix the withdrawn aliquot with two volumes of the cold precipitating solution to stop the enzymatic reaction.[2]

    • Vortex the tube vigorously and incubate on ice for 10 minutes.[1]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

  • Sample Analysis by RP-HPLC:

    • Carefully collect the supernatant, which contains the intact peptide and any degradation products.[1]

    • Analyze the supernatant by RP-HPLC using a C18 column and a suitable gradient of water/ACN with 0.1% TFA.[1]

    • Monitor the absorbance at an appropriate wavelength (e.g., 214 nm or 280 nm).[1]

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Determine the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.[5]

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (including D-Valine) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Caption: Experimental workflow for peptide synthesis.

G cluster_Stability In Vitro Stability Assay Peptide_Stock Prepare Peptide Stock (L- and D-Valine versions) Incubation Incubate with Human Serum at 37°C Peptide_Stock->Incubation Aliquots Withdraw Aliquots at Time Points Incubation->Aliquots Quench Quench Reaction & Precipitate Proteins Aliquots->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC Analyze by RP-HPLC Supernatant->HPLC Data Data Analysis (Calculate t½) HPLC->Data

Caption: Workflow for peptide stability assessment.

G cluster_L_Peptide L-Peptide cluster_D_Peptide D-Valine Peptide L_Peptide L-Amino Acid Sequence Protease_L Protease L_Peptide->Protease_L Recognized Degradation Degradation Protease_L->Degradation Cleavage D_Peptide D-Valine Incorporation Protease_D Protease D_Peptide->Protease_D Not Recognized (Steric Hindrance) Stability Enhanced Stability Protease_D->Stability No Cleavage

Caption: Rationale for enhanced peptide stability.

References

Application of Ethyl D-valinate Hydrochloride in the Synthesis of Antiviral Drugs: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of Ethyl D-valinate hydrochloride as a key starting material and intermediate in the synthesis of antiviral drugs. The focus is on its role in the preparation of D-valine-containing antiviral compounds, particularly as it relates to the synthesis of stereoisomers of approved drugs, which are crucial for analytical and impurity profiling in drug development.

Introduction: The Role of D-Amino Acids in Antiviral Drug Synthesis

While the majority of amino acids found in nature are in the L-enantiomeric form, D-amino acids and their derivatives, such as this compound, are valuable chiral building blocks in the synthesis of pharmaceuticals. In the context of antiviral drug development, D-amino acid derivatives are primarily utilized in two key areas:

  • Synthesis of D-enantiomers of Active Pharmaceutical Ingredients (APIs): The synthesis of the D-enantiomer of a chiral drug is essential for analytical purposes, such as developing enantioselective separation methods and for studying the pharmacological and toxicological profiles of impurities.

  • Development of Novel Antiviral Agents: The incorporation of D-amino acids into peptide-based or peptidomimetic antiviral drugs can enhance their stability against enzymatic degradation, potentially leading to improved pharmacokinetic properties.

This compound serves as a convenient and stable source of the D-valine backbone for these synthetic applications.

Synthesis of Antiviral Drug: D-Valacyclovir

Valacyclovir, the L-valyl ester prodrug of acyclovir, is a widely used antiviral medication for the treatment of herpes virus infections. Its D-enantiomer, D-Valacyclovir, is a critical reference standard for impurity analysis in the manufacturing of Valacyclovir. The synthesis of D-Valacyclovir follows a similar pathway to its L-counterpart, utilizing a protected form of D-valine.

Synthetic Pathway Overview

The synthesis of D-Valacyclovir hydrochloride from this compound involves a multi-step process, which can be generalized as follows:

G A This compound B D-valine A->B Ester Hydrolysis C N-protected D-valine (e.g., N-Cbz-D-valine or N-Boc-D-valine) B->C Amine Protection E N-protected D-Valacyclovir C->E Coupling Reaction D Acyclovir D->E F D-Valacyclovir hydrochloride E->F Deprotection

Caption: Synthetic pathway of D-Valacyclovir hydrochloride.

Experimental Protocols

This initial step converts the ethyl ester back to the carboxylic acid.

Protocol:

  • Dissolve this compound in a suitable solvent system, such as a mixture of water and a co-solvent like ethanol.

  • Add a stoichiometric amount of a base, such as sodium hydroxide or lithium hydroxide, to facilitate the hydrolysis.

  • Heat the reaction mixture at reflux for a sufficient period (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the D-valine.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain D-valine.

The amino group of D-valine must be protected before the coupling reaction with acyclovir. Two common protecting groups are Carbobenzyloxy (Cbz) and tert-Butoxycarbonyl (Boc).

Protocol for N-Cbz Protection:

  • Dissolve D-valine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH of the solution between 9 and 10 by the concurrent addition of aqueous sodium hydroxide.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.

  • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the N-Cbz-D-valine.

  • Filter the product, wash with cold water, and dry.

Protocol for N-Boc Protection:

  • Suspend D-valine in a mixture of dioxane and water.

  • Add triethylamine to dissolve the amino acid.

  • Add di-tert-butyl dicarbonate (Boc)₂O to the solution.

  • Stir the mixture at room temperature overnight.

  • Concentrate the solution under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate.

  • Acidify the aqueous layer with a cold solution of potassium bisulfate to pH 2-3.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-D-valine.

This step forms the ester linkage between the protected D-valine and the primary hydroxyl group of acyclovir.

Protocol using DCC as a coupling agent:

  • Dissolve N-Cbz-D-valine and 4-(dimethylamino)pyridine (DMAP) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add acyclovir to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Remove the DMF under reduced pressure.

  • Purify the crude N-Cbz-D-Valacyclovir by column chromatography or recrystallization.

The final step involves the removal of the protecting group to yield the desired product.

Protocol for Cbz Deprotection (Catalytic Hydrogenation):

  • Dissolve N-Cbz-D-Valacyclovir in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Add one equivalent of hydrochloric acid.

  • Subject the mixture to hydrogenation (H₂ gas) at atmospheric or slightly elevated pressure until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain D-Valacyclovir hydrochloride.

  • The product can be further purified by recrystallization.

Protocol for Boc Deprotection:

  • Dissolve N-Boc-D-Valacyclovir in a suitable solvent such as dioxane or ethyl acetate.

  • Add an excess of a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Evaporate the solvent and excess acid under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of D-Valacyclovir.

  • If the TFA salt is obtained, it can be converted to the hydrochloride salt by treatment with HCl.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of D-Valacyclovir, which are analogous to the reported data for the L-enantiomer.

StepKey ReagentsSolventTypical Yield (%)Typical Purity (%) (by HPLC)
Hydrolysis Ethyl D-valinate HCl, NaOHWater/Ethanol85-95>98
Cbz-Protection D-valine, Cbz-Cl, NaOHWater80-90>99
Boc-Protection D-valine, (Boc)₂O, Et₃NDioxane/Water90-98>99
Coupling (DCC) N-Cbz-D-valine, Acyclovir, DCC, DMAPDMF60-75>95 (crude)
Deprotection (H₂/Pd/C) N-Cbz-D-Valacyclovir, HClMethanol85-95>99 (after purification)
Deprotection (HCl) N-Boc-D-Valacyclovir, HClDioxane90-98>99 (after purification)

Potential Application in the Synthesis of Other Antiviral Drugs

Boceprevir and Telaprevir: Mechanism of Action

Boceprevir and Telaprevir are direct-acting antiviral agents that target the Hepatitis C Virus (HCV) NS3/4A serine protease. This enzyme is crucial for the cleavage of the HCV polyprotein, a necessary step for viral replication. By inhibiting this protease, these drugs block the viral life cycle.

G cluster_virus HCV Life Cycle cluster_drug Drug Intervention A HCV RNA Translation B HCV Polyprotein A->B C NS3/4A Protease B->C D Mature Viral Proteins C->D Cleavage E Viral Replication D->E F Boceprevir / Telaprevir F->C Inhibition

Caption: Mechanism of action of Boceprevir and Telaprevir.

Valacyclovir: Mechanism of Action

Valacyclovir is a prodrug that is converted in the body to acyclovir. Acyclovir is then phosphorylated by viral thymidine kinase to acyclovir monophosphate, and subsequently to the triphosphate form by host cell kinases. Acyclovir triphosphate inhibits viral DNA polymerase, leading to the termination of the viral DNA chain.

G cluster_host Host Cell B Acyclovir C Acyclovir Monophosphate B->C Phosphorylation D Acyclovir Triphosphate C->D Phosphorylation E Viral DNA Polymerase D->E Inhibition F Viral DNA Replication D->F Incorporation E->F G Chain Termination F->G A Valacyclovir (Oral Administration) A->B Hydrolysis (in vivo) H Viral Thymidine Kinase H->C I Host Cell Kinases I->D

Caption: Mechanism of action of Valacyclovir.

Experimental Workflows

The following diagram illustrates a general experimental workflow for the synthesis and purification of a D-amino acid-containing antiviral drug, such as D-Valacyclovir.

G cluster_synthesis Synthesis cluster_purification Purification & Final Product cluster_analysis Analysis A Starting Material (Ethyl D-valinate HCl) B Intermediate 1 (D-valine) A->B C Intermediate 2 (N-protected D-valine) B->C D Coupling Reaction C->D E Crude Protected Product D->E J TLC / HPLC D->J In-process Control F Deprotection E->F G Crude Final Product F->G H Recrystallization / Chromatography G->H G->J I Pure Antiviral Drug (e.g., D-Valacyclovir HCl) H->I K NMR / MS I->K Characterization L Chiral HPLC I->L Enantiomeric Purity

Caption: General experimental workflow for antiviral synthesis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of D-amino acid-containing antiviral compounds. Its primary application lies in the preparation of D-enantiomers of established antiviral drugs, such as D-Valacyclovir, which are indispensable for quality control and regulatory compliance in the pharmaceutical industry. The synthetic protocols provided herein offer a comprehensive guide for researchers and drug development professionals working in this area. While its direct role in the synthesis of more complex antivirals like Boceprevir and Telaprevir is not explicitly documented, the fundamental synthetic transformations outlined in this guide are broadly applicable to the incorporation of D-valine moieties into novel drug candidates.

Application Notes: Chiral Auxiliary Applications of D-Valinol Derived from Ethyl D-valinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Valinol, a chiral amino alcohol derived from the amino acid D-valine, is a cornerstone in modern asymmetric synthesis. Its primary application for researchers, scientists, and drug development professionals lies in its role as a precursor to a robust chiral auxiliary.[1][2] When converted into an oxazolidinone, D-valinol provides exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, which are critical for the synthesis of enantiomerically pure pharmaceuticals and complex natural products.[3][4] The bulky isopropyl group of the D-valinol-derived auxiliary effectively dictates the trajectory of incoming reagents, leading to high diastereoselectivity.[3][5] Following the key reaction, the auxiliary can be readily cleaved and recovered, making it an efficient and valuable tool in stereoselective synthesis.[5]

General Workflow for Utilization of D-Valinol Derived Chiral Auxiliary

The strategic application of the D-valinol derived chiral auxiliary follows a logical sequence of chemical transformations. This workflow ensures the temporary installation of the chiral directing group, its utilization in achieving high stereoselectivity, and its subsequent removal to yield the desired enantiomerically enriched product.

D-Valinol Chiral Auxiliary Workflow cluster_0 Auxiliary Synthesis cluster_1 Substrate Functionalization cluster_2 Asymmetric Transformation cluster_3 Product & Auxiliary Recovery A D-Valinol B (R)-4-isopropyl- 2-oxazolidinone A->B Cyclization (e.g., Diethyl Carbonate) C N-Acyl Oxazolidinone B->C Acylation (e.g., Acyl Chloride) D Diastereomerically Enriched Product C->D Alkylation / Aldol Reaction (Base + Electrophile) E Enantiomerically Pure Product D->E Cleavage (e.g., LiOH/H₂O₂) F Recovered Auxiliary D->F

General workflow for using a D-Valinol-derived chiral auxiliary.

Key Applications & Performance Data

The D-valinol-derived (4R)-4-isopropyl-2-oxazolidinone is exceptionally effective in directing stereoselective alkylation and aldol reactions. The high levels of diastereoselectivity achieved are a direct result of the steric hindrance provided by the isopropyl group, which blocks one face of the corresponding enolate.

Asymmetric Alkylation

The N-acyl oxazolidinone derived from D-valinol can be deprotonated to form a rigid Z-enolate. The bulky isopropyl group on the auxiliary then directs the incoming electrophile to the face opposite the steric shield, resulting in a highly diastereoselective alkylation.[3]

Table 1: Performance in Asymmetric Alkylation Reactions

Chiral AuxiliaryElectrophileYield (%)Diastereomeric RatioReference
(4R)-4-isopropyl-2-oxazolidinoneAllyl bromide92>98:2[6]
(4R)-4-isopropyl-2-oxazolidinoneBenzyl bromide90-95>99[5]
Asymmetric Aldol Addition

In aldol reactions, the boron enolate of the N-acyl oxazolidinone undergoes a highly diastereoselective reaction with various aldehydes. This transformation is particularly powerful as it constructs a new carbon-carbon bond and two adjacent stereocenters with a high degree of control, typically favoring the syn-aldol adduct through a Zimmerman-Traxler transition state.[3]

Table 2: Performance in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
(4R)-4-isopropyl-2-oxazolidinoneBenzaldehyde88>500:1[3]
(4R)-4-isopropyl-2-oxazolidinoneIsobutyraldehyde85>100:1[3]
(4R)-4-isopropyl-2-oxazolidinonePropionaldehyde80>100:1[3]
Mechanism of Stereocontrol

The predictable stereochemical outcome is governed by the formation of a chelated Z-enolate, which orients the bulky isopropyl group to effectively shield one diastereoface of the molecule.

Stereocontrol Mechanism A N-Acyl Oxazolidinone B Z-Enolate Formation Chelation of the metal cation by both carbonyl oxygens leads to a rigid conformation. A->B Base (e.g., LDA) C Transition State The bulky isopropyl group of the D-Valinol auxiliary blocks the top face of the enolate. B->C D Electrophilic Attack The electrophile (E+) approaches from the less sterically hindered bottom face. C->D E Diastereomerically Enriched Product D->E

Mechanism of stereochemical control by the D-Valinol auxiliary.

Experimental Protocols

Protocol 1: Synthesis of D-Valinol from D-Valine

This protocol describes the reduction of the carboxylic acid functionality of D-valine to the corresponding alcohol.

  • Materials: D-Valine, Lithium Aluminum Hydride (LiAlH₄), dry Tetrahydrofuran (THF), Diethyl ether, Sodium Hydroxide (NaOH) solution, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Prepare a suspension of LiAlH₄ in dry THF within a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

    • Carefully add D-Valine portion-wise to the cooled suspension. Caution: Hydrogen gas is evolved.

    • Reflux the reaction mixture to ensure complete reduction.

    • After cooling, cautiously quench the reaction by the sequential addition of water, aqueous NaOH solution, and then more water.

    • Filter off the resulting precipitate and wash the filter cake with diethyl ether.

    • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude D-Valinol by vacuum distillation to yield a colorless liquid or a low-melting solid.[1]

Protocol 2: Synthesis of (4R)-4-isopropyl-2-oxazolidinone from D-Valinol

This protocol details the preparation of the chiral auxiliary from D-Valinol.[3]

  • Materials: D-Valinol, Diethyl carbonate, Anhydrous potassium carbonate (K₂CO₃), Round-bottom flask, Vigreux column, Heating mantle, Distillation apparatus.

  • Procedure:

    • To a 100-mL flask equipped with a 10-cm Vigreux column and a magnetic stir bar, add D-Valinol (e.g., 28.5 g, 276 mmol), diethyl carbonate (e.g., 36.8 mL, 304 mmol), and anhydrous potassium carbonate (e.g., 3.87 g, 28 mmol).[3]

    • Heat the mixture to 135 °C using an oil bath.

    • Continue heating and distill off the ethanol as it forms. The reaction is complete when ethanol distillation ceases (approximately 5 hours).[3]

    • Cool the reaction mixture to room temperature.

    • The product can be purified by recrystallization or column chromatography.

Protocol 3: Asymmetric Alkylation of N-Acyl-(4R)-4-isopropyl-2-oxazolidinone

This protocol provides a general procedure for the diastereoselective alkylation of the D-valinol-derived chiral auxiliary.

  • Materials: N-acyl-(4R)-4-isopropyl-2-oxazolidinone, Anhydrous THF, Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS), Alkyl halide (e.g., benzyl bromide), Saturated aqueous NH₄Cl solution.

  • Procedure:

    • Dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of LDA or NaHMDS (1.05 equivalents) dropwise.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.[3]

    • Add the alkyl halide (1.1 equivalents) dropwise.

    • Stir the reaction at -78 °C for several hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

    • Extract the product, dry the organic layer, and concentrate. Purify by flash column chromatography.

Protocol 4: Auxiliary Cleavage to Yield the Carboxylic Acid

This protocol describes the removal of the chiral auxiliary to yield the final enantiomerically pure carboxylic acid.

  • Materials: Diastereomerically enriched N-acyl oxazolidinone product, Tetrahydrofuran (THF), Water, Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂), Sodium sulfite solution.

  • Procedure:

    • Dissolve the N-acyl oxazolidinone product (1 equivalent) in a mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add an aqueous solution of lithium hydroxide (2.0 equivalents) and hydrogen peroxide (4.0 equivalents).[6]

    • Stir the mixture at 0 °C for several hours.

    • Quench the excess peroxide with an aqueous solution of sodium sulfite.

    • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

    • Acidify the aqueous layer and extract the desired carboxylic acid.[6]

References

Troubleshooting & Optimization

Technical Support Center: Peptide Synthesis with Sterically Hindered D-Valine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving the sterically hindered amino acid, D-valine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling yields when incorporating D-valine?

Low coupling yields during the incorporation of D-valine are primarily due to its bulky side chain, which creates significant steric hindrance.[1][2] This bulkiness can physically obstruct the activated carboxylic acid from approaching the amine, slowing down or preventing the reaction.[1] Additionally, the nucleophilicity of the amine can be reduced by adjacent bulky groups, further impeding the reaction.[1] Inadequate coupling reagents, such as standard carbodiimides like DCC and EDC, are often ineffective for such hindered amino acids.[1]

Troubleshooting Steps:

  • Optimize Coupling Reagent: Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids. Urinium/aminium salt reagents like HATU, HBTU, and COMU, or phosphonium salt reagents like PyBOP and PyAOP are highly recommended.[1][3][4]

  • Increase Equivalents: Use a higher excess of the D-valine amino acid and coupling reagents.

  • Extend Reaction Time: Allow for longer coupling times to ensure the reaction goes to completion. For particularly difficult couplings, a double coupling may be necessary.[4]

  • Elevate Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave-assisted peptide synthesis can be particularly effective.[5]

  • Monitor the Reaction: Use a qualitative test like the Kaiser test to check for the presence of free primary amines, which indicates an incomplete reaction.[4]

Q2: I am concerned about racemization of D-valine during my synthesis. What are the causes and how can I minimize it?

Racemization, or more accurately for non-symmetric amino acids, epimerization, is a significant risk when activating and coupling amino acids, especially those prone to it like D-valine.[6][7] The primary mechanism involves the formation of an oxazolone intermediate, which can lead to the loss of chiral integrity.[6][8] Factors that promote racemization include over-activation of the carboxylic acid, the use of strong bases, and prolonged reaction times at elevated temperatures.[1]

Mitigation Strategies:

  • Choice of Coupling Reagent and Additive: Use coupling reagents known for low racemization risk. The addition of additives like HOAt or Oxyma Pure is superior to HOBt in suppressing racemization.[1] Phosphonium-based reagents like PyBOP are also associated with lower levels of racemization.[1]

  • Control Pre-activation Time: Minimize the time the amino acid is in its activated form before coupling to reduce the chance of epimerization.[9]

  • Use a Weaker Base: Opt for a weaker base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[1]

  • Optimize Temperature and Time: If using heat, find the shortest reaction time necessary to achieve a good yield without significant epimerization.[1]

Q3: My peptide containing D-valine is showing poor solubility and aggregation. What can I do?

Hydrophobic sequences, particularly those containing hindered residues like valine, are prone to aggregation on the solid support, leading to incomplete reactions.[1][10]

Solutions for Aggregation:

  • Chaotropic Salts: Add chaotropic salts such as LiCl or KSCN to the reaction mixture to disrupt hydrogen bonding.[10]

  • Solvent Choice: Switch to N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the solvent to improve solvation.[10]

  • Microwave Irradiation: Utilize microwave energy to overcome aggregation and enhance reaction kinetics.[10]

  • Resin Choice: Consider using a different resin, such as one with a lower substitution level or a more flexible linker.[10]

Quantitative Data Summary

The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids like D-valine. The following tables provide a comparison of the performance of various coupling reagents.

Table 1: Coupling Efficiency of Various Reagents with Sterically Hindered Amino Acids [4]

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high solubility and safety profile. Outperforms HBTU in some difficult sequences.
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice, but may be less effective for highly hindered couplings.

Table 2: Impact of Coupling Reagents on Epimerization [9]

N-Protected Amino AcidCoupling ReagentBaseSolventEpimerization (%)
Z-Phg-Val-OHBOPNMMCH2Cl20.4%
Z-Phg-Val-OHHBTUNMMCH2Cl21.2%
Z-Phg-Val-OHIBCFNMMCH2Cl25.4%

Note: The level of epimerization is highly dependent on the specific peptide sequence and reaction conditions.[9]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-D-Valine using HATU in SPPS

This protocol is designed to maximize coupling efficiency while minimizing epimerization for the sterically hindered D-valine.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-D-Valine-OH

  • HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Valine-OH (3-5 equivalents), HATU (3-5 equivalents), and a base (DIPEA: 6-10 equivalents or NMM: 3-5 equivalents) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for no more than 1-2 minutes to minimize the risk of epimerization.[9]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time may be extended, or the temperature can be moderately increased (e.g., to 40°C).

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling should be performed.[4]

  • Capping (Optional): If the coupling is still incomplete after a second attempt, cap the unreacted amines with a solution of acetic anhydride and pyridine in DMF to prevent the formation of deletion sequences.[4]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visual Guides

G Troubleshooting Workflow for Low D-Valine Coupling Yield start Low Coupling Yield with D-Valine check_reagent Is a potent coupling reagent (e.g., HATU, PyBOP) being used? start->check_reagent change_reagent Switch to a more potent coupling reagent. check_reagent->change_reagent No increase_equivalents Increase equivalents of amino acid and coupling reagent. check_reagent->increase_equivalents Yes change_reagent->increase_equivalents extend_time Extend coupling time or perform a double coupling. increase_equivalents->extend_time increase_temp Consider increasing the reaction temperature (e.g., microwave). extend_time->increase_temp check_completion Monitor reaction with Kaiser test. increase_temp->check_completion success Coupling Successful check_completion->success Negative failure Persistent Low Yield: Consider sequence redesign or alternative strategies. check_completion->failure Positive after multiple attempts

Caption: Troubleshooting workflow for low D-valine coupling yield.

G Key Factors Influencing D-Valine Epimerization epimerization D-Valine Epimerization coupling_reagent Coupling Reagent/Additive epimerization->coupling_reagent base Base Strength epimerization->base temperature Reaction Temperature epimerization->temperature preactivation Pre-activation Time epimerization->preactivation mitigation_reagent Use low-racemization reagents (e.g., PyBOP) and additives (e.g., HOAt, Oxyma). coupling_reagent->mitigation_reagent mitigation_base Use weaker bases like NMM or collidine. base->mitigation_base mitigation_temp Optimize for the lowest effective temperature. temperature->mitigation_temp mitigation_preactivation Minimize pre-activation time. preactivation->mitigation_preactivation

Caption: Factors influencing D-valine epimerization and mitigation strategies.

References

Removal of dicyclohexylurea (DCU) byproduct after DCC coupling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the dicyclohexylurea (DCU) byproduct after N,N'-Dicyclohexylcarbodiimide (DCC) coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dicyclohexylurea (DCU) and why is its removal necessary?

A1: 1,3-Dicyclohexylurea (DCU) is a byproduct generated during amide and ester bond formation when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[1][2] While generally unreactive, its removal is crucial as it is often insoluble in many common organic solvents, leading to contamination of the desired product.[1][3]

Q2: What are the primary methods for removing DCU?

A2: The most common methods for DCU removal leverage its poor solubility in many organic solvents. These methods include:

  • Filtration: As DCU often precipitates from the reaction mixture, it can be removed by simple filtration.[1][4][5]

  • Crystallization/Precipitation: This technique involves purifying the desired product by crystallization, leaving the DCU in the mother liquor, or selectively precipitating the DCU from the solution.[1][4]

  • Solvent Trituration/Washing: Washing the crude product with a solvent in which DCU is sparingly soluble can effectively remove it.[1]

  • Column Chromatography: This method separates DCU from the desired product based on their differential adsorption to a stationary phase.[4]

Q3: In which solvents is DCU soluble or insoluble?

A3: The solubility of DCU is a critical factor in determining the most effective removal strategy. DCU's solubility is influenced by its molecular structure, which includes a polar urea group and two nonpolar cyclohexyl groups.[2]

  • Good Solubility: DCU is more soluble in solvents like ethanol, acetone, dimethyl sulfoxide (DMSO), and chloroform.[1][6] Its solubility in these solvents generally increases with temperature.[1][6]

  • Limited/Sparingly Soluble: It has limited solubility in cold ethyl acetate, acetonitrile, and diethyl ether.[1] Dichloromethane (DCM) is a common reaction solvent from which DCU precipitates.[3][7]

  • Insoluble: DCU is practically insoluble in water and hexane.[1][3]

Q4: Are there alternatives to DCC that avoid the formation of DCU?

A4: Yes, several alternative coupling agents can be used to avoid the challenges associated with DCU removal. A common alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), whose urea byproduct is water-soluble and easily removed with an aqueous workup.[1][8] Another alternative is N,N'-Diisopropylcarbodiimide (DIC), which forms a more soluble urea byproduct (N,N'-diisopropylurea or DIU) that simplifies purification.[9][10]

Troubleshooting Guides

Issue 1: DCU remains in the product after filtration.

  • Problem: The DCU may be too soluble in the reaction solvent to precipitate completely.

  • Solution:

    • Concentrate the reaction mixture and redissolve it in a solvent in which DCU has lower solubility, such as diethyl ether, and then filter.[11]

    • Cool the reaction mixture in an ice bath for 15-30 minutes before filtration to maximize DCU precipitation.[12]

    • Perform a second filtration after an initial workup, as more DCU may precipitate out from the organic layer.[13]

Issue 2: The filtration is very slow or the filter is clogged.

  • Problem: DCU can form very fine particles that clog standard filter paper.[3]

  • Solution:

    • Use a filter aid such as Celite® (diatomaceous earth). Celite creates a porous filter cake that traps fine particles without impeding the flow of the liquid.[3]

    • Switch from gravity filtration to vacuum filtration using a Büchner funnel to increase the filtration speed.[3]

    • For small-scale reactions, consider centrifuging the mixture to pellet the DCU and then decanting the supernatant.[3]

Issue 3: The product "oils out" instead of crystallizing during purification.

  • Problem: This can occur if the melting point of your product is lower than the boiling point of the solvent, or if there is a high concentration of impurities.[1]

  • Solution:

    • Use a lower-boiling point solvent or a co-solvent to reduce the dissolution temperature.[1]

    • Attempt a preliminary purification step, such as a simple filtration of the crude mixture, to remove the bulk of the DCU before attempting crystallization.[1]

Issue 4: DCU co-elutes with the product during column chromatography.

  • Problem: In some eluent systems, like ethyl acetate-hexane, DCU can dissolve gradually and be distributed across many fractions.[14]

  • Solution:

    • Modify the eluent system. Adding chloroform to the eluent can help to fully dissolve the DCU and allow for a cleaner separation.[14]

    • Consider using Florisil as the stationary phase instead of silica gel, as DCU often elutes quickly and cleanly from Florisil.[14]

Data Presentation

Table 1: Solubility of Dicyclohexylurea (DCU) in Various Solvents

SolventSolubilityNotes
WaterVery Low / Insoluble (<1%)[3][15]
HexaneInsoluble[1]Can be used to precipitate DCU.[14]
Diethyl EtherLimited/Sparingly Soluble[1]Useful for precipitating DCU from a concentrated reaction mixture.[11]
AcetonitrileLimited/Sparingly Soluble[1]Cooling a solution in acetonitrile can effectively precipitate DCU.[14]
Ethyl AcetateLimited/Sparingly Soluble (when cold)[1]Dissolving the crude product in cold ethyl acetate can precipitate DCU.[16]
Dichloromethane (DCM)Sparingly Soluble[3]A common reaction solvent from which DCU precipitates.[7]
ChloroformSoluble[1]Can be used to dissolve DCU for chromatographic separation.[14]
EthanolSoluble[1][6]DCU can be recrystallized from ethanol.[17]
AcetoneSoluble[1][6]Can be used to dissolve the crude product and precipitate DCU upon cooling.[16]
Dimethyl Sulfoxide (DMSO)Soluble[1][6]

Experimental Protocols

Protocol 1: Removal of DCU by Filtration

This protocol is suitable for reactions where DCU has precipitated from the reaction solvent.

  • Cool the Reaction Mixture: Upon completion of the reaction, cool the mixture in an ice bath for 15-30 minutes to maximize the precipitation of DCU.[12]

  • Set up Filtration Apparatus: Assemble a Büchner funnel with a filter paper or a fritted glass funnel on a filter flask connected to a vacuum source.[3][12]

  • Wet the Filter Paper: Moisten the filter paper with a small amount of the cold reaction solvent to ensure a good seal.[3]

  • Filter the Mixture: Turn on the vacuum and pour the reaction mixture into the funnel.[3]

  • Wash the Filter Cake: Wash the collected DCU solid with a small amount of the cold reaction solvent to recover any entrapped product.[3][12]

  • Collect the Filtrate: The filtrate contains the desired product and can be further purified if necessary.[12]

Protocol 2: Removal of DCU by Crystallization

This protocol is effective when the desired product can be selectively crystallized, leaving the DCU in the mother liquor.

  • Initial DCU Removal: Perform a preliminary filtration to remove the bulk of the precipitated DCU.

  • Concentrate the Filtrate: Remove the solvent from the filtrate under reduced pressure.

  • Select a Crystallization Solvent: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while DCU remains in solution.

  • Dissolve the Crude Product: Dissolve the crude product in a minimal amount of the hot crystallization solvent.

  • Cool and Crystallize: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the desired product.

  • Isolate the Crystals: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Dry the Product: Dry the purified crystals under vacuum.

Visualizations

DCC_Coupling_Workflow DCC Coupling and DCU Removal Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Start: Carboxylic Acid + Amine dcc Add DCC (and optional catalyst, e.g., DMAP) start->dcc reaction Stir at 0°C to RT dcc->reaction dcu_precipitate DCU Precipitates reaction->dcu_precipitate filtration Filtration dcu_precipitate->filtration filtrate Filtrate (Product + Soluble Impurities) filtration->filtrate Liquid dcu_solid DCU Solid (Byproduct) filtration->dcu_solid Solid aqueous_workup Aqueous Workup (Acid/Base Wash) filtrate->aqueous_workup drying Dry Organic Layer (e.g., Na2SO4) aqueous_workup->drying concentration Concentration drying->concentration purification Further Purification (Crystallization or Chromatography) concentration->purification final_product Final Product purification->final_product

Caption: A general workflow for a DCC coupling reaction followed by DCU removal and product purification.

DCU_Removal_Decision_Tree Decision Tree for DCU Removal Method start Crude Reaction Mixture (Product + DCU) q1 Is DCU precipitated? start->q1 filtration Filtration q1->filtration Yes q2 Is the product soluble in a solvent where DCU is not? q1->q2 No filtration->q2 trituration Solvent Trituration/Washing q2->trituration Yes q3 Can the product be selectively crystallized? q2->q3 No end Purified Product trituration->end crystallization Crystallization q3->crystallization Yes chromatography Column Chromatography q3->chromatography No crystallization->end chromatography->end

Caption: A decision tree to guide the selection of an appropriate DCU removal method.

References

Technical Support Center: Purification of Crude Peptides with Hydrophobic D-Valine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the purification of synthetic peptides containing hydrophobic D-valine residues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peptide Solubility & Sample Preparation

Q: My crude peptide containing D-valine won't dissolve in aqueous buffers for HPLC injection. What should I do?

A: This is a common issue. D-valine is a hydrophobic amino acid, and peptides with 50% or more hydrophobic residues often have poor solubility in aqueous solutions.[1] The presence of D-amino acids can also influence peptide folding in ways that reduce solubility.[1]

Recommended Actions:

  • Solubility Testing: Always test solubility on a small amount of your peptide first to avoid losing the entire sample.[1][2]

  • Initial Solvent Selection: Start by attempting to dissolve the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[3][4]

  • Dilution Strategy: Once dissolved, slowly add this concentrated organic solution dropwise into your aqueous mobile phase A (e.g., water with 0.1% TFA) while vortexing to prevent precipitation.[1][5]

  • Use of Acids/Bases: For basic peptides (net positive charge), try dissolving in 10% acetic acid before diluting.[1] For acidic peptides (net negative charge), try 0.1% ammonium hydroxide.[1]

  • Chaotropic Agents: For peptides prone to severe aggregation, adding agents like guanidine hydrochloride (GdnHCl) or urea to the solubilization buffer can be effective. Ensure compatibility with your HPLC system.

Issue 2: Poor Chromatographic Peak Shape

Q: The HPLC peak for my D-valine peptide is very broad or tailing, leading to poor purity in collected fractions. What could be the cause?

A: Broad or tailing peaks are often a sign of peptide aggregation, slow kinetics of interaction with the column, or secondary interactions with the stationary phase.[5][6]

Recommended Actions:

  • Optimize Mobile Phase: Ensure the concentration of the ion-pairing agent, typically Trifluoroacetic Acid (TFA), is sufficient (usually 0.1%) to minimize ionic interactions with the column.[6]

  • Increase Column Temperature: Elevating the column temperature to 40°C or 60°C can improve solubility, reduce mobile phase viscosity, and disrupt aggregation, leading to sharper peaks.[5][6]

  • Adjust the Gradient: A shallower gradient around the elution point of your peptide can significantly improve peak sharpness and resolution.[6]

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve peak resolution, although it will increase the run time.[5]

  • Check Injection Solvent: Injecting a hydrophobic peptide dissolved in a high concentration of organic solvent (stronger than the mobile phase) can cause significant peak distortion.[7] Ensure the sample solvent is as weak as or weaker than the initial mobile phase conditions.

Issue 3: Low Purification Yield

Q: I'm experiencing very low recovery of my peptide after RP-HPLC purification. What are the likely causes?

A: Low yield can result from poor solubility (precipitation in the system), irreversible adsorption to the column, or co-elution of the target peptide with impurities leading to fraction loss.[5]

Recommended Actions:

  • Address Solubility: Ensure the peptide is fully dissolved before injection using the strategies mentioned in Issue 1. Any precipitation can block the system and lead to sample loss.[5]

  • Change Stationary Phase: If the peptide binds too strongly to a standard C18 column, it may not elute completely. Consider a less hydrophobic column like a C8 or C4, or one with different selectivity like a Phenyl-Hexyl column.[5][6]

  • System Passivation: Peptides can adsorb to metallic surfaces in the HPLC. Passivating the system may help mitigate this.[5]

  • Post-Run Blanks: Always run a blank gradient after your sample injection to check for carryover, which indicates that your peptide is sticking to the column.[5]

  • Fraction Collection: Immediately after collection, consider adjusting the pH or adding organic solvent to the collected fractions to ensure the purified peptide remains soluble and does not precipitate over time.[6]

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing D-valine particularly difficult to purify? A1: The challenges arise from two main factors. First, valine is a β-branched, hydrophobic amino acid that promotes peptide aggregation and can cause steric hindrance during solid-phase peptide synthesis, leading to deletion sequence impurities that are hard to separate.[3] Second, high hydrophobicity causes poor solubility in standard aqueous mobile phases and strong retention on RP-HPLC columns, often requiring high organic solvent concentrations for elution, which can compromise resolution.[5]

Q2: My D-valine peptide is co-eluting with a major impurity. How can I improve the separation? A2: Separating closely eluting species requires optimizing selectivity.

  • Change the Organic Modifier: If acetonitrile (ACN) is not providing adequate resolution, try switching to or adding another organic solvent like isopropanol or methanol. These can alter selectivity and improve separation.

  • Select a Different Stationary Phase: If a C18 column fails, a C8 column (less hydrophobic) or a Phenyl-Hexyl column (offering π-π interactions) can provide different selectivity.[6]

  • Vary the Column Temperature: Increasing the column temperature (e.g., to 40°C or 60°C) can improve peak shape and sometimes enhance the resolution between closely related peptides.[2]

Q3: What is the best starting strategy for developing a purification method for a new hydrophobic peptide? A3: Start with solubility trials to find a suitable solvent system.[4] For RP-HPLC, begin with a standard C18 column and a broad gradient (e.g., 5-95% Acetonitrile in water, both with 0.1% TFA). Analyze a small injection to determine the approximate elution time. Then, optimize the separation by running a shallower gradient focused around the elution point of your target peptide.[6]

Data and Method Optimization

Table 1: RP-HPLC Column Selection Guide for Hydrophobic Peptides
Column TypeDescriptionUse Case for D-Valine Peptides
C18 (Octadecyl) Standard, highly hydrophobic stationary phase.[8]Good starting point for most peptides. May cause excessive retention for very hydrophobic sequences.
C8 (Octyl) Less hydrophobic than C18.[6]Useful for very hydrophobic peptides that retain too strongly or irreversibly on a C18 column.[6]
C4 (Butyl) Low hydrophobicity.[6]Suitable for large and very hydrophobic peptides that show poor peak shape or recovery on C18 or C8 columns.[6]
Phenyl-Hexyl Offers alternative selectivity through π-π interactions.[6]Can be beneficial for separating peptides with similar hydrophobicity but different aromatic content, or resolving diastereomers.
Table 2: Effect of Mobile Phase Modifier on a Hydrophobic Peptide
ParameterCondition A: 0.1% TFACondition B: 0.1% Formic AcidCondition C: 0.1% TFA + 15% Isopropanol
Peak Shape SharpBroader, TailingSharp
Retention Time 15.2 min14.8 min12.5 min
Resolution 1.20.91.4
MS Compatibility No (ion suppression)YesNo (ion suppression)
Purity Achieved 96%92%98%
Note: Data is illustrative and will vary based on the specific peptide and system.

Experimental Protocols

Protocol: Preparative RP-HPLC Purification

This protocol outlines a general procedure for purifying a synthetic peptide containing D-valine.

1. Materials

  • Crude peptide lyophilisate

  • Solvent A: 0.1% (v/v) TFA in HPLC-grade water[6]

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)[6]

  • Solubilization Solvent: DMSO or DMF (if required)

  • Preparative HPLC system with UV detector and fraction collector

  • Preparative C18 column (e.g., 21.2 x 150 mm, 5 µm)

2. Sample Preparation

  • Perform a small-scale solubility test first.

  • Weigh the bulk crude peptide.

  • If soluble in aqueous buffer, dissolve in a minimal volume of Solvent A.

  • If insoluble, dissolve in a minimal volume of DMSO first, then slowly dilute by adding Solvent A while vortexing to a final concentration of 10-50 mg/mL.[1]

  • Centrifuge the sample to pellet any insoluble material before injection.

3. HPLC Method

  • Column Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 5 column volumes.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution:

    • Scouting Run: Start with a broad linear gradient, for example: 5-65% Solvent B over 60 minutes.

    • Optimized Run: Based on the scouting run, use a shallower gradient around the target peak. For example, if the peptide eluted at 40% B, an optimized gradient might be 30-50% B over 40 minutes.

  • Detection: Monitor the elution profile at 214-220 nm.[1]

  • Fraction Collection: Collect fractions across the main peak(s).

4. Post-Purification

  • Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and Mass Spectrometry.

  • Pooling: Combine the fractions that meet the desired purity level (>95% or >98%).

  • Lyophilization: Freeze-dry the pooled fractions to obtain the final product as a white, fluffy powder.

Diagrams and Workflows

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification Crude Crude D-Valine Peptide Sol_Test Small-Scale Solubility Test Crude->Sol_Test Dissolve Dissolve in Minimal Organic Solvent (e.g., DMSO) Sol_Test->Dissolve If insoluble in aqueous Dilute Dilute with Aqueous Mobile Phase A Dissolve->Dilute Centrifuge Centrifuge to Remove Insolubles Dilute->Centrifuge Inject Inject Sample Centrifuge->Inject Gradient Gradient Elution (e.g., C18 Column) Inject->Gradient Detect UV Detection (214-220 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Pure Peptide Powder Lyophilize->Pure

Caption: General workflow for the purification of a synthetic peptide.

G cluster_solubility Poor Solubility / Precipitation cluster_peak Broad / Tailing Peaks cluster_res Poor Resolution / Co-elution Problem Problem Encountered Cause_Sol Cause: High Hydrophobicity, Aggregation Problem->Cause_Sol Cause_Peak Cause: Aggregation on column, Secondary Interactions Problem->Cause_Peak Cause_Res Cause: Similar Physicochemical Properties of Impurities Problem->Cause_Res Action_Sol Action: - Use DMSO/DMF for initial dissolution - Add organic modifiers (Isopropanol) - Use chaotropic agents (Guanidine) Cause_Sol->Action_Sol Action_Peak Action: - Increase column temperature (40-60°C) - Ensure 0.1% TFA in mobile phase - Use shallower gradient Cause_Peak->Action_Peak Action_Res Action: - Screen different columns (C8, Phenyl) - Change organic modifier (ACN to IPA) - Optimize gradient and temperature Cause_Res->Action_Res

Caption: Troubleshooting flowchart for common peptide purification issues.

References

Optimizing yield in the synthesis of Valacyclovir from Ethyl D-valinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Valacyclovir from Ethyl D-valinate hydrochloride. The following information is designed to help optimize yield and purity by addressing common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps affecting the overall yield in the synthesis of Valacyclovir?

A1: The two most critical steps impacting the final yield are the coupling of N-benzyloxycarbonyl-L-valine (Cbz-L-valine) with acyclovir to form N-Cbz-Valacyclovir, and the subsequent deprotection of the Cbz group to yield Valacyclovir.[1][2][3] Inefficient coupling or incomplete deprotection can significantly reduce the overall yield. Product loss during work-up and purification stages is another major contributor to lower yields.[2]

Q2: I am observing a significant amount of the D-isomer impurity in my final product. What is the cause and how can I minimize it?

A2: The presence of the D-isomer of Valacyclovir is a common issue arising from the racemization of the chiral center in L-valine during the coupling reaction.[2][4] This is often exacerbated by elevated reaction temperatures. To minimize the formation of the D-isomer, it is crucial to maintain a low temperature, ideally between -5 and 0 °C, during the coupling of Cbz-L-valine and acyclovir.[1][2][5] This can limit the formation of the D-isomer to approximately 1%.[2] Purification of the intermediate N-Cbz-Valacyclovir using an acetone-water solvent system can also effectively reduce the D-isomer content.[1][5]

Q3: My hydrogenation (deprotection) step is slow or appears to have stalled. What are the potential causes and solutions?

A3: A slow or stalled hydrogenation reaction for the removal of the Cbz protecting group is typically due to issues with the catalyst or reaction conditions.[2]

  • Catalyst Inactivation: The palladium catalyst (e.g., Pd/C or Pd on alumina) can be poisoned by impurities in the starting materials or solvents. Ensure the use of high-purity reagents and solvents. If poisoning is suspected, using a fresh batch of catalyst is recommended.[2]

  • Insufficient Hydrogen Pressure: The reaction requires adequate hydrogen pressure to proceed efficiently. Ensure that the reaction vessel is properly sealed and pressurized to the recommended level (e.g., 4 kg/cm ² or 50 psi).[1][6][7]

  • Poor Catalyst Dispersion: Ensure vigorous stirring to keep the catalyst suspended in the reaction mixture, maximizing its contact with the reactants.[2]

Q4: Which protecting group, Cbz or Boc, is more suitable for the L-valine?

A4: Both benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) are effective protecting groups for L-valine in Valacyclovir synthesis.[2][3]

  • Cbz: This is a widely used protecting group, typically removed by catalytic hydrogenation. This method is generally clean but can be sensitive to catalyst poisoning.[2]

  • Boc: The Boc group is removed under acidic conditions, such as with hydrochloric acid, which avoids the use of heavy metal catalysts but may require careful pH control.[2][3]

The choice between Cbz and Boc often depends on the specific process, available equipment, and cost considerations.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Coupling Step Incomplete reaction between Cbz-L-valine and acyclovir.Monitor the reaction progress using TLC or HPLC to ensure completion. Ensure proper activation of Cbz-L-valine with a coupling agent like DCC.[2][5]
Side reactions due to suboptimal temperature.Maintain the reaction temperature between -5 and 0 °C to minimize side product formation.[1][4]
Low Yield in Deprotection Step Incomplete removal of the Cbz protecting group.Ensure the catalyst is active and not poisoned. Use an appropriate catalyst loading and hydrogen pressure.[1][2] An alternative is to use palladium on alumina in DMF, which has been reported to give a crude yield of 92%.[1][2]
Product loss during work-up and purification.Optimize the crystallization process by carefully selecting solvents and controlling the temperature to minimize the solubility of Valacyclovir hydrochloride in the mother liquor. A reported method involves dissolving the crude product in water and precipitating with acetone, achieving a 96% yield.[2]
High Impurity Profile Presence of unreacted acyclovir.Ensure the coupling reaction goes to completion by using a slight excess of the activated Cbz-L-valine and allowing for sufficient reaction time.[2]
Formation of guanine.Guanine can form as a degradation product.[3] Proper control of reaction conditions and purification steps can help minimize its presence.
Heavy metal contamination from the catalyst.After hydrogenation, ensure complete removal of the palladium catalyst by filtering through a medium like celite.[1][2] If heavy metal impurities are still present, a resin treatment can be employed.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Cbz-Valacyclovir Synthesis

Parameter Method 1 Method 2
Coupling Agent Dicyclohexylcarbodiimide (DCC)1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
Catalyst 4-Dimethylaminopyridine (DMAP)Not specified
Solvent Dimethylformamide (DMF)Not specified
Temperature -5 to 0 °CNot specified
Key Outcome D-isomer formation limited to ~1%[1][2]Alternative coupling agent

Table 2: Comparison of Deprotection Methods for N-Cbz-Valacyclovir

Parameter Method A Method B Method C
Catalyst 5% Pd on Alumina5% Pd/C5% Pd/C
Solvent DMFMethanol, THF, aq. HClWater
Pressure 4 kg/cm ² H₂50 psi H₂Not specified
Yield 92% (crude)[1][2]60% (after recrystallization)[6]≥90%[6][7]
Purity 98.5% (crude)[1][2]Not specified≥99.5%[6][7]

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-Valacyclovir

This protocol is based on the condensation of Cbz-L-valine with acyclovir.[2][5]

  • Dissolve N-benzyloxycarbonyl-L-valine (1.5 eq.) in dimethylformamide (DMF).

  • Cool the solution to -5 °C.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.5 eq.) in DMF, maintaining the temperature below 0 °C.

  • After 20 minutes, add acyclovir (1 eq.) and 4-dimethylaminopyridine (DMAP) (0.15 eq.).

  • Stir the reaction mixture at -5 to 0 °C for approximately 6 hours, monitoring the progress by TLC.[2][4]

  • Filter off the dicyclohexylurea byproduct.

  • Remove approximately 80% of the DMF by distillation under reduced pressure.

  • Dilute the remaining solution with water to precipitate the crude N-Cbz-Valacyclovir.[5]

Protocol 2: Deprotection of N-Cbz-Valacyclovir to form Valacyclovir Hydrochloride

This protocol describes the catalytic hydrogenation for Cbz group removal.[1][2]

  • Suspend the crude N-Cbz-Valacyclovir in DMF.

  • Add 5% palladium on alumina catalyst.

  • Pressurize the reactor with hydrogen gas (e.g., 4 kg/cm ²).[1]

  • Conduct the hydrogenation reaction until HPLC analysis shows complete consumption of the starting material.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Add hydrochloric acid to the filtrate.

  • Precipitate the Valacyclovir hydrochloride by adding an anti-solvent such as acetone.

  • Filter the solid product, wash with acetone, and dry under vacuum.[2]

Visualizations

Synthesis_Pathway Acyclovir Acyclovir Coupling Coupling Reaction DCC, DMAP, DMF -5 to 0 °C Acyclovir->Coupling Cbz_Valine N-Cbz-L-Valine Cbz_Valine->Coupling Cbz_Valacyclovir N-Cbz-Valacyclovir Coupling->Cbz_Valacyclovir Deprotection Deprotection (Catalytic Hydrogenation) Pd/Alumina, H₂, HCl Cbz_Valacyclovir->Deprotection Valacyclovir_HCl Valacyclovir HCl Deprotection->Valacyclovir_HCl Troubleshooting_Yield Start Low Final Yield Check_Coupling Check Coupling Step Yield Start->Check_Coupling Coupling_OK Yield OK? Check_Coupling->Coupling_OK Check_Deprotection Check Deprotection Step Yield Deprotection_OK Yield OK? Check_Deprotection->Deprotection_OK Coupling_OK->Check_Deprotection Yes Optimize_Coupling Optimize Coupling: - Check reagent purity - Control temperature (-5 to 0°C) - Monitor reaction completion Coupling_OK->Optimize_Coupling No Optimize_Deprotection Optimize Deprotection: - Check catalyst activity - Ensure sufficient H₂ pressure - Optimize solvent Deprotection_OK->Optimize_Deprotection No Optimize_Purification Optimize Purification: - Select appropriate solvent system - Control crystallization temperature Deprotection_OK->Optimize_Purification Yes Optimize_Coupling->Check_Coupling Optimize_Deprotection->Check_Deprotection

References

Technical Support Center: Diastereoselectivity with Ethyl D-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving diastereoselectivity in reactions utilizing Ethyl D-valinate hydrochloride and other amino acid-derived chiral auxiliaries. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their stereoselective syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in achieving diastereoselectivity?

A1: this compound serves as a chiral auxiliary.[1] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1] The inherent chirality of the auxiliary, in this case derived from D-valine, directs a chemical reaction to favor the formation of one diastereomer over others.[1] The bulky isopropyl group of the valinate moiety sterically hinders one face of the reactive intermediate (e.g., an enolate), forcing the electrophile to attack from the less hindered face. This results in a diastereoselective transformation. After the reaction, the auxiliary can be cleaved and ideally recovered.

Q2: How do I attach this compound to my substrate?

A2: Typically, the free amine of Ethyl D-valinate (obtained by neutralization of the hydrochloride salt) is coupled with a carboxylic acid substrate to form an amide. Standard peptide coupling reagents (e.g., DCC, EDC) or conversion of the carboxylic acid to an acid chloride can be employed for this purpose. The specific conditions will depend on the nature of your substrate.

Q3: What are the most common reasons for low diastereoselectivity when using an amino acid-derived chiral auxiliary?

A3: Low diastereoselectivity can stem from several factors:

  • Incorrect Enolate Geometry: The geometry of the enolate (E or Z) is often crucial for high diastereoselectivity.[2]

  • Suboptimal Reaction Temperature: Asymmetric reactions are highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation energy difference between the pathways leading to the different diastereomers, resulting in lower selectivity.[2]

  • Inappropriate Lewis Acid or Solvent: The choice of Lewis acid and solvent significantly impacts the conformation of the transition state, which dictates the diastereomeric ratio.[2]

  • Purity of the Chiral Auxiliary: The enantiomeric and chemical purity of the chiral auxiliary is critical. Any contamination with the other enantiomer will directly reduce the diastereomeric excess of the product.[3]

Q4: How can I remove the Ethyl D-valinate auxiliary after the reaction?

A4: The amide bond connecting the auxiliary to the product can be cleaved under various conditions. Common methods include:

  • Acidic or Basic Hydrolysis: While effective, these methods can sometimes lead to epimerization of the newly formed stereocenter.

  • Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can reduce the amide to an alcohol, releasing the auxiliary.[2]

  • Transamination/Amide Exchange: Using certain amines, sometimes with the aid of a Lewis acid, can cleave the amide bond.[2]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Diastereomeric Ratio (d.r.) Suboptimal Temperature: The reaction temperature may be too high, allowing for the formation of the undesired diastereomer.Lower the reaction temperature. Reactions are often run at -78 °C to maximize selectivity.[2]
Incorrect Enolate Formation: The base or solvent system may not be favoring the desired enolate geometry.Screen different bases (e.g., LDA, NaHMDS, KHMDS) and aprotic solvents (e.g., THF, toluene, diethyl ether). For auxiliaries like Evans oxazolidinones, Z-enolates are often favored with strong, bulky bases in THF at low temperatures.[2]
Inappropriate Lewis Acid: The Lewis acid may not be effectively chelating to form a rigid transition state.Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) to find the optimal one for your specific reaction.[2]
Low Yield Poor Enolate Formation: The base may not be strong enough to fully deprotonate the substrate.Use a stronger base or a different solvent system. Ensure all reagents and solvents are anhydrous.[3]
Sluggish Reaction: The reaction may not be proceeding efficiently at the low temperatures required for high selectivity.This can be linked to poor catalyst activity or inefficient enolate formation. Re-evaluate your base, solvent, and temperature conditions. Sometimes a slight increase in temperature may be necessary to improve the yield, though this might compromise diastereoselectivity.[3]
Side Reactions: The enolate may be participating in undesired side reactions.Ensure the electrophile is added slowly to the pre-formed enolate at low temperature.
Product "Oils Out" Instead of Crystallizing High Concentration or Rapid Cooling: These conditions can lead to the separation of the product as a liquid phase.Try diluting the solution or cooling it more slowly.[4]
Inappropriate Solvent: The solvent may not be suitable for crystallization.Screen different solvents or solvent mixtures. Adding a seed crystal of the desired product can also induce crystallization.[4]
Difficulty Removing the Chiral Auxiliary Harsh Cleavage Conditions: Strong acidic or basic conditions may be degrading the product or causing epimerization.Explore milder cleavage methods. For example, for reductive cleavage, consider using LiBH₄ which is generally milder than LiAlH₄.[2]
Incomplete Reaction: The cleavage reaction may not be going to completion.Increase the reaction time or temperature, or try a different cleavage protocol. Monitor the reaction by TLC or LC-MS to determine the optimal conditions.

Quantitative Data Summary

Disclaimer: The following tables provide representative data for common chiral auxiliaries, such as Evans oxazolidinones, which are structurally and mechanistically similar to amino acid-derived auxiliaries. This data is intended to be illustrative of the effects of reaction parameters on diastereoselectivity and should be used as a general guide for optimization.

Table 1: Diastereoselectivity of Alkylation with an Evans-type Oxazolidinone Auxiliary

EntryBaseLewis AcidElectrophileSolventTemp (°C)Diastereomeric Ratio (d.r.)
1LDA-Benzyl bromideTHF-78>95:5
2NaHMDS-Benzyl bromideTHF-78>95:5
3LDATiCl₄Benzyl bromideDCM-7890:10
4LDA-Benzyl bromideTHF085:15

Table 2: Diastereoselectivity of an Aldol Reaction with a Chiral Auxiliary

EntryBaseLewis AcidAldehydeSolventTemp (°C)Diastereomeric Ratio (d.r.)
1LDA-BenzaldehydeTHF-7890:10
29-BBN-OTfDIPEABenzaldehydeDCM-78>98:2
3TiCl₄DIPEABenzaldehydeDCM-78>98:2
49-BBN-OTfDIPEABenzaldehydeDCM092:8

Experimental Protocols

General Protocol for Diastereoselective Alkylation
  • Amide Formation: Couple Ethyl D-valinate with the desired carboxylic acid using a standard peptide coupling agent (e.g., EDC/HOBt) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). Purify the resulting amide by column chromatography.

  • Enolate Formation: Dissolve the amide in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), dropwise and stir for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., an alkyl halide) to the enolate solution at -78 °C and stir until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Chiral Substrate cluster_reaction Diastereoselective Reaction cluster_analysis Analysis and Cleavage A Ethyl D-valinate HCl C Amide Coupling A->C B Carboxylic Acid B->C D Chiral Amide Substrate C->D E Enolate Formation (Base, THF, -78°C) D->E F Alkylation (Electrophile) E->F G Diastereomeric Product F->G H Purification G->H I d.r. Analysis (NMR, HPLC) H->I J Auxiliary Cleavage H->J K Final Product J->K

Caption: General workflow for diastereoselective alkylation.

troubleshooting_logic Start Low Diastereoselectivity? Temp Lower Temperature Start->Temp Yes Purity Check Auxiliary Purity Start->Purity No, check fundamentals Base Screen Bases/Solvents Temp->Base Lewis Screen Lewis Acids Base->Lewis Success Improved d.r. Lewis->Success

Caption: Troubleshooting logic for low diastereoselectivity.

References

Stability of Ethyl D-valinate hydrochloride in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of Ethyl D-valinate hydrochloride in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the integrity of your experiments.

Frequently Asked questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a salt of a weak base (Ethyl D-valinate) and a strong acid (hydrochloric acid). In its solid, crystalline form, it is generally stable when stored in a cool, dry, and dark place. However, in solution, its stability is significantly influenced by the solvent, pH, temperature, and exposure to light and oxygen. The primary degradation pathway in aqueous solutions is hydrolysis of the ester linkage.

Q2: In which solvents is this compound soluble?

A2: Based on data for the L-enantiomer, this compound is soluble in water and various organic solvents.[1] The solubility in common laboratory solvents is summarized in the table below. Please note that exact solubility values may vary depending on the specific experimental conditions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is highly pH-dependent. The ester bond is susceptible to hydrolysis, a reaction that is catalyzed by both acid and base. Generally, the rate of hydrolysis is slowest in the mid-pH range (around pH 4-6) and increases significantly in acidic (pH < 4) and especially alkaline (pH > 7) conditions.[2][3][4] In alkaline solutions, the hydrolysis is typically a one-way reaction, leading to the formation of D-valine and ethanol.[4]

Q4: What are the likely degradation products of this compound?

A4: The primary degradation product from hydrolysis is D-valine and ethanol . Under oxidative stress, other degradation products could potentially form through reactions involving the amino group.[5] Photodegradation may also lead to a variety of other minor degradation products.

Q5: Are there any known incompatibilities with common pharmaceutical excipients?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of potency in an aqueous stock solution. Hydrolysis: The pH of the solution may be too high or too low. The solution may have been stored for too long or at an elevated temperature.- Prepare fresh solutions daily. - If storage is necessary, store at 2-8°C for no more than 24 hours. For longer-term storage, consider preparing aliquots and freezing at -20°C or below. - Buffer the solution to a pH between 4 and 6.
Unexpected peaks in HPLC analysis. Degradation: The sample may have degraded due to exposure to harsh conditions (pH, temperature, light, or oxygen).- Identify the degradation products. The primary hydrolytic degradant is D-valine. - Review the sample preparation and storage procedures to minimize stress. - Implement a stability-indicating analytical method to separate and quantify the active ingredient and its degradation products.
Inconsistent experimental results. Sample instability: Variability in the stability of this compound between experiments.- Standardize solution preparation procedures, including solvent, pH, and storage conditions. - Perform a forced degradation study to understand the compound's stability profile under various stress conditions. This will help in defining appropriate handling and storage protocols.
Discoloration of the solid compound. Contamination or degradation: Exposure to moisture, light, or incompatible substances.- Store the solid compound in a tightly sealed container in a desiccator, protected from light. - If discoloration is observed, it is recommended to use a fresh batch of the compound and re-evaluate the storage conditions.

Data Summary

Table 1: Solubility of Ethyl L-valinate hydrochloride (as a proxy for this compound)

SolventSolubilityReference
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
DMSOSoluble[1]
AcetoneSoluble[1]
MethanolSoluble[7]
EthanolSoluble[7]
WaterSoluble[1]

Note: This data is for the L-enantiomer and should be considered as an estimate for the D-enantiomer. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water, methanol, or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1 hour.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution and solid compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8]

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base stressed samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation under each stress condition.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a reverse-phase HPLC method to separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

Note: This method is a starting point and may require optimization for specific applications and degradation products. For mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (105°C solid, 60°C solution) stock->thermal photo Photodegradation (ICH Q1B) stock->photo neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC neutralize->hplc evaluate Identify & Quantify Degradants hplc->evaluate

Caption: Forced degradation experimental workflow.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Primary Degradation Products parent This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis valine D-Valine hydrolysis->valine ethanol Ethanol hydrolysis->ethanol other Other Oxidized/ Photodegraded Products oxidation->other photolysis->other

References

Troubleshooting incomplete coupling reactions with N-Methyl-D-valine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing incomplete coupling reactions with N-Methyl-D-valine. The inherent steric hindrance of this N-methylated amino acid often necessitates optimized protocols to achieve high-yield peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with N-Methyl-D-valine consistently incomplete?

A1: The primary reason for incomplete coupling is the significant steric hindrance presented by N-Methyl-D-valine.[1][2][3][4] The combination of the methyl group on the alpha-amine and the bulky isopropyl side chain of valine creates a sterically crowded environment. This physically obstructs the approach of the activated carboxyl group of the incoming amino acid, leading to slower reaction kinetics and lower coupling yields compared to non-methylated amino acids.[3][5]

Q2: What are the consequences of incomplete N-Methyl-D-valine coupling?

A2: If left unaddressed, incomplete coupling leads to the formation of deletion sequences in your final peptide product. The unreacted free amines will couple with the next amino acid in the synthesis cycle, resulting in peptides missing the intended N-Methyl-D-valine residue. These impurities can be challenging to separate during purification due to their similar size and properties to the target peptide, ultimately reducing the overall yield and purity.[2]

Q3: How can I monitor the completion of a coupling reaction with N-Methyl-D-valine?

A3: Standard monitoring methods like the ninhydrin-based Kaiser test are unreliable for N-methylated amino acids as they do not react with the secondary amine to produce the characteristic blue color.[2][6] More suitable colorimetric tests for detecting unreacted secondary amines include the Bromophenol Blue test or the Chloranil test.[2][7] A blue or green color in these tests indicates the presence of unreacted amines, signifying an incomplete reaction.[5][7]

Q4: What is "capping" and when should I perform it?

A4: Capping is the process of chemically blocking any unreacted amino groups on the peptide chain, typically through acetylation with acetic anhydride.[2] This prevents them from reacting in subsequent coupling steps. If a monitoring test, such as the Bromophenol Blue test, indicates that the coupling of N-Methyl-D-valine is incomplete, a capping step is essential to prevent the formation of deletion sequences.[2][6]

Q5: Can the choice of solvent impact the coupling efficiency?

A5: Yes, the solvent can play a crucial role, particularly in preventing peptide aggregation. As the peptide chain elongates, it can form secondary structures and aggregate, making the N-terminus inaccessible.[8] Solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), or using a mixture of DCM/DMF, can improve solvation and reduce aggregation, thereby improving access to reactive sites.[2][9]

Troubleshooting Guide

Problem: Low Coupling Yield / Incomplete Reaction

This is the most common issue when working with N-Methyl-D-valine. Below is a step-by-step guide to troubleshoot and optimize your reaction.

Initial Assessment:

  • Confirm Incomplete Coupling: Use a reliable test for secondary amines, such as the Bromophenol Blue or Chloranil test, to confirm the presence of unreacted N-Methyl-D-valine on the resin.[2]

  • Review Your Protocol: Double-check the equivalents of reagents, reaction times, and temperatures against recommended protocols for sterically hindered amino acids.

Troubleshooting Workflow Diagram:

TroubleshootingWorkflow Troubleshooting Workflow for Incomplete N-Methyl-D-valine Coupling start Incomplete Coupling Detected (e.g., Positive Bromophenol Blue Test) reagent_check Is your coupling reagent potent enough for N-methylated amino acids? start->reagent_check conditions_check Are your reaction conditions optimized? reagent_check->conditions_check Yes upgrade_reagent Upgrade to a more potent reagent (e.g., HATU, COMU). reagent_check->upgrade_reagent No double_couple Perform a 'Double Coupling' with fresh reagents. conditions_check->double_couple No extend_time Extend coupling time (e.g., 4-6 hours or longer). conditions_check->extend_time Partially microwave Consider using microwave-assisted SPPS. conditions_check->microwave Yes, but still issues re_evaluate Re-evaluate coupling success. double_couple->re_evaluate capping Cap unreacted amines with Acetic Anhydride. proceed Proceed to next deprotection step. capping->proceed upgrade_reagent->conditions_check extend_time->re_evaluate microwave->re_evaluate re_evaluate->capping Still Incomplete re_evaluate->proceed Complete

Caption: Troubleshooting workflow for incomplete N-Methyl-D-valine coupling.

Data Presentation: Comparison of Coupling Reagents

The selection of a highly reactive coupling reagent is paramount for overcoming the steric hindrance of N-Methyl-D-valine.[5] Urionium/aminium or phosphonium salt-based reagents are strongly recommended.[5]

Coupling ReagentTypeRelative Efficacy for Hindered CouplingsNotes
HATU Uronium/Aminium SaltVery HighHighly effective for hindered couplings with fast reaction rates and generally low epimerization.[10][11][12] Can cause guanidinylation of the N-terminus if used in excess.[9][12]
HCTU Uronium/Aminium SaltHighOften used as a more soluble and stable alternative to HBTU, but can be less effective than HATU for the most difficult couplings.[4][7]
COMU Uronium/Aminium SaltVery HighOffers high reactivity comparable to HATU, with improved safety and solubility profiles as it does not contain explosive benzotriazole derivatives.[12][13]
PyAOP Phosphonium SaltHighParticularly effective in coupling N-protected N-methyl amino acids.[12]
PyBroP Phosphonium SaltVery HighA more reactive coupling reagent, but its high reactivity can increase the risk of racemization with prolonged coupling times.[13][14]
DIC/HOBt CarbodiimideModerate to LowGenerally less effective than onium salts for sterically hindered couplings and may require longer reaction times.[3][14]

Experimental Protocols

Protocol 1: Bromophenol Blue Test for Unreacted Amines

This protocol is used to qualitatively detect the presence of unreacted secondary amines on the resin.

Materials:

  • Peptide-resin sample (5-10 mg)

  • Methanol

  • Bromophenol Blue (BPB) test solution (0.1% w/v in DMF)

Procedure:

  • Sample Preparation: Remove a small sample of resin beads from the reaction vessel.

  • Washing: Place the beads in a small test tube and wash thoroughly with methanol to remove any residual base (e.g., DIPEA) which could lead to a false positive.

  • Test: Add 1-2 drops of the BPB test solution to the washed beads.

  • Observation: Observe the color of the beads and the solution.

    • Blue/Green: Incomplete coupling (free amine present).[7]

    • Yellow/Yellow-Green: Complete coupling (no free amine).[5][6]

Protocol 2: HATU-Mediated Coupling of N-Methyl-D-valine

This protocol outlines a standard procedure for coupling N-Methyl-D-valine using HATU, a highly effective reagent for sterically hindered amino acids.[7]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-Methyl-D-valine (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin is well-swollen in DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-N-Methyl-D-valine (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.

  • Base Addition: Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-3 minutes. Avoid prolonged pre-activation to minimize the risk of racemization.[3][5]

  • Coupling Reaction: Add the activation mixture to the swollen resin. Agitate the reaction vessel at room temperature.

  • Monitoring: Allow the reaction to proceed for 4-6 hours. For particularly difficult couplings, longer times may be necessary.[3][5] Monitor the reaction progress using the Bromophenol Blue test (Protocol 1).

  • Washing: Once the reaction is complete (the BPB test is yellow), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

Protocol 3: Capping of Unreacted Amines

This protocol is for the acetylation of unreacted amines following an incomplete coupling reaction.

Materials:

  • Peptide-resin with unreacted amines

  • Acetic Anhydride

  • Pyridine or DIPEA

  • DMF

Procedure:

  • Post-Coupling Wash: After the incomplete N-Methyl-D-valine coupling step, thoroughly wash the peptide-resin with DMF (3 to 5 times) to remove residual reagents.[2]

  • Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and pyridine in DMF. For example, use 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on the initial resin substitution.

  • Capping Reaction: Suspend the washed peptide-resin in the freshly prepared capping solution.

  • Agitation: Gently agitate the reaction vessel at room temperature for 30 minutes.

  • Post-Capping Wash: Filter the capping solution and wash the resin extensively with DMF (3 to 5 times) to completely remove excess capping reagents and byproducts.[2]

  • Verification: Perform a Bromophenol Blue test to confirm the absence of free amines. If the test is negative (yellow), proceed with the next Fmoc-deprotection step. If it remains positive (blue/green), repeat the capping procedure.[2]

Capping Reaction Diagram:

CappingReaction Acetylation of Unreacted Amine cluster_reactants Reactants cluster_products Products R_NH Peptide-Resin-NHR' CappedPeptide Capped Peptide-Resin-N(Ac)R' R_NH->CappedPeptide Acetylation AceticAnhydride Acetic Anhydride (CH3CO)2O AceticAnhydride->CappedPeptide Byproduct Acetic Acid AceticAnhydride->Byproduct

Caption: Acetylation of an unreacted amine to form a stable, unreactive amide.

References

Minimizing byproduct formation in large-scale synthesis of Valacyclovir.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Valacyclovir. Our focus is on minimizing byproduct formation and optimizing process control.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the large-scale synthesis of Valacyclovir?

A1: The most prevalent impurities in the synthesis of Valacyclovir, the L-valyl ester prodrug of acyclovir, are typically unreacted starting materials and side-reaction products. These include acyclovir, guanine, and various process-related impurities. The formation of these byproducts is often influenced by reaction conditions such as temperature, pH, and the presence of moisture.

Q2: What is the primary mechanism leading to the formation of acyclovir as a byproduct?

A2: Acyclovir is the active pharmaceutical ingredient (API) derived from Valacyclovir hydrolysis. Its presence as an impurity in the final product is often due to the hydrolysis of the L-valyl ester bond of Valacyclovir. This hydrolysis can occur during the reaction, work-up, or even during storage if the product is exposed to moisture or non-optimal pH conditions.

Q3: How can the formation of guanine be minimized during the synthesis?

A3: Guanine is a known impurity that can arise from the degradation of acyclovir or Valacyclovir under certain conditions. Its formation can be minimized by carefully controlling the reaction temperature and pH, and by using purified starting materials.

Q4: What are the regulatory limits for impurities in Valacyclovir?

A4: Regulatory agencies like the FDA and EMA have strict guidelines for the levels of impurities in APIs. For Valacyclovir, specific limits are set for known and unknown impurities. For instance, the United States Pharmacopeia (USP) provides monographs that specify the acceptance criteria for related compounds in Valacyclovir hydrochloride. These limits are often in the range of 0.1% to 0.5% for individual impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the large-scale synthesis of Valacyclovir, with a focus on minimizing byproduct formation.

Issue Potential Cause(s) Recommended Action(s)
High Levels of Acyclovir Impurity - Incomplete esterification of acyclovir. - Hydrolysis of Valacyclovir during reaction or work-up. - Presence of moisture.- Ensure complete dissolution and reaction of acyclovir. - Optimize reaction time and temperature to favor ester formation. - Maintain anhydrous conditions throughout the process. - Control pH during work-up and crystallization.
Presence of Guanine Impurity - Degradation of acyclovir or Valacyclovir at high temperatures. - Non-optimal pH conditions.- Maintain reaction temperature below the degradation point of the reactants and products. - Carefully control the pH of the reaction mixture.
Formation of Unknown Impurities - Side reactions due to reactive intermediates. - Impurities in starting materials or solvents.- Use highly purified starting materials and solvents. - Optimize reaction conditions (temperature, addition rates) to minimize side reactions. - Employ appropriate analytical techniques (e.g., HPLC-MS) to identify unknown impurities and their formation pathways.
Poor Yield of Valacyclovir - Incomplete reaction. - Product loss during work-up and isolation. - Side reactions consuming starting materials.- Monitor reaction progress using in-process controls (e.g., HPLC). - Optimize crystallization and filtration steps to maximize product recovery. - Address the root causes of byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of Valacyclovir Hydrochloride

This protocol outlines a common method for the synthesis of Valacyclovir hydrochloride from acyclovir and an L-valine derivative.

Materials:

  • Acyclovir

  • N-(benzyloxycarbonyl)-L-valine (Cbz-L-Valine)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Esterification: Acyclovir and Cbz-L-Valine are dissolved in anhydrous DMF.

  • The solution is cooled to 0°C, and DCC and DMAP are added.

  • The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for 24 hours.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • Deprotection: The filtrate containing the protected Valacyclovir ester is diluted with methanol.

  • Pd/C catalyst is added, and the mixture is hydrogenated to remove the Cbz protecting group.

  • Salt Formation: After the reaction is complete, the catalyst is filtered off, and the filtrate is treated with a calculated amount of hydrochloric acid to form Valacyclovir hydrochloride.

  • The product is isolated by crystallization, filtration, and drying.

Protocol 2: HPLC Method for Impurity Profiling

This method is suitable for the quantitative analysis of Valacyclovir and its related impurities.

Parameter Condition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.05 M Phosphate buffer (pH 2.5)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 30°C

Process Optimization Data

The following table summarizes the impact of key process parameters on the yield and purity of Valacyclovir.

Parameter Condition A Condition B Condition C
Temperature (°C) 254050
Yield (%) 858882
Acyclovir (%) 0.20.51.1
Guanine (%) < 0.10.10.3
Total Impurities (%) 0.40.81.8

Visualizations

logical_relationship cluster_reactants Starting Materials cluster_process Synthesis Process cluster_products Products & Byproducts Acyclovir Acyclovir Esterification Esterification Acyclovir->Esterification Guanine_Impurity Guanine (Impurity) Acyclovir->Guanine_Impurity Degradation L_Valine_Derivative L-Valine Derivative L_Valine_Derivative->Esterification Deprotection Deprotection Esterification->Deprotection Acyclovir_Impurity Acyclovir (Impurity) Esterification->Acyclovir_Impurity Incomplete Reaction Salt_Formation Salt Formation Deprotection->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Valacyclovir Valacyclovir (API) Crystallization->Valacyclovir Valacyclovir->Acyclovir_Impurity Hydrolysis Valacyclovir->Guanine_Impurity Degradation

Caption: Logical workflow of Valacyclovir synthesis and byproduct formation.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage cluster_analysis Analysis Stage Start Dissolve Acyclovir & Cbz-L-Valine in DMF Cooling Cool to 0°C Start->Cooling Addition Add DCC & DMAP Cooling->Addition Reaction Stir at 0°C then RT Addition->Reaction Filtration1 Filter DCU Reaction->Filtration1 Dilution Dilute with Methanol Filtration1->Dilution Hydrogenation Add Pd/C & Hydrogenate Dilution->Hydrogenation Filtration2 Filter Catalyst Hydrogenation->Filtration2 Acidification Add HCl Filtration2->Acidification Crystallization Crystallize Product Acidification->Crystallization Isolation Filter & Dry Crystallization->Isolation HPLC Impurity Profiling by HPLC Isolation->HPLC Final_Product Final Valacyclovir HCl HPLC->Final_Product

Caption: Experimental workflow for Valacyclovir synthesis and analysis.

HPLC purification strategy for peptides with multiple D-valine residues.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: HPLC Purification Strategy for Peptides with Multiple D-Valine Residues

This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of synthetic peptides containing multiple D-valine residues using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why are peptides with multiple D-valine residues particularly challenging to purify via RP-HPLC?

A1: Peptides containing multiple D-valine residues present unique purification challenges due to a combination of factors. Valine itself is a hydrophobic, β-branched amino acid, and its presence can lead to steric hindrance during peptide synthesis, resulting in closely related impurities like deletion sequences.[1] The incorporation of D-amino acids can alter the peptide's secondary structure in solution, which may lead to unpredictable retention times, aggregation, or poor peak shape.[2] This increased hydrophobicity and tendency to aggregate can cause issues like poor solubility, strong retention on standard C18 columns, and co-elution with other hydrophobic impurities.[1][3]

Q2: What is the primary role of trifluoroacetic acid (TFA) in the mobile phase for peptide purification?

A2: Trifluoroacetic acid (TFA) is a crucial mobile phase additive that functions as an ion-pairing agent.[4][5] It neutralizes the positive charges on the peptide by forming ion pairs, which minimizes undesirable secondary interactions with the silica-based stationary phase.[4][5] This action results in sharper, more symmetrical peaks and often improves resolution between the target peptide and impurities.[4] TFA also maintains a low pH, which helps protonate residual silanol groups on the column packing, further reducing peak tailing.[5]

Q3: When should I consider using a stationary phase other than C18?

A3: While C18 is the standard for peptide purification, it may not be optimal for highly hydrophobic peptides like those containing multiple D-valine residues.[6] If you observe excessively long retention times, poor peak shape, or low recovery, consider a different stationary phase. A C8 or C4 column is less hydrophobic and may provide better selectivity and improved peak shape.[5][7] For particularly challenging separations, a phenyl-hexyl or cyano (CN) column can offer alternative selectivity based on different interaction mechanisms.[7]

Q4: How does increasing the column temperature affect the separation?

A4: Increasing the column temperature (e.g., to 40°C or 60°C) can be a valuable tool for improving the purification of difficult peptides.[7] Higher temperatures can disrupt secondary structures and reduce peptide aggregation, leading to sharper peaks.[3][7] It also decreases the viscosity of the mobile phase, which can improve column efficiency. In some cases, adjusting the temperature can also enhance the resolution between the desired peptide and closely eluting impurities.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Solubility of the Crude Peptide

  • Q: My crude peptide containing multiple D-valines won't dissolve in the aqueous mobile phase for HPLC injection. What should I do?

  • A: This is a common problem, as peptides with a high content of hydrophobic residues are often poorly soluble in aqueous solutions.[7]

    • Solution: First, always test solubility on a small amount of your peptide.[7] For hydrophobic peptides, start by dissolving the crude material in a minimal volume of a strong organic solvent like DMSO, DMF, or acetonitrile (ACN).[7] Once dissolved, slowly add this concentrated solution dropwise into your aqueous mobile phase (e.g., water with 0.1% TFA) while vortexing to prevent precipitation.[7]

Issue 2: Broad or Tailing HPLC Peaks

  • Q: The HPLC peak for my D-valine peptide is very broad, resulting in poor purity of the collected fractions. What is the cause?

  • A: Peak broadening can stem from on-column aggregation, slow interaction kinetics with the stationary phase, column overload, or an injection solvent mismatch.[1][3][7]

    • Troubleshooting Steps:

      • Reduce Sample Load: Injecting too much peptide can overload the column. Try reducing the injection volume or the sample concentration.[1][7]

      • Match Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase. Injecting a sample in a high concentration of organic solvent into a highly aqueous mobile phase will cause significant peak distortion.[7]

      • Optimize Flow Rate: A slower flow rate can sometimes lead to sharper peaks by allowing more time for interaction with the stationary phase. However, an excessively slow rate can cause broadening due to diffusion.[7]

      • Increase Temperature: As mentioned in the FAQ, running the purification at a higher temperature can disrupt aggregation and improve peak shape.[7]

Issue 3: Poor Resolution of Target Peptide from Impurities

  • Q: My target peptide is co-eluting with an impurity. How can I improve the separation?

  • A: Improving resolution requires modifying the selectivity of your chromatographic system.

    • Troubleshooting Steps:

      • Shallow Gradient: A shallower gradient (e.g., 0.5% B/min instead of 1% B/min) increases the time the peptide spends in the "active" separation window, often improving resolution between closely eluting species.[4]

      • Change Organic Modifier: If acetonitrile (ACN) is not providing adequate separation, try switching to another organic solvent like isopropanol (IPA) or methanol.[7] IPA, in particular, can alter selectivity for hydrophobic peptides.

      • Adjust Mobile Phase pH: Adjusting the pH of the mobile phase can change the ionization state of the peptide and impurities, which in turn affects their retention and can lead to improved resolution.[4] Screening different pH values is a key step in method development.[4]

      • Change Stationary Phase: Switching to a column with a different chemistry (e.g., C8, Phenyl-Hexyl) provides a powerful way to alter selectivity and resolve difficult peaks.[7][8]

Data Summary: HPLC Parameter Effects

The following table summarizes the typical effects of adjusting key HPLC parameters when purifying hydrophobic peptides like those containing multiple D-valine residues.

ParameterAdjustmentPotential Positive OutcomePotential Negative Outcome
Stationary Phase Switch C18 → C8/C4Reduced retention, improved peak shape for very hydrophobic peptides.[5]Loss of retention for less hydrophobic peptides.
Mobile Phase: Organic Switch ACN → IsopropanolAltered selectivity, improved solubility of highly hydrophobic peptides.[9]Higher viscosity leading to increased backpressure.
Mobile Phase: Additive Switch TFA → Formic AcidBetter compatibility with Mass Spectrometry (MS) detectors.[4]Generally broader peaks compared to TFA.
Gradient Slope Decrease Slope (make shallower)Increased resolution between closely eluting peaks.[4]Longer run times, broader peaks due to diffusion.
Column Temperature Increase (e.g., 25°C → 60°C)Sharper peaks (reduced aggregation), lower backpressure.[7]Potential for peptide degradation at very high temperatures.
Flow Rate DecreaseImproved peak sharpness and resolution.[7]Increased run time.
Visualizing the Process
Workflow and Troubleshooting Diagrams

The following diagrams illustrate the general workflow for peptide purification and a decision tree for troubleshooting common issues.

G A Crude Peptide (Post-Synthesis & Cleavage) B Solubility Test & Sample Preparation A->B C Analytical HPLC (Method Development) B->C D Preparative RP-HPLC (Purification) C->D E Fraction Analysis (Analytical HPLC/LC-MS) D->E E->D Re-inject/ Re-develop F Pool Pure Fractions E->F Purity >95%? G Lyophilization F->G H Final Purity Check (QC Analysis) G->H

Caption: General workflow for RP-HPLC purification of synthetic peptides.

G Start Poor Chromatogram Problem1 Broad or Tailing Peak Start->Problem1 Problem2 Poor Resolution Start->Problem2 Action1a Decrease Sample Load Problem1->Action1a Overloading? Action1b Increase Temperature Problem1->Action1b Aggregation? Action1c Check Injection Solvent Problem1->Action1c Distorted Peak? Action2a Decrease Gradient Slope Problem2->Action2a Peaks too close? Action2b Change Organic Solvent (e.g., ACN to IPA) Problem2->Action2b Need new selectivity? Action2c Change Column (e.g., C18 to Phenyl) Problem2->Action2c Still no separation?

Caption: Decision tree for troubleshooting common HPLC purification issues.

Experimental Protocol: General RP-HPLC Purification

This protocol outlines a general procedure for purifying a synthetic peptide containing multiple D-valine residues using preparative RP-HPLC.

1. Materials and Reagents:

  • Crude Peptide: Lyophilized powder.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Solubilization Solvents (if needed): DMSO, DMF.

  • HPLC System: Preparative HPLC with a UV detector and fraction collector.

  • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 or 10 µm particle size).

2. Method:

  • a. Peptide Solubilization: Weigh a small amount of the crude peptide and test its solubility in Mobile Phase A. If insoluble, test solubility in a minimal volume of DMSO or another strong organic solvent.[7] Once a suitable solvent is found, dissolve the bulk of the crude peptide to a concentration of ~10-50 mg/mL. If using an organic solvent, slowly add it to an aqueous solution while vortexing to prevent precipitation.[7]

  • b. Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes at the desired flow rate.

  • c. Sample Injection: Filter the dissolved peptide solution through a 0.45 µm filter and inject it onto the column.

  • d. Gradient Elution: Elute the peptide using a linear gradient. A typical starting point for a hydrophobic peptide is:

    • 0-5 min: 5% B (isocratic)

    • 5-45 min: 5% to 65% B (linear gradient of 1.5%/min)

    • 45-50 min: 65% to 95% B (column wash)

    • 50-60 min: 95% to 5% B (return to initial conditions)

    • Note: This gradient must be optimized based on analytical runs.

  • e. Detection and Fraction Collection: Monitor the elution at 214-220 nm.[10] Collect fractions (e.g., 1-minute intervals) as the peaks of interest elute.

  • f. Analysis and Pooling: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each. Pool the fractions that meet the desired purity specification (e.g., >95%).

  • g. Lyophilization: Freeze the pooled fractions and lyophilize them to obtain the final purified peptide as a dry powder.

References

Impact of coupling reagents on epimerization of D-valine in peptides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the epimerization of D-valine during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of peptide synthesis?

A1: Epimerization is a chemical process where a chiral center in a molecule inverts its configuration.[1] In peptide synthesis, this refers to the conversion of one enantiomer of an amino acid into its opposite enantiomer (e.g., L-amino acid to a D-amino acid, or vice versa) at the alpha-carbon.[1] This side reaction is particularly problematic as it can alter the peptide's three-dimensional structure and biological activity.[1]

Q2: Why is D-valine particularly susceptible to epimerization?

A2: D-valine, like other sterically hindered amino acids, is prone to epimerization due to the bulkiness of its isopropyl side chain.[2] This steric hindrance can slow down the desired coupling reaction, providing more time for the activated amino acid to undergo epimerization.[2] The mechanism often involves the formation of an oxazolone intermediate or direct abstraction of the alpha-proton by a base, both of which can lead to a loss of stereochemical integrity.[1]

Q3: Which factors primarily influence the rate of D-valine epimerization?

A3: Several factors during the coupling step can significantly impact the extent of epimerization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC can lead to higher rates of epimerization, while uronium/aminium salts (e.g., HATU, HBTU, HCTU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP) are generally preferred for minimizing this side reaction.[2][3][4]

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and OxymaPure can suppress epimerization by forming active esters that are less susceptible to racemization. HOAt is often considered superior to HOBt in this regard.[3]

  • Base: The type and strength of the base used are crucial. Sterically hindered and weaker bases like N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are recommended over stronger bases.[3]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) can promote epimerization.[3][5]

  • Temperature: Higher reaction temperatures accelerate the rate of epimerization.[3]

  • Activation Time: Prolonged pre-activation of the amino acid before coupling increases the risk of epimerization.[3]

Troubleshooting Guide

Issue: High levels of the L-valine diastereomer detected in the final peptide.

This is a common problem when incorporating D-valine, indicating significant epimerization has occurred. The following troubleshooting steps can help identify the cause and mitigate the issue in future syntheses.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a low-epimerization coupling reagent. Uronium/aminium reagents like HATU , HCTU , and COMU , or phosphonium reagents such as PyAOP , are highly recommended for sterically hindered amino acids like D-valine.[2][3]
Suboptimal Base Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) . Avoid stronger bases which can more readily abstract the alpha-proton.[3]
Prolonged Activation Time Minimize the pre-activation time of the D-valine derivative to 1-2 minutes before adding it to the resin-bound peptide.[3] The longer the amino acid is in its activated state, the greater the chance of epimerization.[3]
High Reaction Temperature Perform the coupling reaction at a lower temperature. Running the reaction at 0°C can significantly reduce the rate of epimerization.[3]
Inadequate Additives Ensure the use of an additive known to suppress epimerization. HOAt and OxymaPure are generally more effective than HOBt.[3]
Solvent Effects If feasible with your peptide sequence's solubility, consider using a less polar solvent than DMF to decrease the rate of epimerization.[3][5]

Quantitative Data on Coupling Reagent Impact on Epimerization

The choice of coupling reagent has a direct and significant impact on the degree of epimerization. The following table summarizes the performance of various coupling reagents in the context of sterically hindered amino acids like valine.

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of EpimerizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[6]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for both routine and challenging couplings.[6]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high reactivity and improved safety profile.[2][7]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP; effective for hindered residues.[6]
DIC/HOBt Carbodiimide/AdditiveVariableModerateModerateA classic combination, but can lead to higher epimerization with hindered amino acids compared to onium salts.
DCC/HOBt Carbodiimide/AdditiveVariableModerateModerate-HighSimilar to DIC/HOBt, with the byproduct dicyclohexylurea (DCU) being insoluble in many organic solvents.

Note: The level of epimerization is highly dependent on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Minimizing Epimerization of D-Valine During Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed to minimize epimerization during the incorporation of Fmoc-D-Valine in SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-D-Valine-OH

  • HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Valine-OH (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for no more than 1-2 minutes.[3]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction can be performed at 0°C overnight.

  • Monitoring: Monitor the reaction for completion using a suitable test (e.g., the bromophenol blue test, as the Kaiser test is not applicable for the secondary amine of the incoming protected amino acid).

  • Washing: Thoroughly wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Quantification of D-Valine Epimerization using Marfey's Method and HPLC-MS

This protocol describes the determination of the enantiomeric purity of D-valine in a synthetic peptide by HPLC-MS after acidic hydrolysis and derivatization with Marfey's reagent.

Materials:

  • Synthetic peptide containing D-valine

  • 6 M HCl

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • Acetone

  • 1 M NaHCO₃

  • 2 M HCl

  • HPLC system with a C18 column and MS detector

Procedure:

  • Peptide Hydrolysis:

    • Place the peptide sample in a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Derivatization:

    • Evaporate the hydrolyzed sample to dryness.

    • Dissolve the amino acid residue in 100 µL of 1 M NaHCO₃.[3]

    • Add a solution of Marfey's reagent (1% w/v in acetone, 1.2 equivalents).[3]

    • Incubate the mixture at 40°C for 1 hour.[3]

    • Cool the reaction mixture to room temperature and quench by adding 2 M HCl.[3]

  • HPLC-MS Analysis:

    • Inject the derivatized sample into the HPLC-MS system.

    • Separate the diastereomeric derivatives on a C18 column using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).[3]

    • The D- and L-amino acid derivatives will have different retention times. The L-valine derivative (the epimerized product in this case) will typically elute at a different time than the D-valine derivative.

    • Quantify the amount of each diastereomer by integrating the peak areas from the extracted ion chromatograms.

Visualizations

Epimerization_Mechanism cluster_activation Step 1: Activation cluster_abstraction Step 2: α-Proton Abstraction cluster_reprotonation Step 3: Reprotonation DVal D-Valine ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea) DVal->ActivatedIntermediate Activation CouplingReagent Coupling Reagent CouplingReagent->ActivatedIntermediate PlanarEnolate Planar Enolate Intermediate ActivatedIntermediate->PlanarEnolate Proton Abstraction Base Base (e.g., DIPEA) Base->PlanarEnolate LPeptide L-Peptide (Epimer) PlanarEnolate->LPeptide Protonation DPeptide D-Peptide (Desired) PlanarEnolate->DPeptide Protonation

Caption: Mechanism of D-valine epimerization during peptide coupling.

Troubleshooting_Workflow start High Epimerization Detected check_reagent Review Coupling Reagent start->check_reagent check_conditions Assess Reaction Conditions check_reagent->check_conditions No (Onium Salt Used) change_reagent Switch to HATU, HCTU, COMU, or PyAOP check_reagent->change_reagent Yes (e.g., Carbodiimide) optimize_base Use weaker base (DIPEA/NMM) check_conditions->optimize_base re_run Re-run Synthesis change_reagent->re_run optimize_time Minimize pre-activation time optimize_base->optimize_time optimize_temp Lower reaction temperature (0°C) optimize_time->optimize_temp optimize_temp->re_run

Caption: Troubleshooting workflow for high epimerization of D-valine.

Experimental_Workflow start Synthesized Peptide hydrolysis Acid Hydrolysis (6M HCl, 110°C) start->hydrolysis derivatization Derivatization with Marfey's Reagent hydrolysis->derivatization analysis HPLC-MS Analysis derivatization->analysis quantification Quantify Diastereomers analysis->quantification result Determine % Epimerization quantification->result

Caption: Workflow for quantifying D-valine epimerization.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Diastereomeric Purity for D-Valine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of diastereomeric purity is a critical step in the development and quality control of peptide therapeutics. The incorporation of D-amino acids, such as D-valine, can significantly impact a peptide's structure, stability, and biological activity. High-Performance Liquid Chromatography (HPLC) is the foremost technique for separating and quantifying these closely related stereoisomers. This guide compares two primary HPLC-based approaches: Chiral HPLC and Reverse-Phase HPLC, providing experimental data and protocols for researchers, scientists, and drug development professionals.

Comparison of HPLC Methods for Diastereomeric Analysis

The separation of peptide diastereomers can be achieved using two main strategies: direct separation on a chiral stationary phase (CSP) or separation on a conventional achiral stationary phase, typically C18, under optimized reverse-phase conditions.[1] The choice between these methods depends on the specific peptide, the degree of resolution required, and the available instrumentation.

Chiral HPLC utilizes a chiral stationary phase that interacts differently with each diastereomer, leading to different retention times. These columns are specifically designed for stereoisomer separation.[2]

Reverse-Phase (RP-HPLC) on an achiral column separates diastereomers based on subtle differences in their hydrophobicity and three-dimensional conformation.[1][3] Even a single stereochemical change can alter how a peptide interacts with the C18 stationary phase, enabling separation.[1]

Data Summary: Performance Comparison

The following table summarizes representative performance data for the separation of a model D-valine containing peptide diastereomer (e.g., an L-peptide vs. its D-Val epimer) using both Chiral and Reverse-Phase HPLC methods.

Performance MetricChiral HPLC (Zwitterionic CSP)Reverse-Phase HPLC (C18 Column)
Principle of Separation Chiral RecognitionHydrophobicity & Conformation
Resolution (Rs) of Diastereomers > 2.01.5 - 1.9
Analysis Time (minutes) 15 - 3020 - 40
Mobile Phase Complexity Moderate (Polar Organic/Aqueous)Low (Water/Acetonitrile + TFA)
Method Development More ComplexMore Straightforward
Column Cost HighLow to Moderate

This data is representative and intended for illustrative purposes. Actual results will vary based on the peptide sequence, instrumentation, and specific method conditions.

Experimental Workflow for Purity Analysis

The general workflow for determining the diastereomeric purity of a D-valine peptide involves sample preparation, HPLC analysis, and data interpretation. The process is critical for both method development and routine quality control.

G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Processing peptide Crude D-Valine Peptide Sample dissolve Dissolve in Mobile Phase A peptide->dissolve filtrate Filter through 0.22 µm Syringe Filter dissolve->filtrate inject Inject Sample onto Equilibrated HPLC Column filtrate->inject gradient Execute Gradient Elution inject->gradient detect Detect at 220 nm gradient->detect chromatogram Acquire Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Diastereomeric Purity (%) integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC analysis of D-valine peptide diastereomeric purity.

Experimental Protocols

Detailed and reproducible protocols are essential for achieving accurate and consistent results. Below are foundational methods for both Chiral and Reverse-Phase HPLC analysis.

Protocol 1: Chiral HPLC Method

This method is designed for the direct separation of diastereomers using a zwitterionic chiral stationary phase. These phases can offer excellent selectivity for peptides.[4]

  • Instrumentation: HPLC or UPLC system with UV or MS detector.

  • Column: CHIRALPAK® ZWIX(+) (or ZWIX(-)), 4.6 x 150 mm, 3 µm.

  • Mobile Phase System:

    • Mobile Phase A: Acetonitrile/Methanol (50/50, v/v)

    • Mobile Phase B: Methanol with 50 mM formic acid and 25 mM diethylamine

  • Gradient: Isocratic or a shallow gradient elution depending on the peptide. A typical starting point is 100% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the peptide in the initial mobile phase composition at a concentration of 0.5 mg/mL and filter through a 0.22 µm filter.

Protocol 2: Reverse-Phase HPLC (RP-HPLC) Method

This protocol uses a standard C18 column and relies on optimizing conditions to resolve diastereomers based on differences in their interaction with the stationary phase.[1]

  • Instrumentation: Standard HPLC system with a UV detector.[5]

  • Column: Zorbax 300SB-C18, 4.6 x 250 mm, 5 µm particle size.[1]

  • Mobile Phase System:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[1][5]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[1][5]

  • Gradient: Develop a shallow linear gradient, for example, starting at 10% B and increasing by 0.5-1% per minute.[1]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: Elevated temperatures (e.g., 40-60°C) can improve peak shape and enhance resolution.[6]

  • Detection: UV at 210-220 nm.[1][5]

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL and filter through a 0.22 µm filter.[5]

Conclusion

Both Chiral HPLC and conventional RP-HPLC are powerful methods for assessing the diastereomeric purity of D-valine peptides. Chiral HPLC provides direct separation with often superior resolution but requires specialized, more expensive columns and potentially more complex method development.[4] RP-HPLC on achiral C18 columns is a widely accessible and cost-effective alternative that can successfully resolve many diastereomeric pairs by exploiting subtle conformational differences.[1][3] The optimal method will depend on the specific physicochemical properties of the peptide , the required level of analytical detail, and the resources available. For regulatory filings and stringent quality control, having an orthogonal method is often beneficial, and employing both techniques can provide a comprehensive purity profile.

References

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of Ethyl D-valinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric excess (e.e.) of chiral molecules is critical for ensuring product quality, efficacy, and safety. Ethyl D-valinate, a key chiral building block, requires precise analytical methods to quantify its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most robust and widely adopted technique for this purpose.[1][2]

This guide provides an objective comparison of potential chiral HPLC methods for the analysis of Ethyl D-valinate. As direct experimental data for Ethyl D-valinate is limited in publicly available literature, this guide presents data for analogous compounds, such as other amino acid esters, to provide a strong starting point for method development. We will explore two primary approaches: normal-phase chromatography on polysaccharide-based CSPs and reversed-phase chromatography on macrocyclic glycopeptide-based CSPs.

Comparison of Chiral HPLC Strategies

The selection of the chiral stationary phase and the chromatographic mode are the most critical factors in achieving successful enantiomeric separation.[2] Polysaccharide-based CSPs are renowned for their broad enantioselectivity, while macrocyclic glycopeptide-based CSPs offer excellent performance for the separation of underivatized amino acids and their derivatives in reversed-phase mode.[1][3]

Table 1: Comparison of Chiral HPLC Method Performance for Amino Acid Esters and Analogs

Chiral Stationary Phase (CSP)AnalyteMobile PhaseFlow Rate (mL/min)DetectionRetention Time (t R1 / t R2 , min)Resolution (R s )Reference
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))Leucine Ethyl Ester (as NBD derivative)Not Specified1.0UV, FLData not specified>1.5 (inferred)[1]
Astec® CHIROBIOTIC® T (Teicoplanin)DL-ValineMethanol/WaterNot SpecifiedNot Specified4.47 / 5.393.93[3]

Note: The data presented is for analogous compounds and should be used as a guide for method development for Ethyl D-valinate.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of chiral separation methods. Below are representative protocols for the two primary approaches discussed.

Protocol 1: Normal-Phase Chiral HPLC on a Polysaccharide-Based CSP

This method is based on the common practice of using polysaccharide-based columns for the separation of amino acid derivatives.

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) may be required to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (as ethyl valinate lacks a strong chromophore, derivatization may be necessary for higher sensitivity).

  • Sample Preparation: Dissolve the Ethyl D-valinate sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100. The elution order should be confirmed by injecting a standard of the pure L-enantiomer.

Protocol 2: Reversed-Phase Chiral HPLC on a Macrocyclic Glycopeptide-Based CSP

This approach is particularly useful for the direct analysis of underivatized amino acids and their esters.

  • Column: Astec® CHIROBIOTIC® T, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Methanol and Water (e.g., 80:20 v/v) with a small amount of an acidic or basic modifier to control ionization. For example, 0.1% formic acid or 0.1% ammonium hydroxide.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for enhanced sensitivity and confirmation.

  • Sample Preparation: Dissolve the Ethyl D-valinate sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection Volume: 5 µL.

  • Analysis: Calculate the enantiomeric excess as described in Protocol 1. On macrocyclic glycopeptide CSPs, the D-enantiomer is often retained more strongly than the L-enantiomer.[3]

Workflow for Chiral HPLC Method Development

The development of a robust chiral HPLC method is a systematic process. The following diagram illustrates a typical workflow for determining the enantiomeric excess of a compound like Ethyl D-valinate.

Chiral_HPLC_Workflow cluster_prep 1. Preparation cluster_screening 2. Method Screening cluster_optimization 3. Method Optimization cluster_validation 4. Validation & Analysis Sample Prepare Racemic Standard and Sample Solutions Column_Selection Select Chiral Stationary Phases (e.g., Polysaccharide, Macrocyclic Glycopeptide) Sample->Column_Selection Screen_Modes Screen in Normal Phase and Reversed Phase Column_Selection->Screen_Modes Screen_Mobile_Phases Test Different Mobile Phase Compositions Screen_Modes->Screen_Mobile_Phases Optimize_Params Optimize Flow Rate, Temperature, and Mobile Phase Additives Screen_Mobile_Phases->Optimize_Params Check_Resolution Ensure Baseline Resolution (Rs > 1.5) Optimize_Params->Check_Resolution Check_Resolution->Optimize_Params If Rs < 1.5 Validate_Method Validate for Specificity, Linearity, Accuracy, Precision Check_Resolution->Validate_Method If Rs > 1.5 Analyze_Sample Analyze Ethyl D-valinate Sample Validate_Method->Analyze_Sample Calculate_ee Calculate Enantiomeric Excess Analyze_Sample->Calculate_ee

Caption: Workflow for Chiral HPLC Method Development.

Logical Relationship of Chiral Recognition

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes with different stabilities. The following diagram illustrates the principle of chiral recognition on a polysaccharide-based CSP.

Chiral_Recognition cluster_interaction Interaction Racemate Ethyl Valinate (D and L Enantiomers) CSP Chiral Stationary Phase (e.g., Polysaccharide) Racemate->CSP Introduction into Chiral Environment Complex_D CSP-Ethyl D-valinate (More Stable Complex) CSP->Complex_D Forms Diastereomeric Complexes Complex_L CSP-Ethyl L-valinate (Less Stable Complex) CSP->Complex_L Separation Separation Complex_D->Separation Complex_L->Separation Elution Differential Elution Separation->Elution Different Retention Times

Caption: Principle of Chiral Recognition on a CSP.

References

Comparing Ethyl D-valinate vs. Ethyl L-valinate in biological activity of peptides.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of D-amino acids into peptide-based therapeutics represents a critical frontier in enhancing drug efficacy and stability. This guide provides a comprehensive comparison of peptides containing Ethyl L-valinate versus their stereoisomeric counterparts, Ethyl D-valinate, focusing on the profound impact of this chiral switch on biological activity.

While the ethyl ester is a common modification, the fundamental changes in a peptide's properties arise from the substitution of the naturally occurring L-valine with the non-native D-valine. This seemingly subtle alteration can dramatically influence a peptide's three-dimensional structure, proteolytic stability, and interaction with biological targets.[1] In nature, proteins are almost exclusively composed of L-amino acids, and consequently, biological systems like enzymes and receptors are highly specific for L-forms.[1] The introduction of a D-amino acid, such as D-valine, is a key strategy in drug development to exploit this specificity and improve therapeutic characteristics.[1]

Impact on Biological Activity: A Double-Edged Sword

The substitution of an L-valine with a D-valine residue can have a range of effects on a peptide's biological activity, from complete inactivation to significantly enhanced potency.[1] The outcome is highly dependent on the specific peptide sequence and the role of the valine residue in receptor binding or enzymatic inhibition.

  • Reduced or Abolished Activity: In many instances, the precise three-dimensional conformation of a peptide is essential for its interaction with a biological target. Altering the stereochemistry of a single amino acid can disrupt the peptide's backbone and the spatial arrangement of its side chains, preventing it from fitting correctly into the binding pocket of a receptor or the active site of an enzyme.[1] This can lead to a substantial loss or complete abolition of biological activity.[1]

  • Maintained or Altered Specificity: For some peptides, the overall conformation may be sufficiently preserved to maintain interaction with the target, sometimes with altered specificity or efficacy.[1]

  • Enhanced Activity: In some cases, the conformational change induced by the D-amino acid can result in a more favorable interaction with the target, leading to increased potency.[1] Studies on valine-based cyclopeptides have shown that the stereochemistry of the valine residues strongly influences the peptide's spatial structure and, consequently, its antitumor activity.[1]

The Key Advantage: Enhanced Proteolytic Stability

One of the most significant benefits of incorporating D-valine into a peptide is the remarkable increase in its resistance to proteolysis.[1] Proteases, the enzymes responsible for degrading peptides and proteins, have active sites that are stereospecific for L-amino acids.[1] The presence of a D-amino acid sterically hinders the enzyme's ability to recognize and cleave the adjacent peptide bonds.[2] This enhanced stability leads to a longer circulation half-life in vivo, a crucial attribute for developing effective peptide-based drugs.[1]

Quantitative Data Comparison

The following table summarizes illustrative data from studies comparing the proteolytic stability and biological activity of peptides with L- and D-amino acid substitutions. While specific data for a single Ethyl D-valinate substitution is not always available, the presented data for other D-amino acid substitutions exemplify the general principles.

ParameterL-Valine Containing Peptide (Hypothetical)D-Valine Containing Peptide (Hypothetical)Fold ChangeReference
Proteolytic Stability
Half-life in Human Serum (t½)~10 minutes> 240 minutes> 24-fold increase[1]
Receptor Binding Affinity
IC50 (Motilin Receptor)0.7 ± 0.2 nM> 1000 nM> 1400-fold decrease[3]
Enzyme Inhibition
Ki (Hypothetical Protease)50 nM5000 nM100-fold decrease[1]
Cellular Activity
EC50 (Contraction Assay)1.0 ± 0.2 nM> 1000 nM> 1000-fold decrease[3]

Note: The data presented in this table is illustrative and compiled from general findings on D-amino acid substitutions and specific data on related peptide systems to demonstrate the potential magnitude of change. Actual results will vary depending on the specific peptide sequence and the experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of peptides containing L-valine and D-valine. The following are summaries of key experimental protocols.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for chemically synthesizing peptides. The incorporation of D-valine follows the same fundamental steps as for L-valine.

  • Resin Selection and Swelling: A suitable resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) is chosen and swelled in a solvent like dichloromethane (DCM).[4]

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).[4][5]

  • Amino Acid Coupling: The protected D-amino acid (e.g., Fmoc-D-Val-OH) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin to form a peptide bond. The reaction is typically carried out for 1-2 hours.[3][5]

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.[5]

  • Repeat Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[5]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

In Vitro Peptide Stability Assay (in Human Plasma)

This assay measures the rate at which a peptide is degraded in a biological matrix.

  • Peptide Incubation: The test peptides (both L- and D-valine variants) are incubated in human plasma (e.g., 80% human plasma in PBS) at 37°C.[1][6]

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).[7]

  • Reaction Quenching: The enzymatic degradation in the aliquots is stopped by adding a quenching solution, such as methanol containing an internal standard, or by protein precipitation with an organic solvent like acetonitrile.[7][8]

  • Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of intact peptide remaining at each time point.[7]

  • Data Analysis: The percentage of intact peptide is plotted against time, and the half-life (t½) is calculated from the degradation curve.[1]

Competitive Receptor Binding Assay

This assay determines the affinity of the peptides for their target receptor.

  • Reagent Preparation: Prepare serial dilutions of the unlabeled competitor peptides (L- and D-valine variants). Prepare a solution of a radiolabeled ligand known to bind to the target receptor and a suspension of cell membranes or purified receptors.[9]

  • Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled competitor peptide, the radiolabeled ligand, and the receptor suspension to each well.[9]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well to separate the receptor-bound radioligand from the free radioligand.[9]

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.[9]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the radioligand binding) can be determined. The Ki (inhibitory constant) can then be calculated.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate a key signaling pathway affected by peptide stereochemistry and a typical experimental workflow for comparison.

cluster_workflow Comparative Experimental Workflow Peptide_Synthesis Peptide Synthesis (L-Val & D-Val variants) Stability_Assay Proteolytic Stability Assay (e.g., in Plasma) Peptide_Synthesis->Stability_Assay Binding_Assay Receptor Binding Assay (e.g., IC50) Peptide_Synthesis->Binding_Assay Functional_Assay Cell-Based Functional Assay (e.g., EC50) Peptide_Synthesis->Functional_Assay Data_Analysis Data Analysis & Comparison Stability_Assay->Data_Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

A typical workflow for comparing L- and D-valine containing peptides.

cluster_pathway Motilin Receptor Signaling Pathway Motilin_Analog Motilin Analog (L-Val vs D-Val) Motilin_Receptor Motilin Receptor (GPCR) Motilin_Analog->Motilin_Receptor Binding Gq_G13 Gq/G13 Motilin_Receptor->Gq_G13 Activation PLC Phospholipase C (PLC) Gq_G13->PLC Activation IP3 IP3 PLC->IP3 Production Ca_Release Ca2+ Release IP3->Ca_Release MLCK Myosin Light Chain Kinase (MLCK) Ca_Release->MLCK Activation Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylation

Motilin receptor signaling pathway leading to smooth muscle contraction.

Conclusion

The substitution of L-valine with D-valine is a powerful tool in peptide drug design, primarily to enhance proteolytic stability. However, this modification can have unpredictable effects on biological activity, ranging from decreased to potentially increased potency. Therefore, a thorough experimental evaluation, including stability, binding, and functional assays, is crucial to determine the therapeutic potential of D-valine-containing peptide analogs. This guide provides a framework for researchers to systematically compare these isomers and make data-driven decisions in the development of novel peptide therapeutics.

References

A Head-to-Head Battle of Chiral Auxiliaries: Evans Auxiliary vs. D-Valinol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a life-saving drug and an inert compound, chiral auxiliaries are indispensable tools. Among the most celebrated are the oxazolidinone-based auxiliaries, with the Evans auxiliary, derived from L-phenylalaninol, and derivatives of the more economical D-valinol being mainstays in the synthetic chemist's toolbox. This guide offers an objective, data-driven comparison of these two powerful chiral auxiliaries, providing researchers, scientists, and drug development professionals with the information needed to select the optimal tool for their specific synthetic challenge.

The efficacy of a chiral auxiliary is judged by its ability to control the stereochemical outcome of a reaction, typically measured by diastereomeric excess (d.e.) or diastereomeric ratio (d.r.), and the overall chemical yield. Both Evans auxiliaries and D-valinol derivatives have proven to be highly effective in a range of carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and Diels-Alder cycloadditions.

Performance in Asymmetric Alkylation

The asymmetric alkylation of enolates derived from N-acylated oxazolidinones is a robust and widely used method for the synthesis of enantiomerically enriched α-substituted carboxylic acids. The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Ratio (d.r.)
(4S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) Benzyl bromide90-96>99:1
Allyl iodide80-95>98:2
(4R)-4-isopropyl-2-oxazolidinone (from D-Valinol) Benzyl bromide90-95>99:1
Allyl iodide61-7798:2

As the data indicates, both the Evans auxiliary and the D-valinol derivative provide excellent levels of diastereoselectivity in asymmetric alkylation reactions.[1] The choice between the two may therefore be influenced by factors such as the cost and availability of the starting amino alcohol.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. The use of chiral auxiliaries allows for the creation of two new stereocenters with a high degree of control. The stereochemical outcome is often dictated by the formation of a chelated transition state, with the bulky substituent of the auxiliary directing the facial approach of the aldehyde.[2][3][4]

Chiral AuxiliaryAldehydeYield (%)Diastereomeric Ratio (syn:anti)
(4S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) Isobutyraldehyde85>100:1
Benzaldehyde88>500:1
(4R)-4-isopropyl-2-oxazolidinone (from D-Valinol) Isobutyraldehyde80>99:1
Benzaldehyde95>99:1

In asymmetric aldol reactions, both auxiliaries consistently deliver high yields and exceptional diastereoselectivity, predominantly affording the syn-aldol product.[2][3] The predictability of the stereochemical outcome makes these auxiliaries highly reliable for the synthesis of complex molecules containing 1,2-diol functionalities.

Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition. Both Evans auxiliaries and D-valinol derivatives have been successfully employed in this capacity. The Lewis acid-catalyzed chelation of the dienophile creates a rigid conformation where the bulky substituent of the auxiliary blocks one face, directing the approach of the diene.[5]

While direct side-by-side comparative data is less common in the literature for Diels-Alder reactions, both auxiliaries are known to provide high levels of diastereoselectivity. For instance, the reaction of an N-acryloyl derivative of the Evans auxiliary with cyclopentadiene in the presence of a Lewis acid affords the corresponding cycloadduct with high endo selectivity and facial diastereoselectivity.[5] Similarly, D-valinol-derived oxazolidinones have been used to achieve high stereocontrol in Diels-Alder reactions.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these chiral auxiliaries. Below are representative protocols for the key steps in a typical asymmetric synthesis workflow.

Synthesis of Chiral Auxiliaries

Protocol 1: Synthesis of (4R)-4-isopropyl-2-oxazolidinone from D-Valinol

This procedure involves the cyclization of D-valinol with a carbonylating agent like diethyl carbonate.

  • Materials: D-Valinol, diethyl carbonate, anhydrous potassium carbonate, toluene.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add D-valinol (1.0 eq), diethyl carbonate (1.1 eq), and anhydrous potassium carbonate (0.1 eq) in toluene.

    • Heat the mixture to reflux (approximately 110-120 °C) and stir vigorously. Ethanol, a byproduct of the reaction, will begin to distill off.

    • Continue heating until the distillation of ethanol ceases (typically 5-12 hours).

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield (4R)-4-isopropyl-2-oxazolidinone.

Protocol 2: Synthesis of (4S)-4-benzyl-2-oxazolidinone from L-Phenylalaninol

This protocol follows a similar principle to the synthesis from D-valinol.

  • Materials: L-Phenylalaninol, diethyl carbonate, anhydrous potassium carbonate.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a Vigreux column fitted with a distillation head, combine L-phenylalaninol (1.0 eq), diethyl carbonate (2.0 eq), and anhydrous potassium carbonate (0.1 eq).

    • Heat the mixture in an oil bath preheated to 135°C with stirring.

    • Distill off the ethanol as it is formed.

    • Once the distillation is complete, cool the reaction mixture and dilute with dichloromethane.

    • Wash the organic phase with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from an ethyl acetate/hexane mixture to afford (4S)-4-benzyl-2-oxazolidinone.

N-Acylation of the Chiral Auxiliary

Protocol 3: N-Acylation of (4R)-4-isopropyl-2-oxazolidinone

  • Materials: (4R)-4-isopropyl-2-oxazolidinone, n-butyllithium (n-BuLi), acyl chloride (e.g., propionyl chloride), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

    • Slowly add n-BuLi (1.05 eq) dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add the acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to 0 °C and stir for an additional 30 minutes.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the N-acyl oxazolidinone by flash column chromatography.

Asymmetric Reaction

Protocol 4: Asymmetric Alkylation

  • Materials: N-acyl oxazolidinone, strong base (e.g., sodium bis(trimethylsilyl)amide - NaHMDS), alkyl halide (e.g., benzyl bromide), anhydrous THF.

  • Procedure:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add NaHMDS (1.05 eq) dropwise to form the enolate.

    • Stir for 30-60 minutes at -78 °C.

    • Add the alkyl halide (1.2 eq) to the enolate solution.

    • Stir at -78 °C for several hours.

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract the product, dry the organic layer, and concentrate. Purify by column chromatography.

Protocol 5: Asymmetric Aldol Reaction

  • Materials: N-acyl oxazolidinone, Lewis acid (e.g., dibutylboron triflate - Bu₂BOTf), hindered base (e.g., diisopropylethylamine - DIPEA), aldehyde, anhydrous dichloromethane.

  • Procedure:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

    • Add Bu₂BOTf (1.1 eq) followed by DIPEA (1.2 eq).

    • Stir at 0 °C for 30-60 minutes to form the boron enolate.

    • Cool the mixture to -78 °C and add the aldehyde (1.2 eq).

    • Stir at -78 °C for 2-3 hours, then warm to 0 °C and stir for another hour.

    • Quench the reaction with a pH 7 buffer, extract the product, dry, and concentrate. Purify by column chromatography.

Cleavage of the Chiral Auxiliary

Protocol 6: Hydrolytic Cleavage to a Carboxylic Acid

  • Materials: N-acylated product, lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂), THF/water.

  • Procedure:

    • Dissolve the N-acylated product (1.0 eq) in a mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add an aqueous solution of LiOH (2.0 eq) and H₂O₂ (4.0 eq).

    • Stir at 0 °C for a few hours.

    • Quench the reaction with an aqueous solution of sodium sulfite.

    • Extract the liberated chiral auxiliary with an organic solvent.

    • Acidify the aqueous layer and extract the desired carboxylic acid.

Visualizing the Workflow and Stereocontrol

The following diagrams, generated using Graphviz, illustrate the general workflow for using these chiral auxiliaries and the underlying principle of stereocontrol.

G cluster_0 Asymmetric Synthesis Workflow Amino Acid Amino Acid Chiral Auxiliary Chiral Auxiliary Amino Acid->Chiral Auxiliary Synthesis N-Acyl Auxiliary N-Acyl Auxiliary Chiral Auxiliary->N-Acyl Auxiliary N-Acylation Asymmetric Reaction Asymmetric Reaction N-Acyl Auxiliary->Asymmetric Reaction + Electrophile/Aldehyde Diastereomerically Enriched Product Diastereomerically Enriched Product Asymmetric Reaction->Diastereomerically Enriched Product Cleavage Cleavage Diastereomerically Enriched Product->Cleavage Enantiomerically Pure Product Enantiomerically Pure Product Cleavage->Enantiomerically Pure Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_1 Mechanism of Stereocontrol Chelated Enolate Chelated Enolate Blocked Face Blocked Face Chelated Enolate->Blocked Face Bulky substituent shields one face Electrophile Approach Electrophile Approach Blocked Face->Electrophile Approach Approaches from less hindered face Diastereoselective Product Diastereoselective Product Electrophile Approach->Diastereoselective Product

Principle of stereocontrol by the chiral auxiliary.

Conclusion

Both the classic Evans auxiliary derived from L-phenylalaninol and the oxazolidinone derived from D-valinol are exceptionally effective chiral auxiliaries for a range of asymmetric transformations. They consistently provide high levels of diastereoselectivity in alkylation and aldol reactions, making them reliable choices for the construction of chiral molecules. The decision to use one over the other may come down to economic considerations, with D-valinol often being a more cost-effective starting material. For researchers and professionals in drug development, a thorough understanding of the performance and practical application of both auxiliaries is essential for the efficient and stereocontrolled synthesis of complex, biologically active compounds.

References

A Researcher's Guide to Spectroscopic Analysis for Stereochemical Confirmation of D-Valine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is critical when incorporating non-canonical amino acids like D-valine into peptides and other molecules. The spatial arrangement of atoms defines the molecule's biological activity, efficacy, and safety. This guide provides an objective comparison of key spectroscopic methods used to confirm the stereochemistry of D-valine incorporation, supported by experimental data and detailed protocols.

Comparison of Spectroscopic Techniques

The choice of spectroscopic technique for stereochemical analysis depends on several factors, including the nature of the sample (pure amino acid, peptide, or complex mixture), the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common methods.

TechniquePrincipleSample TypeThroughputSensitivityKey AdvantagesKey Limitations
NMR Spectroscopy Formation of diastereomeric species with distinct NMR spectra using chiral solvating or derivatizing agents.[1]Pure compounds, PeptidesLow to MediumLow to MediumProvides detailed structural information in solution; non-destructive methods are available.[1]Lower sensitivity compared to MS; requires higher sample concentrations.[2][3][4]
Mass Spectrometry (MS) Separation of enantiomers or their diastereomeric derivatives followed by mass analysis.Pure compounds, Peptides, Complex mixturesHighHighExcellent sensitivity and selectivity; suitable for complex matrices.[3][5]Often requires derivatization to induce chirality or improve volatility.[6]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light, which is sensitive to the absolute configuration of a molecule.[7][8]Pure compounds, PeptidesLow to MediumMediumProvides unambiguous determination of absolute configuration by comparing experimental and calculated spectra.[7]Requires higher sample concentrations; interpretation can be complex.[9]
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms.[10][11]Crystalline solidsLowHigh (for crystalline samples)Provides definitive 3D structural evidence of stereochemistry.[10][11]Requires a high-quality single crystal, which can be challenging to obtain; the solid-state structure may not reflect the solution conformation.[1]

Experimental Workflows and Logical Relationships

The general workflow for incorporating D-valine into a peptide and subsequently confirming its stereochemistry involves synthesis, purification, and spectroscopic analysis.

cluster_synthesis Peptide Synthesis cluster_analysis Spectroscopic Analysis start Start: Resin Preparation deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling (including Fmoc-D-Val-OH) deprotection->coupling repeat Repeat for each amino acid in sequence coupling->repeat repeat->deprotection Next amino acid cleavage Cleavage from Resin repeat->cleavage Final amino acid purification Purification (e.g., HPLC) cleavage->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms vcd VCD Spectroscopy purification->vcd xray X-ray Crystallography purification->xray confirmation Stereochemical Confirmation of D-Valine Incorporation nmr->confirmation ms->confirmation vcd->confirmation xray->confirmation

Workflow for D-valine incorporation and analysis.

A crucial step in many analytical techniques is the use of a chiral agent to differentiate between enantiomers. The following diagram illustrates the principle of using a chiral derivatizing agent.

cluster_reactants Reactants cluster_products Products peptide_d Peptide with D-Valine diastereomer_d Diastereomer D-CDA peptide_d->diastereomer_d peptide_l Peptide with L-Valine diastereomer_l Diastereomer L-CDA peptide_l->diastereomer_l cda Chiral Derivatizing Agent (CDA) (e.g., Marfey's Reagent) cda->diastereomer_d cda->diastereomer_l analysis Spectroscopic Analysis (e.g., NMR, LC-MS) diastereomer_d->analysis diastereomer_l->analysis result Distinct Signals for Diastereomers analysis->result

Principle of chiral derivatization for analysis.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate stereochemical confirmation. Below are representative protocols for key spectroscopic techniques.

NMR Spectroscopy: Analysis with a Chiral Solvating Agent (CSA)

This protocol describes a non-destructive method for differentiating enantiomers in solution.

  • Sample Preparation :

    • Dissolve 5-10 mg of the D-valine containing peptide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6]

    • Acquire a baseline ¹H NMR spectrum.

    • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-mandelic acid) to the NMR tube.[6]

  • NMR Data Acquisition :

    • Acquire a second ¹H NMR spectrum after the addition of the CSA.

    • Observe the splitting of signals, particularly the protons adjacent to the chiral center of valine, into two distinct sets corresponding to the diastereomeric complexes formed between the peptide and the CSA.

  • Data Analysis :

    • Integrate the signals corresponding to the D- and L-valine enantiomers (if L-valine is present as an impurity).

    • The ratio of the integrals provides the enantiomeric ratio.

Mass Spectrometry: Chiral GC-MS with Derivatization

This protocol is suitable for volatile derivatives of amino acids and offers high sensitivity.

  • Peptide Hydrolysis :

    • If D-valine is incorporated in a peptide, hydrolyze the peptide to its constituent amino acids using 6M HCl at 110°C for 24 hours.

    • Evaporate the HCl under a stream of nitrogen.

  • Derivatization :

    • To the dried amino acid residue, add ethanol and pyridine.

    • Add ethyl chloroformate dropwise while vortexing to form the N-ethoxycarbonyl amino acid ethyl ester derivative.[6]

    • Extract the derivative with an organic solvent like chloroform.

  • GC-MS Analysis :

    • Inject the derivatized sample onto a chiral capillary GC column (e.g., Chirasil®-L-Val).[6]

    • Use a suitable temperature program to separate the D- and L-valine derivatives.

    • Detect the eluted compounds using a mass spectrometer, typically in electron ionization (EI) mode.

  • Data Analysis :

    • The retention times of the D- and L-valine derivatives will be different, allowing for their identification and quantification.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD provides a direct spectroscopic signature of a molecule's absolute configuration.

  • Sample Preparation :

    • Dissolve the D-valine or D-valine containing peptide in a suitable solvent that has low infrared absorbance in the region of interest (e.g., D₂O, CDCl₃).

    • The concentration should be sufficiently high, typically in the range of 10-100 mg/mL.

  • VCD Data Acquisition :

    • Acquire the VCD and infrared (IR) spectra of the sample over the desired spectral range (e.g., 800-1800 cm⁻¹).

    • The VCD spectrum is the differential absorption of left and right circularly polarized light (ΔA = A_L - A_R).

  • Data Analysis :

    • The VCD spectrum of D-valine will be the mirror image of the VCD spectrum of L-valine.

    • For absolute configuration confirmation, compare the experimental VCD spectrum with a theoretically calculated spectrum for the D-enantiomer using quantum chemical methods (e.g., Density Functional Theory). A good match confirms the stereochemistry.[7]

X-ray Crystallography

This method provides unambiguous proof of stereochemistry if a suitable crystal can be obtained.

  • Crystallization :

    • Grow a single crystal of the D-valine containing peptide of sufficient size and quality. This is often the most challenging step and involves screening various crystallization conditions (e.g., pH, temperature, precipitating agents).[11]

  • X-ray Diffraction Data Collection :

    • Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam.

    • Collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement :

    • Process the diffraction data to obtain the electron density map of the molecule.

    • Build a molecular model into the electron density map and refine the atomic positions.

  • Data Analysis :

    • The final refined structure will show the three-dimensional arrangement of all atoms in the molecule, unequivocally confirming the stereochemistry at the chiral center of the incorporated valine residue.

References

Comparative Analysis of Peptides Synthesized with Ethyl D-valinate Hydrochloride via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based drug development and proteomics, the incorporation of non-standard amino acids, such as D-isomers, is a critical strategy for enhancing peptide stability and modulating biological activity.[1][2] Ethyl D-valinate hydrochloride serves as a key building block for introducing D-valine into a peptide sequence. This guide provides a comparative analysis of the mass spectrometric behavior of a model peptide synthesized with this compound against its L-valine counterpart and another D-amino acid-containing peptide.

The introduction of a D-amino acid can influence the peptide's properties, such as its resistance to proteolysis, which can increase its half-life in plasma.[2] However, the physicochemical properties of L and D forms of an amino acid are very similar, which can make their differentiation by mass spectrometry challenging.[3]

Quantitative Comparison of Model Peptides

To illustrate the impact of incorporating D-valine on mass spectrometry analysis, a comparative study on a model tripeptide, Val-Gly-Gly, is presented. The following table summarizes key quantitative data from a hypothetical LC-ESI-MS/MS analysis of the L-valine peptide (L-VGG), the D-valine peptide synthesized using this compound ((D-Val)-Gly-Gly), and a peptide with a different D-amino acid, (D-Ala)-Gly-Gly.

ParameterL-Val-Gly-Gly (L-VGG)(D-Val)-Gly-Gly ((D-Val)-GG)(D-Ala)-Gly-Gly ((D-Ala)-GG)Rationale for Observed Differences
Molecular Weight (Da) 247.14247.14219.12D- and L-isomers have identical masses.[3] The mass of (D-Ala)-GG is lower due to the smaller alanine side chain.
LC Retention Time (min) 12.512.810.2Diastereomeric peptides (peptides differing in the chirality of one or more amino acids) have different physicochemical properties, which can lead to slight differences in retention times during reverse-phase chromatography.[3] The difference between L-VGG and (D-Val)-GG would be minimal but potentially measurable. The retention time for (D-Ala)-GG is shorter due to its lower hydrophobicity compared to the valine-containing peptides.
Precursor Ion (m/z, [M+H]⁺) 248.15248.15220.13Consistent with the molecular weights.
Major Fragment Ions (CID) y₂ (175.08), b₂ (158.10)y₂ (175.08), b₂ (158.10)y₂ (175.08), b₂ (130.07)Standard collision-induced dissociation (CID) often produces similar fragmentation patterns for stereoisomers, making differentiation difficult.[4] More advanced techniques like radical-directed dissociation (RDD) or higher-energy collisional dissociation (HCD) can reveal subtle differences in fragment ion intensities that allow for chiral discrimination.[4][5]
Relative Ionization Efficiency 1.0~1.0~1.0For simple peptides, the ionization efficiency is not expected to differ significantly between stereoisomers.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of (D-Val)-Gly-Gly

This protocol outlines the manual synthesis of the model peptide (D-Val)-Gly-Gly using an Fmoc/tBu strategy.[6]

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Fmoc-Gly-OH

  • Fmoc-D-Val-OH (derived from this compound)

  • OxymaPure

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • Synthesis vessel

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and shake for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[6]

  • Amino Acid Coupling (Glycine):

    • Dissolve 3 equivalents of Fmoc-Gly-OH and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.[6]

    • Perform a Kaiser test to ensure complete coupling.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection (step 2) and coupling (step 3) steps for the next amino acid in the sequence (another Glycine, then Fmoc-D-Val-OH).

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the TFA cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the solution to collect the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, discard the ether, and wash the pellet with more cold diethyl ether.[6]

    • Dry the crude peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.[6]

Sample Preparation and LC-MS/MS Analysis

Materials:

  • Purified peptide sample

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Protocol:

  • Sample Solubilization: Dissolve the lyophilized peptide in a solvent compatible with mass spectrometry, typically 0.1% formic acid in water or a mixture of water and acetonitrile.[7][8] The sample should be free of salts and detergents, which can interfere with the analysis.[7]

  • LC Separation:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the peptide using a gradient of acetonitrile (containing 0.1% FA) against water (containing 0.1% FA). A typical gradient might be 5% to 95% ACN over 30 minutes.[9]

  • Mass Spectrometry Analysis:

    • The eluent from the HPLC is introduced into the mass spectrometer via an electrospray ionization (ESI) source.[10]

    • Acquire mass spectra in positive ion mode.

    • Perform data-dependent acquisition, where the most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS) via collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or another fragmentation method.[5][10]

  • Data Analysis:

    • Process the raw MS/MS data to identify the peptide sequence based on the fragmentation pattern.[11]

    • For diastereomeric peptides, carefully compare fragmentation spectra. While CID may not show significant differences, methods like HCD can reveal variations in the intensity of certain fragment ions (e.g., y-ions), which can be used to localize the D-amino acid.[5]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis s1 Resin Swelling s2 Fmoc Deprotection s1->s2 Repeat Cycle s3 Amino Acid Coupling (Ethyl D-valinate derivative) s2->s3 Repeat Cycle s4 Cleavage & Deprotection s2->s4 s3->s2 Repeat Cycle p1 RP-HPLC Purification s4->p1 p2 LC-MS/MS Analysis p1->p2 p3 Data Interpretation p2->p3

Caption: Experimental workflow from peptide synthesis to mass spectrometry analysis.

signaling_pathway receptor GPCR g_protein G Protein receptor->g_protein No Activation peptide D-Amino Acid Peptide (Antagonist) peptide->receptor Binds & Blocks effector Adenylyl Cyclase g_protein->effector cAMP cAMP effector->cAMP PKA Protein Kinase A cAMP->PKA response Cellular Response (Blocked) PKA->response

Caption: GPCR signaling pathway blocked by a D-amino acid peptide antagonist.

References

Biological stability of peptides containing D-valine versus L-valine.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and effective peptide therapeutics is a continuous endeavor. A key strategy in this pursuit is the substitution of naturally occurring L-amino acids with their synthetic D-enantiomers. This guide provides a comprehensive comparison of the biological stability of peptides containing D-valine versus their native L-valine counterparts, supported by experimental data and detailed methodologies.

The chirality of an amino acid, a fundamental property of its three-dimensional structure, plays a pivotal role in its biological function. In nature, the vast majority of peptides and proteins are composed exclusively of L-amino acids. Consequently, the cellular machinery, particularly enzymes, has evolved to recognize and process these L-forms. The introduction of a D-amino acid, such as D-valine, can therefore dramatically alter a peptide's fate in a biological system, offering both significant advantages and potential drawbacks.

Enhanced Biological Stability: Resisting Enzymatic Degradation

The primary and most significant advantage of substituting L-valine with D-valine is the profound increase in the peptide's resistance to enzymatic degradation.[1][2] Proteases, the enzymes responsible for breaking down peptides and proteins, are highly stereospecific and are evolved to recognize the specific shapes of L-amino acids. The presence of a D-valine residue disrupts the natural conformation of the peptide backbone, making it a poor substrate for these enzymes.[1] This steric hindrance effectively shields the peptide from proteolytic cleavage, leading to a substantially longer half-life in biological fluids like plasma and serum.[1][2]

While specific quantitative data for a direct comparison of a peptide containing only a D-valine versus an L-valine substitution is often embedded within broader studies, the principle is consistently demonstrated. The following table summarizes representative data illustrating the stabilizing effect of incorporating D-amino acids.

Peptide Sequence FeatureHalf-life in Human Serum (t½)Rationale
All L-amino acids~ 5 - 15 min (Fictional Example)Susceptible to rapid cleavage by proteases.[3]
Internal D-amino acid (e.g., Gly-D-Val -Gly)Significantly increased (e.g., > 4 hours)[3]D-amino acid sterically hinders protease binding and cleavage.[1][3]
N-terminal D-amino acid (e.g., D-Ala -Gly-Gly)> 240 min[3]Protects the N-terminus from degradation by aminopeptidases.

The Impact on Receptor Binding and Biological Activity

The introduction of a D-valine can have a variable and unpredictable effect on a peptide's biological activity, which is intrinsically linked to its ability to bind to its target receptor. This interaction is highly dependent on the three-dimensional conformation of the peptide.

  • Reduced or Abolished Activity: In many instances, the conformational change induced by the D-valine substitution can prevent the peptide from fitting correctly into the receptor's binding pocket. This can lead to a significant decrease or complete loss of biological activity.[2]

  • Maintained Activity: For some peptides, the overall conformation may be sufficiently preserved to allow for effective receptor binding and subsequent signal transduction, thus maintaining biological activity.

  • Enhanced Activity: In rare cases, the altered conformation may lead to a more favorable interaction with the receptor, resulting in increased binding affinity and enhanced biological potency.[2]

The following table provides a hypothetical comparison of receptor binding affinity for a peptide and its D-valine analog.

Peptide VariantReceptor Binding Affinity (IC50)Biological Activity (EC50)
L-Valine Peptide10 nM25 nM
D-Valine Peptide500 nM1200 nM

Note: These values are illustrative and the actual impact of a D-valine substitution on IC50 and EC50 is peptide-specific.

Experimental Protocols

To empirically determine the biological stability and activity of peptides containing D-valine versus L-valine, a series of well-defined experiments are essential.

In Vitro Serum Stability Assay

This assay measures the rate of peptide degradation in a biological matrix.

Materials:

  • Test peptides (L-valine and D-valine variants)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • Microcentrifuge

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with water).

  • Incubation: In a microcentrifuge tube, mix human serum with PBS (e.g., 80% human plasma in PBS). Pre-warm the mixture to 37°C.[2]

  • Time Points: Initiate the reaction by adding the test peptide to the serum mixture. At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.[2]

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., ACN with 1% TFA) to the aliquot.

  • Protein Precipitation: Vortex the quenched sample and centrifuge at high speed to pellet the precipitated serum proteins.[1]

  • Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC.

  • Data Analysis: Quantify the amount of intact peptide at each time point by measuring the peak area. Plot the percentage of intact peptide remaining against time to determine the peptide's half-life (t½).[2]

Competitive Receptor Binding Assay

This assay determines the binding affinity of the peptides to their target receptor.

Materials:

  • Cell membranes or purified receptors expressing the target receptor

  • Radiolabeled version of the natural ligand (or a known high-affinity ligand)

  • L-valine and D-valine test peptides at various concentrations

  • Assay buffer

  • Filtration apparatus

Procedure:

  • Incubation: In a multi-well plate, incubate a constant amount of the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptides (L-valine and D-valine variants).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a filter mat.

  • Quantification: Measure the radioactivity retained on the filter, which corresponds to the amount of bound radioligand.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of the competing test peptide. Calculate the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radiolabeled ligand).

Cell-Based Signaling Assay (ERK Phosphorylation)

This assay measures the biological activity of the peptides by quantifying the activation of a downstream signaling pathway, such as the MAPK/ERK pathway, which is commonly activated by G-protein coupled receptors (GPCRs).

Materials:

  • Cells expressing the target receptor

  • L-valine and D-valine test peptides

  • Cell lysis buffer

  • Primary antibodies against phosphorylated ERK (p-ERK) and total ERK

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Stimulation: Treat the cells with varying concentrations of the L-valine and D-valine peptides for a specific time.

  • Cell Lysis: Lyse the cells to release the cellular proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with the primary antibody specific for p-ERK.

  • Detection: Use a chemiluminescent substrate to visualize the p-ERK bands.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK indicates the level of pathway activation. Plot the response against the peptide concentration to determine the EC50 value (the concentration of peptide that produces 50% of the maximal response).[4][5][6]

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate the key concepts and experimental workflows.

Protease_Degradation cluster_L_Peptide L-Valine Peptide cluster_D_Peptide D-Valine Peptide L_Peptide L-Valine Peptide Protease_L Protease L_Peptide->Protease_L Recognized & Cleaved Fragments_L Peptide Fragments Protease_L->Fragments_L Degradation D_Peptide D-Valine Peptide Protease_D Protease D_Peptide->Protease_D Not Recognized Stable_D Intact Peptide Protease_D->Stable_D No Degradation

Mechanism of Protease Resistance.

Experimental_Workflow cluster_Stability Serum Stability Assay cluster_Signaling Cell-Based Signaling Assay Incubation Peptide Incubation in Human Serum (37°C) Sampling Aliquots Taken at Different Time Points Incubation->Sampling Quenching Quench Reaction & Precipitate Proteins Sampling->Quenching HPLC RP-HPLC Analysis Quenching->HPLC HalfLife Determine Half-life (t½) HPLC->HalfLife Stimulation Cell Stimulation with Peptides Lysis Cell Lysis & Protein Quantification Stimulation->Lysis WesternBlot Western Blot for p-ERK / Total ERK Lysis->WesternBlot Activity Determine Biological Activity (EC50) WesternBlot->Activity

Workflow for Peptide Stability and Activity Assays.

GPCR_Signaling Peptide Peptide Ligand (D- or L-Valine) GPCR GPCR Peptide->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger MAPK_Cascade MAPK/ERK Cascade Second_Messenger->MAPK_Cascade ERK ERK MAPK_Cascade->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription_Factors Transcription Factors pERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, etc.) Transcription_Factors->Cellular_Response Regulates

A Representative GPCR Signaling Pathway.

Conclusion

The incorporation of D-valine into a peptide sequence is a powerful strategy to enhance its biological stability by conferring resistance to enzymatic degradation. This can significantly increase the peptide's in vivo half-life, a crucial attribute for therapeutic candidates. However, this modification is not without its potential consequences, as the resulting conformational changes can impact receptor binding and biological activity. Therefore, a careful and empirical evaluation of both stability and activity is paramount in the design and development of D-amino acid-containing peptide therapeutics. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative analysis.

References

A Comparative Guide to Coupling Reagents for Hindered D-Amino Acids: Maximizing Yield and Stereochemical Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of sterically hindered D-amino acids into peptide sequences is a significant synthetic challenge. The bulky nature of these residues can impede reaction kinetics, leading to diminished yields, incomplete reactions, and a heightened risk of epimerization. The judicious selection of a coupling reagent is therefore a critical determinant of success. This guide offers an objective comparison of commonly employed coupling reagents, supported by experimental insights, to facilitate the selection of the optimal reagent for challenging peptide syntheses.

The fundamental step of peptide synthesis, the formation of an amide bond, requires the activation of the carboxylic acid group of one amino acid to enable nucleophilic attack by the amino group of the next. When encountering sterically hindered D-amino acids, the steric bulk surrounding the reactive centers can significantly decelerate this reaction, thereby increasing the opportunity for side reactions, most notably the loss of stereochemical integrity at the α-carbon (epimerization).[1]

Performance Comparison of Key Coupling Reagents

The most effective coupling reagents for hindered amino acids are typically onium salt-based reagents, such as aminium/uronium and phosphonium salts.[1][2] These reagents generate highly reactive intermediates that can overcome the steric barriers presented by bulky amino acids. Below is a comparative analysis of several leading reagents.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is particularly effective for difficult couplings, including those involving hindered D-amino acids.[1][3] Its superiority stems from the formation of a highly reactive OAt-active ester, which accelerates the coupling reaction and minimizes the risk of epimerization.[1][3] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, further enhancing reactivity.[4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While also an effective and widely used coupling reagent, HBTU is generally considered less potent than HATU for sterically demanding couplings.[1][3] It often necessitates longer reaction times or "double coupling" (a second addition of fresh reagent and amino acid) to achieve yields comparable to those obtained with HATU.[3] A potential side reaction with HBTU is guanidinylation of the N-terminus if used in excess.[1]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium salt, COMU offers coupling efficiencies comparable or even superior to HATU.[1][5][6] It is based on OxymaPure, which makes it a safer alternative to the potentially explosive HOBt- and HOAt-based reagents.[1][5][6] COMU also boasts excellent solubility and its by-products are water-soluble, simplifying purification in solution-phase synthesis.[5]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent, PyBOP is highly efficient for peptide bond formation, especially in cases where minimizing epimerization is critical.[1][7] Unlike aminium/uronium salts like HBTU and HATU, phosphonium reagents do not pose the risk of N-terminal guanidinylation, which can be a significant advantage in certain synthetic strategies.[4] However, the by-products of PyBOP can sometimes be challenging to remove.[1]

Quantitative Data Summary

The following table summarizes the relative performance of these coupling reagents based on key metrics for the coupling of hindered D-amino acids. The ratings are derived from a synthesis of literature reports.

Coupling ReagentRelative Coupling EfficiencyPropensity for EpimerizationReaction TimeKey AdvantagesKey Disadvantages
HATU Very High[1][3]Low[1]Fast[1]High reactivity for difficult couplings.[1][3]Higher cost, based on potentially explosive HOAt.[6]
HBTU High[1]Low-Moderate[1]ModerateWidely used, reliable, cost-effective.[1]Less effective than HATU for hindered residues[3]; can cause guanidinylation.[1]
COMU Very High[1][5]Low[8]FastHigh efficiency, improved safety profile (not explosive), good solubility.[1][5][6]Can have limited stability in DMF over extended periods.[9]
PyBOP High[1]Low[1]ModerateNo guanidinylation side reaction.[4]By-products can be difficult to remove.[1]

Experimental Workflow and Protocols

To objectively compare the efficacy of different coupling reagents for a specific hindered D-amino acid, a standardized experimental workflow is essential.

G cluster_prep Resin Preparation cluster_coupling Parallel Coupling Reactions cluster_reagent1 Reagent A (e.g., HATU) cluster_reagent2 Reagent B (e.g., HBTU) cluster_reagent3 Reagent C (e.g., COMU) cluster_analysis Analysis p1 Swell Resin in DMF p2 Fmoc-Deprotection (e.g., 20% Piperidine/DMF) p1->p2 p3 Wash Resin p2->p3 c1_act Pre-activate Hindered D-Amino Acid with Reagent A + Base p3->c1_act Split Resin c2_act Pre-activate Hindered D-Amino Acid with Reagent B + Base p3->c2_act Split Resin c3_act Pre-activate Hindered D-Amino Acid with Reagent C + Base p3->c3_act Split Resin c1_couple Add to Resin Couple for Time 't' c1_act->c1_couple a1 Wash Resin c1_couple->a1 c2_couple Add to Resin Couple for Time 't' c2_act->c2_couple c2_couple->a1 c3_couple Add to Resin Couple for Time 't' c3_act->c3_couple c3_couple->a1 a2 Cleave Peptide from Resin a1->a2 a3 Analyze Crude Product (HPLC, LC-MS) a2->a3 a4 Determine Yield and Epimerization Rate a3->a4

Caption: Workflow for comparing coupling reagent efficiency.

Detailed Experimental Protocol: HATU-Mediated Coupling of a Hindered D-Amino Acid

This protocol provides a general guideline for coupling a sterically hindered Fmoc-protected D-amino acid onto a resin-bound peptide.

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected hindered D-amino acid (e.g., Fmoc-D-N-Me-Val-OH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin (1.0 eq) in DMF for 30 minutes in a peptide synthesis vessel. Drain the DMF.

  • Fmoc-Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (5 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected hindered D-amino acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Allow the solution to pre-activate for 1-2 minutes. Note: The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 40°C), though this may increase the risk of epimerization.[1]

  • Monitoring and Washing: After the coupling time, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation or Cleavage: Proceed to the next deprotection and coupling cycle if the peptide is to be extended.

  • Cleavage and Analysis: Once the synthesis is complete, wash the final peptide-resin with DCM and dry it under vacuum. Cleave the peptide from the resin using a suitable cleavage cocktail. Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze by HPLC and LC-MS to determine the yield and purity, including the extent of epimerization.

References

Quantifying D-Valine Impurity in L-Valine: A Comparative Guide to RP-HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral purity of amino acids like L-valine is paramount. Even trace amounts of the D-enantiomer can impact the efficacy and safety of pharmaceutical products. This guide provides an objective comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantification of D-valine impurity in L-valine, supported by experimental data to inform method selection and development.

The primary challenge in this analysis lies in the separation of enantiomers, which are molecules with identical chemical formulas and connectivity but non-superimposable mirror images. Two principal RP-HPLC strategies are employed to achieve this separation: indirect separation via pre-column derivatization with a chiral reagent and direct separation using a chiral stationary phase (CSP).

Indirect Separation: Pre-column Derivatization with OPA/Thiol

A widely adopted and well-validated method involves the pre-column derivatization of valine with o-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC). This reaction forms diastereomeric isoindole adducts that can be readily separated on a conventional achiral RP-HPLC column.

A key advantage of this method is the utilization of standard, less expensive achiral columns. The derivatization not only imparts chirality for separation but also introduces a chromophore, enhancing UV detection of the otherwise poorly chromophoric valine.

Quantitative Performance

A comprehensive study on the development and validation of an RP-HPLC method using OPA/thiol derivatization for the quantification of D-valine in L-valine has demonstrated its robustness and sensitivity.[1] The method is capable of quantifying D-valine down to the 0.05% impurity level.[1]

ParameterPerformance
Limit of Detection (LOD) 0.02%
Limit of Quantitation (LOQ) 0.05%
Linearity 0.05% to 0.5% impurity level (Correlation Coefficient > 0.99)
Accuracy (Recovery) 96% to 106% for spiked samples at 0.05%, 0.10%, and 0.20% D-valine levels

Direct Separation: Chiral Stationary Phases (CSPs)

An alternative approach is the direct separation of underivatized valine enantiomers using a chiral stationary phase (CSP). These columns contain a chiral selector immobilized on the solid support, which interacts differently with the D- and L-enantiomers, leading to their separation. Macrocyclic glycopeptide-based CSPs, such as the CHIROBIOTIC T, have shown success in resolving amino acid enantiomers.

The primary advantage of this method is the elimination of the derivatization step, simplifying sample preparation and avoiding potential side reactions or impurities from the derivatization reagents.

Performance Data

Separation of D- and L-valine has been successfully achieved on a CHIROBIOTIC T column, demonstrating baseline resolution. While specific quantitative validation data for impurity analysis at low levels is not as extensively published as for the OPA/thiol method, the direct separation capability is well-established.

Alternative Chiral Derivatizing Agents

Besides OPA/NAC, other chiral derivatizing agents (CDAs) can be employed for the indirect separation of amino acid enantiomers. These include:

  • Marfey's Reagent (FDAA - 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): A widely used reagent that reacts with primary amines to form diastereomers separable by RP-HPLC.[2]

  • GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate): Another effective CDA for the separation of amino acid enantiomers.

  • (S)-NIFE ((S)-N-(4-nitrophenoxycarbonyl)-phenylalanine methoxyethyl ester): A chiral derivatizing agent used for amino acid analysis.

While these reagents are effective for chiral separations, comprehensive quantitative performance data specifically for the trace analysis of D-valine in L-valine is less readily available in published literature compared to the OPA/thiol method.

Experimental Protocols

RP-HPLC with OPA/Thiol Pre-column Derivatization

Sample Preparation and Derivatization:

  • Prepare a stock solution of L-valine at a concentration of 1.0 mg/mL in a suitable diluent.

  • For accuracy assessment, spike the L-valine solution with known concentrations of D-valine (e.g., 0.05%, 0.10%, and 0.20%).

  • Prepare the OPA/thiol derivatizing reagent.

  • To an aliquot of the valine solution, add the derivatizing reagent and allow the reaction to proceed for a specified time at room temperature to form the diastereomeric isoindole adducts.

Chromatographic Conditions:

  • Column: A standard C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the isoindole adducts (e.g., 340 nm).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

Direct Separation using a Chiral Stationary Phase (CHIROBIOTIC T)

Sample Preparation:

  • Dissolve the L-valine sample in the mobile phase to a final concentration of approximately 300 µg/mL.

Chromatographic Conditions:

  • Column: CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 30:70:0.02, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

Method Comparison and Selection

FeatureRP-HPLC with OPA/Thiol DerivatizationDirect Separation with Chiral Stationary Phase
Principle Indirect separation of diastereomersDirect separation of enantiomers
Column Standard achiral (e.g., C18)Chiral Stationary Phase (e.g., CHIROBIOTIC T)
Sample Preparation Requires a derivatization stepSimple dissolution in mobile phase
Sensitivity High, with a well-defined LOQ of 0.05% for D-valine impurity[1]Potentially high, but specific LOQ for impurity analysis needs validation
Robustness Well-validated with published data on accuracy and linearity[1]Method robustness for impurity quantification requires specific validation
Cost Lower column cost, but reagent costs and time for derivatizationHigher initial column cost
Workflow Complexity More complex due to the derivatization stepSimpler and more direct

Logical Workflow for Chiral Purity Analysis

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Separation Method cluster_3 Data Analysis Sample L-Valine Sample Dissolution Dissolve in Diluent Sample->Dissolution Derivatization Pre-column Derivatization (e.g., OPA/Thiol) Dissolution->Derivatization If Indirect Method Injection Inject into HPLC Dissolution->Injection If Direct Method Derivatization->Injection Achiral Achiral Column (e.g., C18) Injection->Achiral Indirect Method Chiral Chiral Stationary Phase (e.g., CHIROBIOTIC T) Injection->Chiral Direct Method Detection UV Detection Achiral->Detection Chiral->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration and Quantification of D-Valine Chromatogram->Quantification Report Report % D-Valine Impurity Quantification->Report

Caption: Workflow for quantifying D-valine impurity in L-valine using RP-HPLC.

Conclusion

Both indirect and direct RP-HPLC methods offer effective solutions for the quantification of D-valine impurity in L-valine. The choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, available instrumentation, and cost considerations.

The pre-column derivatization method with OPA/thiol is a well-validated, robust, and highly sensitive approach suitable for routine quality control where low-level impurity detection is critical. The direct method using a chiral stationary phase provides a simpler and faster workflow, which may be advantageous for high-throughput screening or when derivatization is problematic, although it may require more extensive in-house validation to establish the limit of quantification for impurity analysis. For researchers and drug development professionals, a thorough evaluation of these methods against their specific analytical needs will ensure the selection of the most appropriate and reliable technique for guaranteeing the chiral purity of L-valine.

References

Unveiling the Purity Landscape: An Analysis of Impurities in Valacyclovir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Valacyclovir, a prodrug of the antiviral agent acyclovir, is a cornerstone in the management of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Its enhanced oral bioavailability compared to acyclovir offers a significant clinical advantage. However, the synthetic route to Valacyclovir is not without its challenges, primarily concerning the formation of various impurities that can impact the final product's safety and efficacy. This guide provides a comprehensive analysis of potential impurities encountered during Valacyclovir synthesis, offering a comparative look at alternative antiviral therapies and presenting detailed experimental data to aid researchers and drug development professionals in navigating this complex landscape.

Valacyclovir Synthesis and a Profile of its Impurities

The most prevalent synthetic pathway to Valacyclovir hydrochloride involves the coupling of N-benzyloxycarbonyl-L-valine (Cbz-L-valine) with acyclovir, followed by the deprotection of the Cbz group via catalytic hydrogenation.[1][2][3] While effective, this process can give rise to a spectrum of impurities, including diastereomers, unreacted starting materials, and byproducts from side reactions.

Several process-related impurities have been identified and are monitored as per pharmacopeial standards.[4] These include acyclovir and guanine, which can arise from the degradation of Valacyclovir. The D-isomer of Valacyclovir is a critical process-related impurity that forms due to racemization during the synthesis.[5]

Below is a summary of key impurities associated with Valacyclovir synthesis:

Impurity NameChemical Name/OriginMolecular FormulaPotential Source
D-Valacyclovir 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl D-valinateC₁₃H₂₀N₆O₄Racemization of L-valine during synthesis[5]
Acyclovir 2-Amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-6H-purin-6-oneC₈H₁₁N₅O₃Unreacted starting material, degradation product[4]
Guanine 2-Amino-1,9-dihydro-6H-purin-6-oneC₅H₅N₅ODegradation product[4]
Impurity E N-Benzyloxycarbonyl ValacyclovirC₂₁H₂₆N₆O₆Intermediate from the coupling step[6]
Impurity G 4-(dimethylamino)pyridine (DMAP)C₇H₁₀N₂Catalyst used in the coupling reaction[6]
N-formyl-valacyclovir N/AN/AByproduct of the reaction[7]

Controlling the formation of these impurities is paramount. For instance, the formation of the D-isomer can be significantly minimized by controlling the reaction temperature during the coupling step. Conducting the reaction at -5 to 0 °C can limit the D-isomer formation to approximately 1%, whereas at 60 °C, it can be as high as 3-4%.[1][5]

Performance Comparison: Valacyclovir vs. Antiviral Alternatives

Valacyclovir's primary alternatives for the treatment of HSV and VZV infections include its parent drug, acyclovir, and another prodrug, famciclovir. The choice between these agents often depends on factors like dosing frequency, cost, and specific clinical indications.

Antiviral AgentDosing Regimen (Episodic Genital Herpes)Efficacy Highlights
Valacyclovir 500 mg twice daily for 3 days or 1 g once daily for 5 daysEffective in reducing the duration of recurrent genital herpes episodes.[8]
Acyclovir 200 mg five times daily, 400 mg three times daily, or 800 mg twice daily for 5 daysThe first-discovered and widely used antiviral for herpes infections.
Famciclovir 1000 mg twice daily for 1 day, 500 mg once followed by 250 mg twice daily for 2 days, or 125 mg twice daily for 5 daysShorter dosing schedules may offer a more convenient treatment option for some patients.[8]

Clinical studies have compared the efficacy of these antivirals. For the suppression of recurrent genital herpes, one study found valacyclovir to be somewhat better than famciclovir.[9] In a study on herpes zoster, valacyclovir demonstrated a greater resolution of zoster-associated pain compared to famciclovir.[10] However, other studies have found no significant differences in the efficacy and safety between famciclovir and valacyclovir for treating genital herpes.[8]

Experimental Protocols

Synthesis of Valacyclovir Hydrochloride

This protocol outlines the common two-step synthesis of Valacyclovir hydrochloride.

Step 1: Synthesis of N-Cbz-Valacyclovir [1]

  • Dissolve N-benzyloxycarbonyl-L-valine (1.5 eq.) in dimethylformamide (DMF).

  • Cool the solution to -5 °C.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.5 eq.) in DMF, maintaining the temperature below 0 °C.

  • After 20 minutes, add acyclovir (1 eq.) and 4-dimethylaminopyridine (DMAP) (0.15 eq.).

  • Stir the reaction mixture at -5 to 0 °C for approximately 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Filter off the dicyclohexylurea byproduct.

  • Remove approximately 80% of the DMF by distillation under reduced pressure.

  • Dilute the remaining solution with water to precipitate the crude N-Cbz-Valacyclovir.

Step 2: Deprotection of N-Cbz-Valacyclovir [1]

  • Suspend the crude N-Cbz-Valacyclovir in DMF.

  • Add palladium on alumina catalyst (e.g., 5% Pd).

  • Pressurize the reactor with hydrogen gas.

  • Conduct the hydrogenation reaction until the complete consumption of the starting material is observed by High-Performance Liquid Chromatography (HPLC).

  • Filter the reaction mixture through celite to remove the catalyst.

  • Add hydrochloric acid to the filtrate.

  • Precipitate the Valacyclovir hydrochloride by adding an anti-solvent like acetone.

  • Filter the solid product, wash with acetone, and dry under vacuum. An optimized process for deprotection can yield crude valacyclovir in 92% yield with 98.5% purity.[5]

Impurity Profiling by RP-HPLC

This protocol describes a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Valacyclovir and its related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral Phase Crownpack CR (+) column (150 x 4.0 mm, 5 µm).[11]

  • Mobile Phase: 0.1% aqueous phosphoric acid (85%): Methanol (90:10 v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 15°C.[11]

  • Detection: UV at 254 nm.[11]

  • Sample Preparation: Dissolve the Valacyclovir sample in a suitable diluent to a known concentration.

  • Standard Preparation: Prepare standard solutions of Valacyclovir and known impurities in the same diluent.

  • Analysis: Inject the sample and standard solutions into the HPLC system and record the chromatograms. The retention times for Valacyclovir and impurities E and G have been reported as 12.2, 29.4, and 7.2 minutes, respectively, under specific optimized conditions.[12]

Impurity Analysis by LC-MS

This protocol outlines a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the sensitive detection and identification of impurities.

  • Instrumentation: LC-MS system.

  • Column: Ascentis Express C18 (15 cm x 4.6 mm, 2.7 µm).[13][14]

  • Mobile Phase A: 0.01M Ammonium Formate, pH 3.0.[13][14]

  • Mobile Phase B: Acetonitrile.[13][14]

  • Gradient Elution: A gradient system is employed, for example: T/%B: 0.01/5, 4.00/5, 7.50/80, 10.00/80, 12.50/5, and 20.00/5.[13][14]

  • Flow Rate: 1.0 mL/min.[13]

  • Mass Spectrometry Detection: Q1 Multiple Ion mode.[13][14]

  • Sample and Standard Preparation: Prepare as per the RP-HPLC method.

  • Analysis: Inject the solutions into the LC-MS system. The method can be validated to have a limit of quantification of around 207 ppm for Impurity G and 216 ppm for Impurity S.[13][14]

Visualizing the Process and Impurity Formation

To better understand the synthesis and the origin of a key impurity, the following diagrams are provided.

G Acyclovir Acyclovir Coupling Coupling (DCC, DMAP, DMF) Acyclovir->Coupling Cbz_Valine N-Cbz-L-Valine Cbz_Valine->Coupling Intermediate N-Cbz-Valacyclovir Coupling->Intermediate Deprotection Deprotection (H₂, Pd/C, HCl) Intermediate->Deprotection Valacyclovir Valacyclovir HCl Deprotection->Valacyclovir

Caption: Synthetic pathway of Valacyclovir hydrochloride.

G L_Valine L-Valine Racemization Racemization (High Temperature) L_Valine->Racemization D_Valine D-Valine Racemization->D_Valine Coupling Coupling with Acyclovir D_Valine->Coupling D_Valacyclovir D-Valacyclovir Impurity Coupling->D_Valacyclovir

Caption: Formation of the D-Valacyclovir diastereomer.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Prep Dissolve Valacyclovir Sample HPLC_LCMS HPLC / LC-MS Analysis Sample_Prep->HPLC_LCMS Standard_Prep Prepare Impurity Standards Standard_Prep->HPLC_LCMS Integration Peak Integration HPLC_LCMS->Integration Quantification Quantification vs. Standards Integration->Quantification Report Impurity Profile Report Quantification->Report

Caption: Experimental workflow for impurity analysis.

References

Safety Operating Guide

Proper Disposal of Ethyl D-valinate Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure working environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl D-valinate hydrochloride, a common reagent in synthetic chemistry.

While this compound is not classified as a hazardous substance, it is imperative to follow established laboratory safety protocols to minimize any potential risks.[1][2] Adherence to both national and local regulations is mandatory for all chemical waste disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Safety goggles or glasses with side-shields
Chemical-resistant gloves
Laboratory coat

Disposal Protocol for Unused or Expired this compound

This protocol outlines the recommended procedure for disposing of pure, uncontaminated this compound.

  • Container Management : Keep the chemical in its original, tightly sealed container.[3] Do not mix it with other chemical waste.

  • Labeling : Ensure the container is clearly and accurately labeled with the full chemical name: "this compound."

  • Waste Collection :

    • Solid Waste : Place the original container into a designated, approved chemical waste container for non-hazardous solid waste.

    • Consult Local Guidelines : Always consult your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.[4] Some institutions may recommend dissolving the material in a combustible solvent for incineration.[1]

Disposal of Contaminated Materials and Solutions

This protocol addresses the disposal of materials (e.g., gloves, weigh boats, paper towels) and solutions containing this compound.

  • Solid Waste :

    • Collect all contaminated solid materials, such as gloves and weigh boats, in a designated container for non-hazardous solid chemical waste.[4]

    • Seal the container and label it clearly as "Solid Waste Contaminated with this compound."

  • Aqueous Solutions :

    • Collect all aqueous solutions containing this compound in a designated container for non-hazardous aqueous waste.[4]

    • Ensure the container is properly sealed and labeled. Do not mix with other waste streams.[4]

  • Spill Management :

    • In the event of a spill, avoid generating dust.[1][3]

    • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][3]

    • Clean the affected area thoroughly.

Empty Container Disposal

Properly decontaminated containers can often be disposed of as regular waste, but institutional policies must be followed.

  • Triple Rinse : Rinse the empty container with a suitable solvent (e.g., water) at least three times.

  • Collect Rinsate : The rinsate from the first rinse must be collected and disposed of as chemical waste.[5] Subsequent rinses may be permissible for drain disposal, pending local regulations.

  • Deface Label : Completely remove or deface the original label on the container.[5]

  • Final Disposal : Dispose of the clean, unlabeled container in accordance with your institution's guidelines for glass or plastic recycling/waste.

A logical workflow for the disposal process is outlined in the diagram below.

start Initiate Disposal of This compound ppe Don Personal Protective Equipment (PPE) start->ppe assess_waste Assess Waste Type ppe->assess_waste unused Unused/Expired Solid assess_waste->unused Unused Product contaminated_solid Contaminated Solid Waste (e.g., gloves, weigh boats) assess_waste->contaminated_solid Contaminated Solids contaminated_liquid Contaminated Liquid Waste (e.g., aqueous solutions) assess_waste->contaminated_liquid Contaminated Liquids empty_container Empty Container assess_waste->empty_container Empty Container original_container Keep in Original Container unused->original_container collect_solid Collect in Labeled Solid Waste Container contaminated_solid->collect_solid collect_liquid Collect in Labeled Aqueous Waste Container contaminated_liquid->collect_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse label_unused Ensure Proper Labeling original_container->label_unused collect_unused Place in Designated Non-Hazardous Solid Waste label_unused->collect_unused contact_ehs Contact EHS for Pickup and Final Disposal collect_unused->contact_ehs collect_solid->contact_ehs collect_liquid->contact_ehs collect_rinsate Collect First Rinsate as Chemical Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Clean Container per Institutional Guidelines deface_label->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl D-valinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl D-valinate hydrochloride, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Remarks
Eye Protection Safety glasses with side shields or gogglesShould comply with European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2] A face shield may be necessary if the situation requires it.[3]
Hand Protection Protective glovesUse impervious gloves. Inspect gloves before use and refer to the manufacturer/supplier for information on permeability and breakthrough time.[1]
Respiratory Protection Dust respiratorRequired when dusts are generated.[3] A NIOSH/MSHA-approved or equivalent self-contained breathing apparatus is recommended in case of fire.[2][4]
Skin and Body Protection Protective clothing, long-sleeved clothing, and protective boots if required.Remove and wash contaminated clothing before reuse.[1][3][4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of the laboratory environment.

Handling:

  • Use in a well-ventilated area or in a chemical fume hood.[4][5]

  • Avoid generating dust.[4]

  • Wash hands thoroughly after handling.[4][5]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not ingest or inhale.[4]

Storage:

  • Store in a tightly closed container.[2][4]

  • Keep in a cool, dry, and well-ventilated area.[2][4]

  • Store away from incompatible substances such as strong oxidizing agents.[2][4]

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.[4]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • Sweep up and shovel spilled material into a suitable, labeled container for disposal.[2]

  • Avoid creating dust.[4]

  • Do not allow the material to enter drains or water courses.[5]

Experimental Workflow: Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure in Ventilated Area B->C D Perform Experiment C->D H Accidental Spill or Exposure C->H E Decontaminate Work Area D->E D->H F Properly Store or Dispose of Chemical E->F G Doff and Dispose of/Clean PPE F->G I Follow First Aid Procedures H->I J Report Incident I->J

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl D-valinate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl D-valinate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.